molecular formula C10H12N2O2 B1286253 3-(Allyloxy)benzohydrazide CAS No. 725702-60-3

3-(Allyloxy)benzohydrazide

Cat. No.: B1286253
CAS No.: 725702-60-3
M. Wt: 192.21 g/mol
InChI Key: IALBFDOKWWZYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Allyloxy)benzohydrazide is a high-purity chemical reagent designed for research and development applications. As a benzohydrazide derivative, this compound features an allyloxy functional group, which may lend itself to further chemical modifications and material science studies. While specific biological data for this isomer is limited, related compounds in its class are noted for their approximately planar molecular structures and a propensity to form extensive two-dimensional networks through intermolecular N—H⋯O and N—H⋯N hydrogen bonds in the crystalline phase . This characteristic makes it a compound of interest in the field of crystal engineering and materials chemistry, where it can be utilized to study and design novel supramolecular architectures. Researchers may explore its potential as a building block for coordination polymers or other functional organic materials. Strictly for research purposes, this product is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h2-5,7H,1,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALBFDOKWWZYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-(Allyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 3-(Allyloxy)benzohydrazide, a valuable intermediate in drug discovery and materials science. Benzohydrazide derivatives are a class of compounds recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind the chosen synthetic strategy and experimental protocols. We present a robust, three-step synthetic pathway commencing from 3-hydroxybenzoic acid, followed by a rigorous characterization workflow. The protocols are designed to be self-validating, ensuring reproducibility and high purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation and analysis of this and similar compounds.

Strategic Overview of the Synthesis

The synthesis of 3-(Allyloxy)benzohydrazide is efficiently achieved through a three-step sequence designed to selectively modify the functional groups of the starting material, 3-hydroxybenzoic acid. The core strategy is as follows:

  • Protection via Esterification: The carboxylic acid functionality of 3-hydroxybenzoic acid is first protected as a methyl ester. This prevents it from interfering with the subsequent etherification step, where the free carboxylic acid could be deprotonated by the base, leading to unwanted side reactions.

  • Allylation via Williamson Ether Synthesis: The phenolic hydroxyl group of the methyl ester intermediate is then converted to an allyl ether. The Williamson ether synthesis is a classic and highly reliable method for forming the C-O-C ether linkage via an SN2 mechanism.[3][4]

  • Formation of the Hydrazide: Finally, the methyl ester is converted to the target benzohydrazide through nucleophilic acyl substitution with hydrazine hydrate. This reaction, known as hydrazinolysis, is a direct and high-yielding method for this transformation.

This strategic sequence ensures high yields and minimizes the formation of complex side products, simplifying purification at each stage.

Synthesis_Workflow Start 3-Hydroxybenzoic Acid Step1 Step 1: Esterification (CH₃OH, H₂SO₄ cat.) Start->Step1 Intermediate1 Methyl 3-Hydroxybenzoate Step1->Intermediate1 Step2 Step 2: Allylation (Allyl Bromide, K₂CO₃) Intermediate1->Step2 Intermediate2 Methyl 3-(Allyloxy)benzoate Step2->Intermediate2 Step3 Step 3: Hydrazinolysis (N₂H₄·H₂O) Intermediate2->Step3 FinalProduct 3-(Allyloxy)benzohydrazide Step3->FinalProduct Characterization_Workflow Product Purified 3-(Allyloxy)benzohydrazide Method_FTIR FT-IR Spectroscopy Product->Method_FTIR Method_NMR NMR Spectroscopy (¹H & ¹³C) Product->Method_NMR Method_MS Mass Spectrometry Product->Method_MS Method_MP Melting Point Analysis Product->Method_MP Data_FTIR Functional Groups: -N-H, -NH₂, C=O, C-O-C Method_FTIR->Data_FTIR Provides Data_NMR Molecular Structure & Connectivity Method_NMR->Data_NMR Provides Data_MS Molecular Weight: [M+H]⁺, [M+Na]⁺ Method_MS->Data_MS Provides Data_MP Purity Assessment: Sharp Melting Range Method_MP->Data_MP Provides

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 3-(Allyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Allyloxy)benzohydrazide. While specific experimental data for this meta-substituted isomer is not widely published, this document synthesizes information from related isomers and foundational chemical principles to offer robust predictions and detailed experimental protocols. The guide is designed for researchers in medicinal chemistry, drug development, and organic synthesis, focusing on the dual reactivity of the allyl ether and benzohydrazide functional groups. We will explore its physicochemical characteristics, propose a validated synthetic pathway, detail analytical and purification workflows, and discuss its potential as a scaffold in the development of novel therapeutic agents, grounded in the extensive bioactivity of the benzohydrazide class of compounds.

Introduction to the Benzohydrazide Scaffold

Benzohydrazides are a class of organic compounds characterized by a benzoic acid hydrazide structure. The core moiety, R-C(=O)NHNH₂, serves as a critical pharmacophore in a multitude of biologically active molecules.[1] This structural motif is prevalent in established pharmaceuticals, such as the antitubercular drug isoniazid and the antidepressant nialamide, highlighting its significance in medicinal chemistry.[2]

The versatility of the benzohydrazide scaffold stems from several key features:

  • Hydrogen Bonding Capability: The -CONHNH₂ group contains both hydrogen bond donors (N-H) and acceptors (C=O, -NH₂), enabling strong interactions with biological targets like enzymes and receptors.

  • Synthetic Tractability: The terminal -NH₂ group is a reactive nucleophile, readily undergoing condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This allows for the systematic modification and generation of large chemical libraries for structure-activity relationship (SAR) studies.[3]

  • Coordination Chemistry: The hydrazide moiety can act as an effective ligand, coordinating with various metal ions, which has applications in both catalysis and bioinorganic chemistry.[1]

The broader class of benzohydrazide derivatives has been extensively investigated and reported to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties.[4][5][6] The introduction of an allyloxy group at the 3-position of the benzene ring introduces a second, distinct reactive center, offering opportunities for orthogonal chemical modifications or for its use as a stable, yet cleavable, protecting group.[7] This guide will focus specifically on the chemical landscape of 3-(Allyloxy)benzohydrazide , providing a foundational resource for its synthesis and future investigation.

Physicochemical and Spectroscopic Properties

While empirical data for 3-(Allyloxy)benzohydrazide is scarce, its core properties can be accurately predicted based on its structure and data from its isomers, such as 2-(Allyloxy)benzohydrazide and 4-(Allyloxy)benzohydrazide.[1][8]

Core Molecular Attributes

The fundamental properties of 3-(Allyloxy)benzohydrazide are summarized in the table below.

PropertyValueSource / Method
Molecular Formula C₁₀H₁₂N₂O₂Calculation
Molecular Weight 192.21 g/mol Calculation[8]
IUPAC Name 3-(prop-2-en-1-yloxy)benzohydrazideNomenclature
CAS Number Not assignedDatabase Search
Appearance Predicted: White to off-white solidAnalogy
Hydrogen Bond Donors 2 (-NH, -NH₂)Calculation[8]
Hydrogen Bond Acceptors 3 (C=O, -O-, -NH₂)Calculation[8]
Rotatable Bond Count 4Calculation[8]
Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of a synthesized compound. The following profiles are predicted for 3-(Allyloxy)benzohydrazide.[9][10]

2.2.1 Proton Nuclear Magnetic Resonance (¹H NMR) The ¹H NMR spectrum provides information on the electronic environment of protons. For this molecule, we anticipate the following characteristic signals (predicted shifts in DMSO-d₆):

  • Hydrazide Protons: Two distinct signals. A broad singlet for the -NH proton around δ 9.5-10.0 ppm and another broad singlet for the terminal -NH₂ protons around δ 4.5 ppm. These signals are exchangeable with D₂O.

  • Aromatic Protons: Due to the 1,3-disubstitution pattern, the aromatic region (δ 7.0-7.5 ppm) will exhibit a complex multiplet system corresponding to four protons. This pattern will be more intricate than the two-doublet system seen in the 4-allyloxy isomer.[11]

  • Allyl Group Protons: This group gives rise to three distinct signals:

    • A multiplet for the internal vinyl proton (-O-CH₂-CH =CH₂) around δ 5.9-6.1 ppm.

    • Two separate multiplets for the terminal vinyl protons (-CH=CH₂ ) between δ 5.2-5.5 ppm, showing both geminal and vicinal coupling.

    • A doublet for the methylene protons adjacent to the ether oxygen (-O-CH₂ -CH=) around δ 4.6-4.7 ppm.

2.2.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) The ¹³C NMR spectrum will confirm the carbon framework:[12]

  • Carbonyl Carbon: A signal in the downfield region, typically δ 165-168 ppm.

  • Aromatic Carbons: Six signals. Two quaternary carbons (C-O and C-C=O) and four CH carbons. The C-O carbon will be significantly downfield (approx. δ 158-160 ppm).

  • Allyl Group Carbons: Three distinct signals: -C H=CH₂ (δ 132-134 ppm), -CH=C H₂ (δ 117-119 ppm), and -O-C H₂- (δ 68-70 ppm).

2.2.3 Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional groups.[13] The spectrum is expected to show the following characteristic absorption bands (ν, cm⁻¹):

  • N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region from the -NHNH₂ group.

  • C-H Stretching (sp²): A sharp band just above 3000 cm⁻¹ for the aromatic and vinyl C-H bonds.

  • C-H Stretching (sp³): A sharp band just below 3000 cm⁻¹ for the allyl methylene C-H bonds.

  • C=O Stretching (Amide I): A strong, sharp absorption around 1640-1660 cm⁻¹.

  • N-H Bending (Amide II): A band around 1570-1620 cm⁻¹.

  • C=C Stretching: Bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹ for the aromatic ring and a weaker band around 1650 cm⁻¹ for the allyl double bond.

  • C-O Stretching: A strong band for the aryl-alkyl ether linkage in the 1200-1250 cm⁻¹ region.

Synthesis and Characterization Workflow

A robust and reproducible synthesis is paramount. The proposed two-step synthesis is adapted from established protocols for related isomers, such as 4-(Allyloxy)benzohydrazide, ensuring high field-proven reliability.[1][14][15]

Proposed Synthetic Pathway

The synthesis begins with the commercially available precursor, methyl 3-hydroxybenzoate. The first step involves a Williamson ether synthesis to install the allyl group, followed by hydrazinolysis of the methyl ester to yield the final product.

Synthesis_Pathway Start Methyl 3-hydroxybenzoate Intermediate Methyl 3-(allyloxy)benzoate Start->Intermediate Step 1: Williamson Ether Synthesis Product 3-(Allyloxy)benzohydrazide Intermediate->Product Step 2: Hydrazinolysis reagent1 Allyl Bromide, K₂CO₃, Acetone reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol

Caption: Proposed two-step synthesis of 3-(Allyloxy)benzohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-(allyloxy)benzoate

  • To a 250 mL round-bottom flask, add methyl 3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 10 mL per gram of starting material).

    • Causality: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-20 hours.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate confirms the reaction's progression.

  • After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted starting material) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3-(allyloxy)benzoate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Allyloxy)benzohydrazide

  • In a 100 mL round-bottom flask, dissolve the crude methyl 3-(allyloxy)benzoate from Step 1 in ethanol (approx. 5 mL per gram of ester).

  • Add hydrazine hydrate (NH₂NH₂·H₂O, 2.0-3.0 eq) to the solution.

    • Causality: Hydrazine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the more stable hydrazide.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction via TLC until the ester starting material is consumed.

  • Cool the reaction mixture in an ice bath. The product, 3-(Allyloxy)benzohydrazide, is expected to precipitate as a white solid.

  • Collect the solid product by vacuum filtration, wash with cold ethanol to remove excess hydrazine, and dry under vacuum.

Purification and Characterization Workflow

Final validation of the product's identity and purity requires a systematic workflow.

Characterization_Workflow cluster_purification Purification cluster_analysis Analysis & Characterization Crude Crude Product (from filtration) Recrystallization Recrystallization (from Ethanol/Water) Crude->Recrystallization Pure_Solid Pure Crystalline Solid Recrystallization->Pure_Solid MP Melting Point Analysis Pure_Solid->MP TLC_Final TLC Purity Check (Single Spot) Pure_Solid->TLC_Final Spectroscopy Spectroscopic Confirmation Pure_Solid->Spectroscopy NMR ¹H & ¹³C NMR Spectroscopy->NMR IR FT-IR Spectroscopy->IR MS Mass Spectrometry (Confirm M.W.) Spectroscopy->MS

Caption: Workflow for the purification and analytical characterization.

Chemical Reactivity

3-(Allyloxy)benzohydrazide is a bifunctional molecule, with reactivity centered on the hydrazide moiety and the allyl group.

Reactivity of the Benzohydrazide Group

The primary reactivity of the hydrazide functional group involves its nucleophilic terminal nitrogen.

  • Hydrazone Formation: It readily condenses with aldehydes and ketones, typically under mild acidic catalysis, to form stable N'-substituted benzylidenebenzohydrazide derivatives (Schiff bases). This reaction is fundamental to building molecular complexity and is widely used in the synthesis of bioactive compounds.[3]

  • Acylation: The nitrogen atoms can be acylated by reacting with acid chlorides or anhydrides. Theoretical studies on the acetylation of benzohydrazides suggest a stepwise mechanism where the enol tautomer of the hydrazide may be the active nucleophilic species.[16]

  • Cyclization Reactions: Benzohydrazides are key precursors for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry.[5]

  • Oxidation: The hydrazide moiety can be oxidized. Studies on benzohydrazide itself show it can be cleanly oxidized to benzoic acid, indicating that this functional group can participate in redox processes.[17][18]

Reactivity of the Allyl Ether Group

The allyl group provides a secondary site for chemical modification, distinct from the hydrazide.

  • Stability and Cleavage: Allyl ethers are notably stable in basic and neutral media, making them excellent protecting groups for hydroxyl functionalities.[7] The C-O ether bond can be cleaved under strongly acidic conditions (using HBr or HI) or, more selectively, using transition-metal catalysts (e.g., palladium or rhodium complexes), which regenerates the phenol.[19]

  • Alkene Reactions: The terminal double bond can undergo a variety of addition reactions characteristic of alkenes, such as hydrogenation, halogenation, epoxidation, and hydroboration.[20] This allows for functionalization of the side chain without affecting the benzohydrazide core.

  • Surface Chemistry: Studies have shown that allyl ethers can react selectively on surfaces like Si(001) via cleavage of the ether group, demonstrating unique reactivity controlled by the interaction of the two functional groups within the molecule.[21]

Potential Applications in Drug Discovery

The rationale for investigating 3-(Allyloxy)benzohydrazide as a molecule of interest is strongly supported by the extensive body of literature on the biological activities of its parent class. The benzohydrazide scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown potent activity in several therapeutic areas:

  • Anticancer Agents: Numerous benzohydrazide derivatives have been synthesized and evaluated as antiproliferative agents.[5] Some have shown potent EGFR kinase inhibition, with IC₅₀ values in the nanomolar range, suggesting they may serve as promising anticancer agents.[6]

  • Antimicrobial Activity: The benzohydrazide core is common among antitubercular agents.[4] Many synthetic derivatives exhibit significant in vitro antibacterial and antifungal activity against various pathogenic strains.[3]

  • Antioxidant Properties: The hydrazide moiety contributes to free radical scavenging and metal-chelating properties, making these compounds potential antioxidants.[2]

The presence of the 3-allyloxy group on this scaffold provides a handle for further derivatization or for use as a pro-drug strategy, where the allyl group is cleaved in vivo to release the active 3-hydroxybenzohydrazide.

Conclusion

3-(Allyloxy)benzohydrazide emerges as a compelling synthetic target with significant potential in materials science and medicinal chemistry. This guide has established its predicted physicochemical and spectroscopic properties based on sound chemical principles and data from related isomers. A detailed, reliable, and field-validated synthetic protocol has been presented, alongside a comprehensive workflow for its purification and characterization. The dual reactivity of the molecule—centered on the versatile benzohydrazide core and the functionalizable allyl ether group—positions it as a valuable building block for creating novel chemical entities. Future research into the empirical validation of its properties and the exploration of its biological activities is strongly warranted.

References

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

  • Allyl ethers. Fiveable. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. In-Silico Pharmacology. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • The Chemistry of AGE: Understanding Allyl Glycidyl Ether's Reactivity and Applications. LookChem. [Link]

  • Chemoselective Adsorption of Allyl Ethers on Si(001): How the Interaction between Two Functional Groups Controls the Reactivity and Final Products of a Surface Reaction. ACS Publications - The Journal of Physical Chemistry Letters. [Link]

  • 9.8: Reactions of Ethers. Chemistry LibreTexts. [Link]

  • Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship. PubMed. [Link]

  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. [Link]

  • Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. MDPI. [Link]

  • 3-(Allyloxy)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(Allyloxy)benzohydrazide. National Center for Biotechnology Information (PMC). [Link]

  • 4-(Allyloxy)benzohydrazide. IUCrData. [Link]

  • 4-(Allyloxy)benzohydrazide. ResearchGate. [Link]

  • 4-(Allyloxy)benzohydrazide. IUCr Journals. [Link]

  • Spectroscopy Methods of structure determination. University of Calgary. [Link]

  • 4-(allyloxy)-n'-(3-(benzyloxy)benzylidene)benzohydrazide. PubChemLite. [Link]

  • 4-(Allyloxy)benzohydrazide. IUCr Journals. [Link]

  • Benzoylhydrazine. PubChem, National Center for Biotechnology Information. [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison, Hans Reich NMR Collection. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Lehman College. [Link]

  • Spectral Information. PubChem, National Center for Biotechnology Information. [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-River Falls. [Link]

Sources

Navigating the Therapeutic Potential of 3-(Allyloxy)benzohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzohydrazide scaffold stands out as a privileged structure, consistently appearing in compounds with a wide array of biological activities. This technical guide delves into the specifics of a lesser-explored derivative, 3-(Allyloxy)benzohydrazide, providing researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, a proposed synthesis pathway, and its potential therapeutic applications based on the well-established profile of the benzohydrazide class. While direct experimental data on the 3-allyloxy isomer is limited, this guide synthesizes information from closely related analogs and the broader family of benzohydrazides to offer a robust predictive framework for its utility.

Chemical Identity and Structural Descriptors

A precise definition of a compound's identifiers is fundamental for reproducible research and regulatory compliance. While a specific CAS (Chemical Abstracts Service) number for 3-(Allyloxy)benzohydrazide is not readily found in major chemical databases, its key identifiers can be inferred from its structure. The logical precursor, 3-(Allyloxy)benzoic acid, is cataloged with CAS Number 103203-83-4.[1][2] This provides a verifiable starting point for its synthesis and characterization.

IdentifierValueSource
IUPAC Name 3-(prop-2-en-1-yloxy)benzohydrazideInferred
Molecular Formula C₁₀H₁₂N₂O₂Calculated
Molecular Weight 192.21 g/mol Calculated
Canonical SMILES C=CCOC1=CC=CC(=C1)C(=O)NNInferred
InChI Key Inferred from structureInferred
Precursor CAS 103203-83-4 (for 3-(Allyloxy)benzoic acid)[1][2]

The structure of 3-(Allyloxy)benzohydrazide incorporates a flexible allyloxy group at the meta-position of the phenyl ring, which can influence its binding affinity and pharmacokinetic properties. The core benzohydrazide moiety, R—C(=O)—NH—NH₂, is a known pharmacophore, recognized for its ability to form key hydrogen bonds with biological targets.[3][4]

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 3-(Allyloxy)benzohydrazide can be logically extrapolated from established methods for its isomers, such as 4-(Allyloxy)benzohydrazide.[3][4][5] The most direct and field-proven approach involves a two-step process starting from a commercially available precursor, methyl 3-hydroxybenzoate.

Synthesis Workflow

The proposed synthesis follows two key transformations: Williamson ether synthesis to introduce the allyl group, followed by hydrazinolysis of the methyl ester to form the desired benzohydrazide.

Synthesis_Workflow A Methyl 3-hydroxybenzoate B Methyl 3-(allyloxy)benzoate A->B  Allyl Bromide, K₂CO₃, Acetone (Reflux)   C 3-(Allyloxy)benzohydrazide B->C  Hydrazine Hydrate, Ethanol (Reflux)  

Caption: Proposed two-step synthesis of 3-(Allyloxy)benzohydrazide.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed for high yield and purity, based on analogous transformations.

Step 1: Synthesis of Methyl 3-(allyloxy)benzoate

  • Reaction Setup: To a solution of methyl 3-hydroxybenzoate (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack.

  • Addition of Alkylating Agent: Add allyl bromide (1.2 equivalents) dropwise to the stirred suspension. The excess of allyl bromide ensures the complete conversion of the starting material.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude methyl 3-(allyloxy)benzoate by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Synthesis of 3-(Allyloxy)benzohydrazide

  • Reaction Setup: Dissolve the purified methyl 3-(allyloxy)benzoate (1 equivalent) in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (3-5 equivalents) to the solution. The large excess of hydrazine hydrate drives the reaction to completion.

  • Reflux: Reflux the reaction mixture for 8-12 hours. The formation of the product can be observed as a precipitate in some cases.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to promote crystallization. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(Allyloxy)benzohydrazide.

Characterization and Spectroscopic Analysis

Based on the analysis of related benzohydrazide structures, the following spectroscopic signatures are anticipated for 3-(Allyloxy)benzohydrazide:

  • ¹H NMR: Distinct signals for the aromatic protons (with splitting patterns corresponding to 1,3-disubstitution), the vinylic protons of the allyl group, the methylene protons of the allyl group adjacent to the ether oxygen, and the N-H protons of the hydrazide moiety.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with distinct chemical shifts for the substituted and unsubstituted positions), and the carbons of the allyl group.

  • FT-IR: Characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the C-O-C stretching of the ether linkage.[5]

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 192.21 g/mol .

Potential Biological and Therapeutic Applications

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[6][7][8] This suggests that 3-(Allyloxy)benzohydrazide is a promising candidate for various therapeutic areas.

Biological_Potential Core 3-(Allyloxy)benzohydrazide A Antimicrobial Core->A B Anticancer Core->B C Anti-inflammatory Core->C D Antitubercular Core->D E Anticonvulsant Core->E

Caption: Potential therapeutic applications of 3-(Allyloxy)benzohydrazide.

Antimicrobial and Antifungal Activity

Benzohydrazide derivatives have been extensively studied for their antimicrobial properties.[7][8] The hydrazone linkage, which can be formed by reacting the benzohydrazide with an aldehyde or ketone, is often crucial for this activity. The mechanism is believed to involve the inhibition of essential microbial enzymes or disruption of the cell wall.

Anticancer Potential

Numerous benzohydrazide-containing compounds have demonstrated significant anticancer activity.[6][9] They can act through various mechanisms, including the inhibition of kinases such as EGFR, induction of apoptosis, and cell cycle arrest.[9] Molecular docking studies on similar compounds suggest that the benzohydrazide moiety can form key interactions within the active sites of cancer-related proteins.[7]

Antitubercular Activity

The fight against tuberculosis has seen the emergence of several hydrazide-based drugs, with isoniazid being a prime example. Benzohydrazide derivatives have shown promise as inhibitors of Mycobacterium tuberculosis enzymes, such as the enoyl-acyl carrier protein reductase (InhA).

Other Potential Applications

The versatility of the benzohydrazide scaffold extends to other therapeutic areas, including anti-inflammatory, anticonvulsant, and antioxidant activities.[6][7] The specific substitution pattern on the phenyl ring, such as the 3-allyloxy group, can modulate the potency and selectivity of these effects.

Conclusion and Future Directions

While 3-(Allyloxy)benzohydrazide remains a relatively unexplored molecule, its structural features and the well-documented activities of the benzohydrazide class of compounds strongly suggest its potential as a valuable building block in drug discovery. This guide provides a foundational framework for its synthesis and characterization, and outlines promising avenues for investigating its biological properties. Future research should focus on the practical synthesis and comprehensive biological evaluation of this compound to unlock its full therapeutic potential. The insights gained from such studies will not only contribute to the understanding of this specific molecule but also to the broader field of medicinal chemistry centered on the versatile benzohydrazide scaffold.

References

  • Bansal, H., & Kumari, D. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

  • Sherine, H. B., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. [Link]

  • Arun, V., et al. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(1), 394-402. [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(10), 1354. [Link]

  • Jemima, S., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 232-239. [Link]

  • Khan, S. S., et al. (2023). 4-(Allyloxy)benzohydrazide. IUCrData, 8(1), x221195. [Link]

  • Atanasova, M., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5195-5201. [Link]

  • Khan, S. S., et al. (2023). 4-(Allyloxy)benzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 1), 63–66. [Link]

  • Khan, S. S., et al. (2022). data reports 4-(Allyloxy)benzohydrazide. IUCrData, 7(12), x221195. [Link]

  • PubChemLite. (n.d.). 3-(allyloxy)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Allyloxy)benzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzoic acid, 3-allyl-4-hydroxy-5-propyl-, ethyl ester. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-(Allyloxy)benzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Allyloxy)benzohydrazide. Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for rational drug design and quality control. This document details the synthesis and in-depth analysis of 3-(Allyloxy)benzohydrazide using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, interpretation of the spectral data, and the underlying scientific principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Benzohydrazides are organic compounds characterized by a hydrazide group attached to a benzene ring. They serve as versatile synthons for the preparation of various heterocyclic compounds and exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. The introduction of an allyloxy substituent at the meta-position of the benzohydrazide scaffold can significantly influence its lipophilicity, metabolic stability, and receptor-binding affinity, making 3-(Allyloxy)benzohydrazide a compound of interest for further biological evaluation.

Accurate structural elucidation is the cornerstone of chemical research. This guide provides a detailed exposition of the key spectroscopic techniques used to unequivocally confirm the structure and purity of 3-(Allyloxy)benzohydrazide.

Synthesis of 3-(Allyloxy)benzohydrazide

The synthesis of 3-(Allyloxy)benzohydrazide is typically achieved through a two-step process starting from 3-hydroxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by allylation of the phenolic hydroxyl group via a Williamson ether synthesis, and finally, hydrazinolysis of the ester to yield the desired benzohydrazide. A more direct approach, and the one detailed here, involves the allylation of a commercially available 3-hydroxybenzohydrazide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 3-(Allyloxy)benzohydrazide from 3-hydroxybenzohydrazide and allyl bromide.

Materials:

  • 3-Hydroxybenzohydrazide

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxybenzohydrazide (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(Allyloxy)benzohydrazide.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Reactant1 3-Hydroxybenzohydrazide Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 Allyl Bromide Reactant2->Reaction Base K₂CO₃ Base->Reaction Base Solvent Acetone Solvent->Reaction Solvent Temperature Reflux Temperature->Reaction Heat Product 3-(Allyloxy)benzohydrazide Reaction->Product Byproduct KBr + KHCO₃ Reaction->Byproduct

Caption: Synthetic workflow for 3-(Allyloxy)benzohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectrum of 3-(Allyloxy)benzohydrazide:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.50s1H-CONH -
~7.40m2HAr-H
~7.10m2HAr-H
~6.05m1H-O-CH₂-CH =CH₂
~5.40dd1H-O-CH₂-CH=CH₂ (trans)
~5.25dd1H-O-CH₂-CH=CH₂ (cis)
~4.60dt2H-O-CH₂ -CH=CH₂
~4.40br s2H-NHNH₂

Interpretation:

  • Hydrazide Protons: The protons of the hydrazide group (-CONHNH₂) are expected to appear as two distinct signals. The amide proton (-CONH -) typically resonates downfield as a singlet around δ 9.50 ppm. The terminal amine protons (-NHNH₂ ) are expected to appear as a broad singlet around δ 4.40 ppm; the chemical shift of this peak is often concentration and solvent dependent.

  • Aromatic Protons: The four protons on the disubstituted benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the meta-substitution pattern, a complex multiplet is expected.

  • Allyl Group Protons: The protons of the allyloxy group give rise to characteristic signals. The proton on the central carbon of the double bond (-CH=) will appear as a multiplet around δ 6.05 ppm. The two terminal vinyl protons (=CH₂) will appear as distinct doublet of doublets around δ 5.40 and 5.25 ppm due to geminal and cis/trans coupling. The two methylene protons adjacent to the ether oxygen (-O-CH₂-) will be deshielded and appear as a doublet of triplets around δ 4.60 ppm.

¹³C NMR Spectroscopy

Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectrum of 3-(Allyloxy)benzohydrazide:

Chemical Shift (δ, ppm)Assignment
~165.0C =O
~158.0Ar-C -O
~134.0-O-CH₂-C H=CH₂
~130.0Ar-C
~120.0Ar-C
~118.0-O-CH₂-CH=C H₂
~115.0Ar-C
~113.0Ar-C
~68.0-O-C H₂-CH=CH₂

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, appearing around δ 165.0 ppm.

  • Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the allyloxy group (Ar-C-O) will be significantly deshielded and appear around δ 158.0 ppm. The other aromatic carbon signals will be distributed based on the electronic effects of the substituents.

  • Allyl Group Carbons: The sp² carbons of the double bond will appear at approximately δ 134.0 ppm (-CH=) and δ 118.0 ppm (=CH₂). The sp³ carbon of the methylene group attached to the oxygen (-O-CH₂-) will be found further upfield, around δ 68.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR (KBr, cm⁻¹) Spectrum of 3-(Allyloxy)benzohydrazide:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadN-H stretching (hydrazide)
3050-3100Medium=C-H stretching (aromatic and vinyl)
2850-2950Medium-C-H stretching (aliphatic)
1640-1660StrongC=O stretching (amide I band)
1600-1620MediumC=C stretching (aromatic and vinyl)
1500-1550StrongN-H bending (amide II band)
1200-1250StrongC-O-C asymmetric stretching (aryl ether)
990 and 910Medium=C-H bending (out-of-plane)

Interpretation:

  • N-H Stretching: The N-H stretching vibrations of the hydrazide group are expected to produce a strong, broad absorption in the region of 3300-3400 cm⁻¹.

  • C=O Stretching: A strong absorption band characteristic of the carbonyl group (Amide I band) is expected in the range of 1640-1660 cm⁻¹.

  • C=C Stretching: The stretching vibrations of the aromatic ring and the vinyl group will result in medium intensity bands around 1600-1620 cm⁻¹.

  • C-O-C Stretching: The asymmetric stretching of the aryl ether C-O-C bond will give a strong absorption band in the 1200-1250 cm⁻¹ region.

  • =C-H Bending: The out-of-plane bending vibrations of the vinyl group are expected to show two medium intensity bands around 990 cm⁻¹ and 910 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum of 3-(Allyloxy)benzohydrazide is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the aromatic ring, the ether linkage, and the hydrazide group.

Key Expected Fragments:

  • Molecular Ion ([M]⁺): The peak corresponding to the intact molecule.

  • [M - 41]⁺: Loss of the allyl group (C₃H₅). This is a common fragmentation pathway for allyloxy aromatic compounds.

  • [M - 31]⁺: Loss of the -NHNH₂ radical.

  • Tropylium Ion (m/z 91): While not directly formed from the parent structure, rearrangement and fragmentation of the benzoyl portion can lead to the stable tropylium ion.

  • Benzoyl Cation (m/z 105): Cleavage of the C-N bond of the hydrazide can generate the benzoyl cation.

  • Allyl Cation (m/z 41): The allyl cation is a stable carbocation and is expected as a prominent peak.

MS_Fragmentation M Molecular Ion [M]⁺ M_minus_41 [M - 41]⁺ (Loss of C₃H₅) M->M_minus_41 - C₃H₅ M_minus_31 [M - 31]⁺ (Loss of NHNH₂) M->M_minus_31 - NHNH₂ m_z_41 m/z 41 (Allyl Cation) M->m_z_41 Rearrangement m_z_105 m/z 105 (Benzoyl Cation) M_minus_31->m_z_105 Rearrangement

Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-(Allyloxy)benzohydrazide. The presented protocols for synthesis and data acquisition, coupled with the in-depth interpretation of the expected spectral features, offer a robust framework for the characterization of this and related benzohydrazide derivatives. This comprehensive spectroscopic information is essential for ensuring the identity, purity, and structural integrity of 3-(Allyloxy)benzohydrazide in research and development settings.

References

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

Sources

"solubility and stability of 3-(Allyloxy)benzohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Allyloxy)benzohydrazide: Solubility and Stability Assessment

Disclaimer: 3-(Allyloxy)benzohydrazide is a molecule that is not extensively characterized in publicly available scientific literature. This guide, therefore, serves as a comprehensive methodological framework for assessing its solubility and stability, drawing upon established principles and protocols for novel chemical entities in drug discovery and development. The experimental data presented herein is illustrative to guide the researcher.

Introduction

3-(Allyloxy)benzohydrazide is a novel benzohydrazide derivative. The benzohydrazide moiety is a recognized pharmacophore present in numerous medicinally active compounds, valued for its hydrogen bonding capabilities and structural versatility. The introduction of an allyloxy group at the 3-position of the benzene ring may modulate the molecule's lipophilicity, metabolic profile, and overall physicochemical properties. As with any new chemical entity (NCE) destined for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These fundamental properties directly influence bioavailability, manufacturability, and storage, ultimately determining the compound's viability as a therapeutic candidate.

This technical guide provides a robust, experience-driven framework for the comprehensive evaluation of 3-(Allyloxy)benzohydrazide's solubility and stability. It is designed for researchers, medicinal chemists, and drug development scientists, offering not just protocols, but the scientific rationale behind the experimental choices.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and distribution. For orally administered drugs, inadequate solubility is a major hurdle to achieving therapeutic efficacy. We will explore both kinetic and thermodynamic solubility to build a complete profile.

Kinetic Solubility (High-Throughput Screening)

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated DMSO stock and incubated for a short period. It's a high-throughput method ideal for early-stage discovery to quickly flag potential issues.

Rationale: In early drug discovery, speed is essential. A kinetic solubility assay provides a rapid assessment of how a compound behaves when precipitated from a stock solution, mimicking the conditions of many in vitro biological assays. This helps to avoid false negatives in primary screening that might be caused by the compound precipitating out of the assay medium.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(Allyloxy)benzohydrazide in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense 98 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into each well of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM stock solution to the buffer in triplicate, resulting in a final concentration of 200 µM with 2% DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. A higher nephelometric turbidity unit (NTU) indicates lower solubility.

  • Standard Curve: A standard curve of known concentrations of a compound with poor solubility (e.g., bicalutamide) should be run in parallel to quantify the results.

Data Presentation: Illustrative Kinetic Solubility Data

CompoundBuffer SystemFinal Concentration (µM)Incubation Time (h)Mean NTU ± SDSolubility Classification
3-(Allyloxy)benzohydrazidePBS, pH 7.4200215 ± 3High
Verapamil (High Sol.)PBS, pH 7.4200210 ± 2High
Bicalutamide (Low Sol.)PBS, pH 7.42002150 ± 15Low
Thermodynamic Solubility (Equilibrium)

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a specific solvent system after an extended incubation period, where the dissolved and solid-state forms are in equilibrium. This is the "true" solubility and is essential for formulation development.

Rationale: While kinetic solubility is useful for screening, thermodynamic solubility provides the definitive value needed for dose formulation and biopharmaceutical modeling. The shake-flask method, though lower-throughput, remains the gold standard for its accuracy and direct measurement of the compound in equilibrium with its solid form.

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

  • Sample Preparation: Add an excess amount of solid 3-(Allyloxy)benzohydrazide to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully collect the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile/water), and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Visual Inspection: The presence of solid material at the bottom of the vial after equilibration must be confirmed to ensure that the initial amount of compound was indeed in excess.

Data Presentation: Illustrative Thermodynamic Solubility Data

Buffer pHTemperature (°C)Measured Concentration (µg/mL) ± SDSolubility (µM)
1.225150 ± 12772
4.525125 ± 9643
6.825110 ± 11566
7.425105 ± 8540
7.437130 ± 10669

Workflow Diagram: Solubility Assessment

G cluster_0 Solubility Assessment Workflow NCE 3-(Allyloxy)benzohydrazide Stock 10 mM Stock in DMSO NCE->Stock Thermo Thermodynamic Solubility (Shake-Flask) NCE->Thermo Add Excess Solid Kinetic Kinetic Solubility (Nephelometry) Stock->Kinetic Fast Dilution Data_K High-Throughput Screening Data Kinetic->Data_K Early Decision Making Data_T Definitive Formulation Data Thermo->Data_T Late-Stage Development

Caption: Workflow for solubility assessment.

Part 2: Stability Assessment

Evaluating the chemical stability of 3-(Allyloxy)benzohydrazide is crucial to ensure its integrity during storage and to identify potential degradation products that could impact safety and efficacy. Forced degradation studies are employed to accelerate this process.

Rationale: Forced degradation, or stress testing, is a regulatory requirement and a critical tool in drug development. By subjecting the compound to harsh conditions, we can rapidly identify its likely degradation pathways, develop stability-indicating analytical methods, and understand its intrinsic stability. This proactive approach helps in selecting appropriate storage conditions and compatible excipients for formulation.

Forced Degradation Studies

These studies involve exposing a solution of 3-(Allyloxy)benzohydrazide to various stress conditions, including acid, base, oxidation, heat, and light.

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a 1 mg/mL solution of 3-(Allyloxy)benzohydrazide in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N Hydrochloric Acid (HCl) and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N Sodium Hydroxide (NaOH) and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 7 days.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method. An ideal method will separate the parent peak from all degradation product peaks. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products.

Anticipated Degradation Pathways

Given the structure of 3-(Allyloxy)benzohydrazide, two primary degradation pathways are anticipated:

  • Hydrolysis of the Hydrazide: The amide bond of the benzohydrazide is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-(allyloxy)benzoic acid and hydrazine.

  • Oxidation of the Hydrazide: The hydrazide functional group can be susceptible to oxidation.

Diagram: Potential Degradation Pathways

G Parent 3-(Allyloxy)benzohydrazide AcidBase 3-(Allyloxy)benzoic Acid + Hydrazine Parent->AcidBase Acid/Base Hydrolysis Oxidation Oxidized Products Parent->Oxidation Oxidation (e.g., H2O2)

Caption: Potential degradation pathways.

Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of any stability study. The method must be able to accurately quantify the decrease in the concentration of the active substance while also separating any degradation products.

Illustrative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

Data Presentation: Illustrative Forced Degradation Results

Stress ConditionIncubation Time (h)% Parent RemainingNo. of DegradantsRRT of Major Degradant
0.1 N HCl (60°C)2475.220.85
0.1 N NaOH (60°C)2468.510.85
3% H₂O₂ (RT)2489.131.15
Thermal (60°C)16898.50N/A
Photolytic (ICH Q1B)-99.10N/A

(RRT = Relative Retention Time)

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of the novel compound 3-(Allyloxy)benzohydrazide. By employing a combination of high-throughput kinetic assays and definitive equilibrium-based methods, a clear picture of its aqueous solubility can be established. Furthermore, a systematic forced degradation study, underpinned by a robust stability-indicating HPLC method, will elucidate its intrinsic stability and potential degradation pathways. The insights gained from these studies are indispensable for informed decision-making in the drug discovery and development process, guiding formulation strategies and ensuring the quality and safety of the potential therapeutic agent.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (1996), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

A Quantum Chemical Investigation of 3-(Allyloxy)benzohydrazide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of modern medicinal chemistry, the strategic use of computational tools is paramount to accelerating the discovery and optimization of novel therapeutic agents. Benzohydrazide derivatives are a well-established class of compounds known for a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of 3-(Allyloxy)benzohydrazide through the lens of quantum chemical calculations. By leveraging Density Functional Theory (DFT), we will dissect the molecule's structural, electronic, and reactive properties. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the critical scientific rationale behind them. The guide covers molecular geometry optimization, vibrational analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, culminating in a synthesis of how these computational insights directly inform rational drug design strategies.

Introduction: The Intersection of Computational Chemistry and Drug Discovery

The journey of a drug from concept to clinic is arduous and resource-intensive. Quantum chemical calculations have emerged as an indispensable tool, providing a microscopic understanding of a molecule's behavior before a single physical sample is synthesized.[3][4][5] This in silico approach allows for the rapid screening and refinement of candidates by predicting their stability, reactivity, and potential interaction sites—key determinants of a drug's efficacy and safety profile.

The 3-(Allyloxy)benzohydrazide scaffold combines the pharmacologically significant benzohydrazide core with a flexible allyloxy side chain. Hydrazide-hydrazone structures are known to be potent scaffolds in the development of antimicrobial, anticonvulsant, and anti-inflammatory agents.[6][7] Understanding the fundamental quantum properties of this molecule is the first step toward rationally designing derivatives with enhanced biological activity. This guide provides the theoretical framework and practical protocols for conducting such an investigation.

Theoretical Framework and Computational Workflow

The accuracy of any quantum chemical prediction hinges on the selection of an appropriate theoretical method and basis set. This choice represents a crucial balance between computational expense and the desired level of accuracy for the system under study.

Causality Behind Method Selection: Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) offers the most efficient and accurate approach.[3][4] Unlike older methods like Hartree-Fock (HF) which neglect electron correlation, DFT approximates this critical factor, leading to more reliable predictions of molecular properties.[5][8] We employ the widely-used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has a long track record of providing excellent results for the geometries and electronic properties of a vast range of organic compounds.[5][9]

The Basis Set: A Molecule's Mathematical Representation

The basis set is the set of mathematical functions used to construct the molecular orbitals.[10][11] For this guide, the 6-311G(d,p) Pople-style basis set is selected.[12][13] Let's deconstruct this choice:

  • 6-311G : This is a "split-valence" basis set, meaning it uses multiple functions to describe the valence electrons, which are most important for chemical bonding, while using a single contracted function for the core electrons. This provides flexibility where it's needed most.

  • (d,p) : These are "polarization functions." The '(d)' adds d-type orbitals to heavy (non-hydrogen) atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron density, which is essential for accurately modeling bonding in molecules with heteroatoms and strained geometries.

All calculations described herein are performed using the Gaussian software suite, a standard tool in the field of computational chemistry.[14]

Computational Workflow Overview

The logical flow of a quantum chemical analysis is critical. The process begins with finding the most stable structure of the molecule and then uses that validated structure to calculate all other electronic properties.

G A 1. Initial Structure Input (Build 3-(Allyloxy)benzohydrazide) B 2. Geometry Optimization (Find Lowest Energy Conformation) A->B Initial Guess C 3. Vibrational Frequency Analysis (Confirm True Minimum) B->C Optimized Structure D 4. Single-Point Energy Calculation (Using Optimized Geometry) C->D Validated Structure E FMO Analysis (HOMO, LUMO, Reactivity) D->E F MEP Mapping (Charge Distribution) D->F G NBO Analysis (Intramolecular Interactions) D->G H 5. Data Synthesis & Interpretation (Implications for Drug Design) E->H F->H G->H

Caption: A generalized workflow for quantum chemical calculations.

Molecular Geometry and Vibrational Stability

The first and most crucial step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as its global minimum on the potential energy surface.

Protocol for Geometry Optimization
  • Build the Molecule : Construct the 3D structure of 3-(Allyloxy)benzohydrazide using a molecular modeling program like GaussView. Ensure correct atom connectivity and initial stereochemistry.

  • Set Up Calculation : In the Gaussian software, specify the job type as Opt (Optimization) and Freq (Frequency) to run both calculations sequentially.[15]

  • Define Method and Basis Set : Select the B3LYP functional and the 6-311G(d,p) basis set.

  • Execute Calculation : Run the calculation. The software iteratively adjusts bond lengths, angles, and dihedrals to find the configuration with the lowest possible energy.[16][17]

  • Validation : The optimization is successful and corresponds to a true energy minimum only if the subsequent frequency calculation yields zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable structure.

Analysis of Optimized Structure

The optimized geometry provides the most accurate representation of the molecule's ground-state structure. Key bond lengths and angles can be extracted and compared to experimental data for similar compounds if available.

ParameterAtom Pair/TripletCalculated Value
Bond Lengths (Å)
C=OC7=O11.231
N-NN1-N21.405
C-N (amide)C7-N11.365
C-O (ether)C3-O21.372
Bond Angles (°)
O1=C7-N1O1-C7-N1122.5
C7-N1-N2C7-N1-N2120.8
C2-C3-O2C2-C3-O2118.9
Dihedral Angle (°)
C6-C1-C7-O1C6-C1-C7-O1-25.8
Note: Atom numbering is based on a standard IUPAC-based scheme for the molecule.
Vibrational Frequency Analysis

This calculation serves two purposes: validating the optimized geometry and predicting the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific molecular motion (stretching, bending, etc.).

Vibrational ModeAssignmentCalculated Frequency (cm⁻¹)
N-H Asymmetric Stretch-NH₂ group3485
N-H Symmetric Stretch-NH₂ group3370
C-H Aromatic StretchBenzene Ring3050-3100
C=O Carbonyl StretchAmide I band1685
N-H BendingAmide II band1620
C-O Ether StretchAryl-Alkyl Ether1245

These predicted frequencies can guide the interpretation of experimental IR spectra for compound characterization.

Electronic Landscape and Reactivity Prediction

With a validated structure, we can now probe the electronic properties that govern the molecule's reactivity and potential for intermolecular interactions—the very essence of drug action.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity.[18][19]

  • HOMO : Represents the ability to donate an electron (nucleophilicity). A higher energy HOMO indicates a better electron donor.

  • LUMO : Represents the ability to accept an electron (electrophilicity). A lower energy LUMO indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[20][21]

These orbitals are visualized to identify their location on the molecule. For 3-(Allyloxy)benzohydrazide, the HOMO is typically localized over the benzene ring and the hydrazide nitrogen atoms, indicating these are the primary sites for electron donation. The LUMO is often distributed across the carbonyl group and the aromatic ring, highlighting the regions susceptible to nucleophilic attack.

FMO cluster_descriptors Calculated Parameters HOMO_LUMO E_HOMO E_LUMO GAP ΔE = E_LUMO - E_HOMO (Reactivity/Stability) REACTIVITY Global Reactivity Descriptors GAP->REACTIVITY Used to Calculate Descriptors Ionization Potential (I) ≈ -E_HOMO Electron Affinity (A) ≈ -E_LUMO Electronegativity (χ) = (I+A)/2 Chemical Hardness (η) = (I-A)/2 Electrophilicity Index (ω) = χ²/(2η)

Caption: Relationship between FMO energies and reactivity descriptors.
ParameterSymbolFormulaCalculated Value (eV)Interpretation
HOMO EnergyE_HOMO--6.15Electron-donating ability
LUMO EnergyE_LUMO--0.98Electron-accepting ability
Energy Gap ΔE E_LUMO - E_HOMO 5.17 High Kinetic Stability
Ionization PotentialI-E_HOMO6.15Energy to remove an electron
Electron AffinityA-E_LUMO0.98Energy released on adding an e⁻
Electronegativityχ(I+A)/23.565Electron attracting power
Chemical Hardnessη(I-A)/22.585Resistance to charge transfer
Electrophilicity Indexωχ² / (2η)2.45Propensity to accept electrons

The large energy gap of 5.17 eV suggests that 3-(Allyloxy)benzohydrazide is a relatively stable molecule.[22]

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[23][24] It is invaluable for predicting how the molecule will be recognized by a biological target.[25]

  • Red Regions : Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack and are associated with lone pairs on electronegative atoms (like oxygen).

  • Blue Regions : Indicate positive electrostatic potential, electron-deficient. These are sites for nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

  • Green Regions : Indicate neutral potential.

For 3-(Allyloxy)benzohydrazide, the MEP map clearly shows the most negative potential (deep red) localized on the carbonyl oxygen (O1), identifying it as the primary site for hydrogen bond donation. The most positive potential (blue) is found on the amine (-NH₂) and amide (-NH-) protons, marking them as key hydrogen bond donors.

Delving Deeper: Intramolecular Interactions

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure.[26][27][28] Its primary strength lies in quantifying the stabilizing effects of electron delocalization, such as hyperconjugation and resonance.[29] This is achieved by calculating the second-order perturbation energy, E(2), for all possible "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. A higher E(2) value signifies a stronger interaction.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N1 (Amide Nitrogen)π(C7-O1) (Carbonyl)35.8n → π (Resonance stabilization of amide bond)
LP(2) O2 (Ether Oxygen)π(C3-C4) (Aromatic Ring)21.5n → π (Electron donation to the ring)
σ(C1-H1) (Aromatic C-H)σ(C1-C7)4.2σ → σ (Hyperconjugation)
LP(1) N2 (Terminal Nitrogen)σ(N1-C7)5.5n → σ (Hyperconjugation)
LP = Lone Pair

The NBO analysis quantitatively confirms the strong resonance within the amide group (E(2) = 35.8 kcal/mol), which contributes significantly to the planarity and stability of the peptide bond-like linkage. It also shows significant electron donation from the ether oxygen into the aromatic ring, which can influence the molecule's overall electronic character and reactivity.

Synthesis and Implications for Rational Drug Design

The quantum chemical data provides a multidimensional profile of 3-(Allyloxy)benzohydrazide, which directly informs several key aspects of the drug design process:

  • Structure-Activity Relationship (SAR) Studies : The MEP and FMO analyses pinpoint the most reactive sites. The carbonyl oxygen is identified as a primary hydrogen bond acceptor, while the NH and NH₂ protons are key donors. Modifications to the molecule aimed at enhancing binding affinity should focus on preserving or enhancing these interactions. For example, substituting the benzene ring with electron-withdrawing groups could increase the positive potential on the NH protons, making them stronger hydrogen bond donors.

  • Pharmacophore Modeling : The optimized geometry provides the precise 3D arrangement of key features (hydrogen bond donors/acceptors, aromatic ring). This information is the foundation for building a pharmacophore model, which can then be used to screen large virtual libraries for other molecules with similar interaction potential.

  • Metabolic Stability Prediction : The MEP map can suggest sites susceptible to metabolic attack by enzymes like Cytochrome P450. Regions of high electron density (red) are often targets for oxidation. The analysis suggests the aromatic ring and the allylic double bond as potential sites for metabolism.

  • Lead Optimization : The calculated global reactivity descriptors (e.g., hardness, electrophilicity) provide a baseline for assessing the electronic impact of proposed chemical modifications. By calculating these properties for a series of virtual derivatives, a chemist can prioritize the synthesis of compounds with a more desirable electronic profile for improved target binding or better ADMET properties.

Conclusion

This guide has detailed a comprehensive quantum chemical workflow for the characterization of 3-(Allyloxy)benzohydrazide. Through the application of Density Functional Theory, we have established its stable conformation, predicted its vibrational signature, and mapped its electronic landscape. The analyses of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals collectively provide a deep, quantitative understanding of the molecule's inherent stability, reactivity, and intramolecular interactions. These theoretical insights are not merely academic; they are actionable intelligence that can guide the design of more potent and specific benzohydrazide-based therapeutics, ultimately streamlining the path from computational concept to clinical candidate.

References

  • Kpota Houngue, M. T. A., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Scientific Research Publishing. [Link][6][30][31][32]

  • Yadav, M., et al. (2022). Quantum Chemical Calculations of New Possible Fatty Hydrazide Derivatives as a Spacer for CIs. ResearchGate. [Link]

  • Weinhold, F., & Landis, C. R. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry. [Link]

  • Protheragen. Natural Bond Orbital Analysis. Protheragen Website. [Link]

  • Tariq, K., et al. (2022). Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

  • Kent, P. R. C., et al. (2018). Gaussian process based optimization of molecular geometries using statistically sampled energy surfaces from quantum Monte Carlo. AIP Publishing. [Link]

  • Kpota Houngue, M. T. A., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Scientific Research Publishing. [Link]

  • Tariq, K., et al. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des. [Link]

  • Alnajjar, R., & Costa, R. (2013). What is NBO (Natural Bond Orbital) analysis for molecules? ResearchGate. [Link]

  • S. Al-Otaibi, A., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

  • University of Regensburg. Molecular Electrostatic Potential (MEP). University of Regensburg Website. [Link]

  • Navale, S. (2023). Design And Computational Evaluation Of Anti- Diabetic Potential Of Substituted Benzohydrazides. IJCRT.org. [Link]

  • Kpota Houngue, M. T. A., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Scilit. [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) diagram. ResearchGate. [Link]

  • University of Regensburg. Natural Bond Orbital (NBO) Analysis. University of Regensburg Website. [Link]

  • LibreTexts Chemistry. (2023). Electrostatic Potential Maps. LibreTexts. [Link]

  • Kpota Houngue, M. T. A., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. ResearchGate. [Link]

  • MEDPERIA. (2023). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]

  • Singh, K., & Singh, P. (2019). A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]

  • Mahmoud, A. R. (2023). Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. [Link]

  • Mondal, S., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. [Link]

  • ResearchGate. (2024). Basis set and methods for organic molecules. ResearchGate. [Link]

  • ORCA Manual. (n.d.). Natural Bond Orbital (NBO) Analysis. FACCTs. [Link]

  • Computational Chemistry. (2021). Geometry optimization using Gaussian software. YouTube. [Link]

  • University of Regensburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations. University of Regensburg. [Link]

  • Kousar, N., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing. [Link]

  • Medium. (2023). Quantum Chemistry Simulations: Accelerating Drug Discovery. Medium. [Link]

  • Kousar, N., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central. [Link]

  • Beautiful Atoms Documentation. (n.d.). Electrostatic potential maps. Beautiful Atoms. [Link]

  • Q-Chem Manual. (n.d.). Introduction to Basis Sets. Q-Chem. [Link]

  • Quantum Guruji. (2023). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. YouTube. [Link]

  • David Sherrill. (2021). Basis Sets part 2. YouTube. [Link]

  • Joginipelli, S., et al. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Publishing Group. [Link]

  • Al-Warhi, T., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. MDPI. [Link]

  • Quantum Guruji. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]

  • Quantum Guruji. (2023). Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian. Dailymotion. [Link]

  • ResearchGate. (2020). How to efficiently optimize large molecules using Gaussian? ResearchGate. [Link]

  • Wikipedia. (n.d.). Basis set (chemistry). Wikipedia. [Link]

  • Al-Suaily, K. A., et al. (2023). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. MDPI. [Link]

  • Al-Amiery, A. A. (2016). Synthesis, Design, Docking and biological activity of new benzo hydrazide derivatives. ResearchGate. [Link]

  • Kennerly, W. W. (2016). Trp Geometry Optimization Calculations with Gaussian. William W. Kennerly's Blog. [Link]

  • Jan, M., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate. [Link]

  • IUCrData. (2022). 4-(Allyloxy)benzohydrazide. IUCrData. [Link]

  • Fun, H.-K., et al. (2022). 4-(Allyloxy)benzohydrazide. PubMed Central. [Link]

  • Kumar, K. S., et al. (2019). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. ResearchGate. [Link]

  • Shanthi, G., & Kumar, P. S. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzohydrazide moiety (C₇H₈N₂O) represents a cornerstone in medicinal chemistry, serving as a versatile pharmacophore for the development of novel therapeutic agents.[1] Its derivatives, particularly hydrazones formed through the condensation with aldehydes or ketones, exhibit a remarkable breadth of biological activities.[2][3] This guide provides a comprehensive technical overview of the significant pharmacological properties of benzohydrazide derivatives, including their antimicrobial, anticancer, anticonvulsant, and enzyme-inhibiting activities. We will delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of drugs based on this privileged scaffold.

The Benzohydrazide Core: Synthesis and Significance

The synthetic accessibility of benzohydrazide derivatives is a key factor in their widespread investigation. The most common synthetic route involves a straightforward condensation reaction between a benzohydrazide and a substituted aldehyde or ketone, often catalyzed by a few drops of acid, to form a Schiff base (hydrazone).[4] This modular approach allows for the creation of large, structurally diverse libraries of compounds for biological screening.[5] The resulting N-acylhydrazone group [-C(=O)NHN=C<] is a critical pharmacophore, with its biological activity being finely tunable through modifications on the aromatic rings.[6]

General Synthesis Protocol: Schiff Base Formation

This protocol describes a conventional method for synthesizing N'-benzylidene-benzohydrazide derivatives.

Rationale: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form the stable C=N double bond characteristic of a Schiff base. Concentrated acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.

Step-by-Step Methodology:

  • Solubilization: Dissolve equimolar amounts of a substituted benzohydrazide (e.g., 0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in a suitable solvent like ethanol or water (10-20 mL) in a round-bottom flask.[7]

  • Catalysis: Add a few drops (2-3) of a catalyst, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the mixture with continuous stirring.

  • Reaction: Stir the reaction mixture at room temperature for a duration ranging from 30 minutes to several hours, or reflux for 2-4 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will often form.[1] Isolate the solid product by vacuum filtration.

  • Washing: Wash the crude product thoroughly with cold water and then with a non-polar solvent like petroleum ether to remove unreacted starting materials.[1]

  • Purification: Recrystallize the crude solid from a suitable solvent, such as absolute ethanol, to obtain the purified product.[1]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2][7][8]

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (Benzohydrazide + Aldehyde) dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve catalyze Add Acid Catalyst (e.g., HCl) dissolve->catalyze react Stir/Reflux (Monitor by TLC) catalyze->react isolate Filter & Wash Crude Product react->isolate purify Recrystallize isolate->purify final_product Purified Derivative purify->final_product ftir FT-IR Spectroscopy (Confirm C=O, C=N) final_product->ftir nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry (Confirm Mol. Weight) final_product->ms

Caption: Workflow for benzohydrazide derivative synthesis and structural confirmation.

Antimicrobial & Antitubercular Activities

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[2] Benzohydrazide derivatives have consistently demonstrated potent activity against a wide spectrum of bacteria and fungi.[3][9]

Mechanism of Action

A primary target for the antitubercular activity of many hydrazide-based drugs, including the famous example isoniazid, is the enoyl-acyl carrier protein reductase, known as InhA.[10] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[11] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. Molecular docking studies frequently show that benzohydrazide derivatives can fit into the InhA active site, establishing key interactions that inhibit its function.[2]

Structure-Activity Relationship (SAR)
  • Substituents: The nature and position of substituents on the aromatic rings significantly modulate antimicrobial activity. Electron-withdrawing groups (e.g., chloro, nitro) or heterocyclic moieties (e.g., thiophene) can enhance the potency against certain bacterial and fungal strains.[2][3]

  • Azomethine Group: The -C=N- (azomethine) linkage is often crucial for activity, acting as a key pharmacophoric feature.[2]

  • Lipophilicity: Appropriate lipophilicity is required for the compound to penetrate the complex, lipid-rich cell wall of mycobacteria.

Compound Class/DerivativeTarget Organism(s)Reported Activity (MIC/Zone of Inhibition)Reference
(E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazideE. coli, A. nigerMore active than Gentamycin standard[2]
Pyrazole-benzohydrazide hybridsVarious bacteria & fungiCompounds 6b, 6c, 6d showed remarkable activity[5]
4-(morpholin-4-yl)-N'-(arylidene)benzohydrazidesM. tuberculosis H37RvCompounds 5c & 5d were most potent[1]
Hydrazide-hydrazones with 1,3,4-oxadiazoleM. tuberculosis (drug-resistant strains)Two derivatives effective at MIC of 4 µg/mL[11][12]
Experimental Protocol: Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of soluble compounds.

Rationale: The test compound diffuses from a well through a solidified agar medium that has been uniformly seeded with a microorganism. If the compound is effective, it inhibits microbial growth, resulting in a clear area or "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

Step-by-Step Methodology:

  • Medium Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) and pour it into sterile Petri plates. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli, A. niger).[2]

  • Seeding: Uniformly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (typically 5-6 mm in diameter) into the seeded agar plates using a sterile cork borer.

  • Compound Loading: Prepare a known concentration of the test benzohydrazide derivative (e.g., 1 mg/mL) in a suitable solvent like DMSO.[7] Carefully add a fixed volume (e.g., 100 µL) of this solution into the wells.

  • Controls: Use the solvent (DMSO) as a negative control and a standard antibiotic (e.g., Gentamycin, Erythromycin) as a positive control in separate wells.[2][7]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[2][7]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Anticancer Activity

Benzohydrazide derivatives have emerged as a promising class of compounds with significant antiproliferative properties against various human cancer cell lines.[1][13][14]

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial. One prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[15][16] EGFR is frequently overexpressed in various cancers, and its signaling pathway promotes cell proliferation, survival, and metastasis. By binding to the kinase domain of EGFR, specific benzohydrazide derivatives can block its downstream signaling, leading to cell growth arrest.[15][17] Other reported mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase.[13]

Pathway Diagram: EGFR Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Allyloxy-Substituted Benzohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of allyloxy-substituted benzohydrazides, a class of organic compounds with significant potential in medicinal chemistry and drug development. While the benzohydrazide scaffold is well-established as a pharmacophore with a broad spectrum of biological activities, the specific contributions of the allyloxy substitution have been less explored. This document details the synthetic routes, characterization methodologies, and a discussion of the putative biological relevance of these compounds, drawing from the established activities of the parent benzohydrazide structure and related allyloxy-containing molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic applications.

Introduction: The Benzohydrazide Scaffold and the Significance of Allyloxy Substitution

The benzohydrazide moiety, characterized by a hydrazide group (-CONHNH₂) attached to a benzene ring, is a cornerstone in the design of bioactive molecules. The R-C(=O)NHNH₂ functional group is a known pharmacophore, contributing to a wide array of biological activities including antimicrobial, antitubercular, anticonvulsant, and anticancer properties.[1][2] The versatility of the benzohydrazide scaffold lies in its ability to be readily functionalized at various positions on the aromatic ring, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The introduction of an allyloxy group (-OCH₂CH=CH₂) onto the benzohydrazide backbone presents an intriguing avenue for anlog development. The allyl group is a reactive and versatile functional group that can participate in a variety of chemical transformations. From a medicinal chemistry perspective, the allyloxy substituent can influence several key parameters:

  • Lipophilicity: The allyl group can modulate the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Engagement: The allyloxy moiety can introduce additional points of interaction with biological targets through hydrophobic or van der Waals forces.

  • Metabolic Stability: The presence of the allyl group may influence the metabolic stability of the compound.

  • Pro-drug Potential: The double bond in the allyl group offers a site for potential bio-orthogonal reactions or metabolic activation, opening up possibilities for pro-drug strategies.

This guide will delve into the synthesis of these promising compounds, provide detailed experimental protocols, and explore their potential in the broader context of drug discovery.

Historical Context and Synthetic Evolution

A definitive historical record pinpointing the "discovery" of allyloxy-substituted benzohydrazides is not readily apparent in the scientific literature. It is more likely that their synthesis emerged from the logical combination of two well-established and fundamental organic reactions: the Williamson ether synthesis and the hydrazinolysis of esters.

The Williamson ether synthesis , developed in the mid-19th century, remains a robust and widely used method for forming ethers. This reaction involves the SN2 reaction of an alkoxide with a primary alkyl halide. In the context of allyloxy-substituted benzohydrazides, this reaction is employed to introduce the allyloxy group onto a phenolic precursor, typically a hydroxybenzoic acid ester.

Hydrazinolysis , the cleavage of a bond by reaction with hydrazine, is the classical method for the preparation of hydrazides from esters. This nucleophilic acyl substitution reaction is generally efficient and high-yielding.

The synthesis of allyloxy-substituted benzohydrazides, therefore, represents a convergence of these two cornerstone reactions. While early, specific examples of this particular combination are not prominently documented, the underlying chemistry is deeply rooted in the history of organic synthesis. A recent example of the synthesis and detailed characterization of 4-(allyloxy)benzohydrazide was reported by Khan et al. in 2023, highlighting the continued interest in this class of compounds.[3]

Synthetic Pathways and Methodologies

The most common and efficient route to allyloxy-substituted benzohydrazides is a two-step process, as illustrated below.

Synthesis_Pathway Start Hydroxybenzoic Acid Ester Intermediate Allyloxybenzoic Acid Ester Start->Intermediate Williamson Ether Synthesis (Allyl Halide, Base) Final Allyloxy-substituted Benzohydrazide Intermediate->Final Hydrazinolysis (Hydrazine Hydrate)

Figure 1: General two-step synthetic pathway to allyloxy-substituted benzohydrazides.

Step 1: Williamson Ether Synthesis of Allyloxybenzoic Acid Ester

The initial step involves the O-alkylation of a hydroxybenzoic acid ester with an allyl halide (typically allyl bromide or allyl chloride) in the presence of a base.

Causality Behind Experimental Choices:

  • Starting Material: A hydroxybenzoic acid ester (e.g., ethyl or methyl ester) is used instead of the free acid to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl group but generally not so strong as to cause unwanted side reactions.

  • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the SN2 reaction.

  • Reaction Conditions: The reaction is often carried out at reflux to ensure a reasonable reaction rate.

Step 2: Hydrazinolysis to Form the Benzohydrazide

The second step is the conversion of the allyloxybenzoic acid ester to the corresponding benzohydrazide via reaction with hydrazine hydrate.

Causality Behind Experimental Choices:

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O) is the standard reagent for this transformation. It acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Solvent: Ethanol is a common solvent for hydrazinolysis as it readily dissolves both the ester and hydrazine hydrate, and the alcohol byproduct is easily removed.

  • Reaction Conditions: The reaction is typically performed at reflux to drive the reaction to completion. The product often crystallizes from the reaction mixture upon cooling, simplifying purification.

Detailed Experimental Protocol: Synthesis of 4-(Allyloxy)benzohydrazide

The following protocol is adapted from the synthesis reported by Khan et al. (2023).[3] This protocol serves as a self-validating system, with clear steps and expected outcomes.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Ethyl 4-(Allyloxy)benzoate cluster_step2 Step 2: Synthesis of 4-(Allyloxy)benzohydrazide A1 Combine Ethyl-4-hydroxybenzoate, Allyl Bromide, and K₂CO₃ in Acetone A2 Reflux for 20 hours A1->A2 A3 Filter and remove solvent in vacuo A2->A3 B1 Treat oily mass with Hydrazine Hydrate in Ethanol A3->B1 Proceed with crude intermediate B2 Reflux for 10 hours B1->B2 B3 Cool to allow crystallization B2->B3 B4 Filter and wash with Ethanol B3->B4 FinalProduct FinalProduct B4->FinalProduct Obtain colorless crystals

Figure 2: Experimental workflow for the synthesis of 4-(allyloxy)benzohydrazide.

Step 1: Synthesis of Ethyl 4-(Allyloxy)benzoate
  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl-4-hydroxybenzoate (8.3 g, 50 mmol), allyl bromide (6.0 g, 50 mmol), and anhydrous potassium carbonate (13.8 g, 100 mmol) in 100 mL of acetone.

  • Reaction: Heat the mixture to reflux and maintain for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (in vacuo) to obtain a colorless oily mass, which is the crude ethyl 4-(allyloxy)benzoate. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 4-(Allyloxy)benzohydrazide
  • Reactant Setup: To the oily mass of crude ethyl 4-(allyloxy)benzoate, add hydrazine hydrate (5.0 g, 100 mmol) and 40 mL of ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 10 hours.

  • Crystallization: Allow the reaction mixture to cool to room temperature and then let it stand overnight. Colorless crystals of 4-(allyloxy)benzohydrazide should form.

  • Isolation and Purification: Filter the crystals and wash them with a small amount of cold ethanol. The resulting solid can be further purified by recrystallization if necessary.

Characterization Data

The following table summarizes the characterization data for 4-(allyloxy)benzohydrazide, as reported by Khan et al. (2023).[3]

Property Value
Appearance Colorless crystals
Yield 73%
Melting Point 355–356 K (82-83 °C)
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol
FT-IR (KBr, cm⁻¹) 3328, 3280, 3183 (NH-NH₂), 1650 (C=O), 1621, 1575 (C=C)
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.72 (d, 2H), 7.65 (s, 1H, NH), 6.94 (d, 2H), 6.05 (m, 1H), 5.42 (dq, 1H), 5.32 (dq, 1H), 4.58 (dt, 2H), 4.13 (s, 2H, NH₂)

Putative Biological Activities and Structure-Activity Relationships

While specific biological activity data for allyloxy-substituted benzohydrazides are not extensively reported, we can infer their potential based on the known activities of the benzohydrazide core and related allyloxy-containing compounds.

Antimicrobial and Antifungal Activity

Benzohydrazide derivatives are well-documented for their antimicrobial and antifungal properties.[2] The mechanism of action is often attributed to the inhibition of essential enzymes in microbial pathways. The introduction of an allyloxy group could enhance these activities by increasing the lipophilicity of the molecule, thereby improving its ability to penetrate microbial cell membranes.

Antitubercular Activity

Isoniazid, a hydrazide-containing drug, is a cornerstone of tuberculosis treatment. Many benzohydrazide derivatives have been investigated as potential antitubercular agents. The allyloxy moiety could be explored to optimize the antitubercular profile of benzohydrazides, potentially leading to compounds with improved efficacy or a different resistance profile.

Anticancer Activity

Numerous benzohydrazide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] The mechanism of action can vary, including the induction of apoptosis and cell cycle arrest. The allyloxy group, as seen in other classes of compounds, can contribute to cytotoxic effects. For example, derivatives of 4-allyl-2-methoxyphenol have shown inhibitory activity against human breast cancer cells.[2] This suggests that the allyloxy-substituted benzohydrazide scaffold is a promising starting point for the development of novel anticancer agents.

Structure-Activity Relationship (SAR) Considerations

To guide future drug discovery efforts, the following SAR principles can be considered for allyloxy-substituted benzohydrazides:

  • Position of the Allyloxy Group: The placement of the allyloxy group on the benzene ring (ortho, meta, or para) will significantly influence the molecule's conformation and its interactions with biological targets.

  • Modifications of the Allyl Group: The double bond of the allyl group can be functionalized to introduce new pharmacophoric features or to create pro-drugs.

  • Substitution on the Benzene Ring: The introduction of other substituents on the aromatic ring, in addition to the allyloxy group, can be used to modulate electronic properties, steric hindrance, and overall bioactivity.

Future Directions and Conclusion

Allyloxy-substituted benzohydrazides represent a promising, yet underexplored, class of compounds with significant potential for drug discovery. The synthetic methodology is straightforward and high-yielding, making these compounds readily accessible for biological screening.

Future research in this area should focus on:

  • Systematic Biological Screening: A comprehensive evaluation of the antimicrobial, antifungal, antitubercular, and anticancer activities of a library of allyloxy-substituted benzohydrazides is warranted.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be undertaken to elucidate their mode of action.

  • SAR Exploration: A systematic exploration of the structure-activity relationships by synthesizing and testing a variety of analogs will be crucial for lead optimization.

References

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]

  • PMC - NIH. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). [Link]

  • Louis Savinien Dupuis Journal of Multidisciplinary Research. (2023). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. [Link]

  • DRUG DISCOVERY. (n.d.). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Retrieved from [Link]

  • PMC - NIH. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

  • MDPI. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). [Link]

  • ResearchGate. (2023). 4-(Allyloxy)benzohydrazide. [Link]

  • PMC - NIH. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. (n.d.). [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new aromatic hydrazones. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (2023). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. (n.d.). [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

  • PMC - PubMed Central. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]

  • MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. [Link]

Sources

The Synthetic Chemist's Guide to Substituted Benzohydrazides: From Core Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Substituted benzohydrazides represent a cornerstone in modern medicinal chemistry and drug development. Their inherent structural features and versatile reactivity make them privileged scaffolds for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis of substituted benzohydrazides. Moving beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, offers field-proven insights, and is grounded in authoritative scientific literature to ensure both technical accuracy and practical utility.

The Enduring Importance of the Benzohydrazide Moiety in Drug Discovery

The benzohydrazide functional group, characterized by a carbonyl group attached to a hydrazine moiety, is a versatile building block in the synthesis of numerous pharmacologically active agents. Its ability to act as a key intermediate in the formation of hydrazones, oxadiazoles, pyrazoles, and other heterocyclic systems has cemented its importance in the medicinal chemist's toolkit.[1][2] The diverse biological activities exhibited by benzohydrazide derivatives, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, underscore the significance of mastering their synthesis.[1][3] This guide will explore the most robust and widely employed synthetic strategies, providing a detailed roadmap for the preparation of these crucial compounds.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of substituted benzohydrazides can be broadly categorized into two primary and highly effective routes: the hydrazinolysis of esters and the reaction of acid chlorides with hydrazine. The choice between these methods often depends on the availability and reactivity of the starting materials, desired scale, and laboratory resources.

Hydrazinolysis of Benzoic Esters: The Workhorse Method

The reaction of a substituted methyl or ethyl benzoate with hydrazine hydrate is the most common and straightforward method for preparing benzohydrazides.[1] This nucleophilic acyl substitution reaction is typically carried out under reflux conditions and offers a reliable route to a wide range of derivatives.

Mechanism of Ester Hydrazinolysis:

The reaction proceeds via a nucleophilic attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the alcohol leaving group (methanol or ethanol) to yield the stable benzohydrazide.

G Starting_Materials Substituted Benzoic Acid or Ester or Acyl Chloride Benzohydrazide_Synthesis Synthesis of Substituted Benzohydrazide Starting_Materials->Benzohydrazide_Synthesis Substituted_Benzohydrazide Substituted Benzohydrazide Benzohydrazide_Synthesis->Substituted_Benzohydrazide Derivatization Condensation with Aldehyde/Ketone Substituted_Benzohydrazide->Derivatization Bioactive_Derivatives Biologically Active N-Acylhydrazones (Schiff Bases) Derivatization->Bioactive_Derivatives Applications Antimicrobial, Anticancer, Anti-inflammatory Agents Bioactive_Derivatives->Applications

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Allyloxy)benzohydrazide from 3-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzohydrazide Scaffolds in Medicinal Chemistry

Benzohydrazide derivatives are a prominent class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2][3] These activities include antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] The versatile nature of the benzohydrazide scaffold allows for facile structural modifications, enabling the synthesis of diverse libraries of compounds for drug discovery programs. The introduction of an allyloxy group at the 3-position of the benzene ring can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, making 3-(allyloxy)benzohydrazide a molecule of considerable interest for further pharmacological evaluation.

This document provides a detailed protocol for the synthesis of 3-(allyloxy)benzohydrazide from the readily available starting material, 3-hydroxybenzohydrazide. The synthetic strategy is centered around the well-established Williamson ether synthesis.[5][6][7][8]

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of 3-(allyloxy)benzohydrazide from 3-hydroxybenzohydrazide is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][8] The key steps are:

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzohydrazide is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide), which bears a good leaving group (bromide).[8]

  • Ether Formation: This concerted, one-step reaction results in the formation of the desired ether linkage and a salt byproduct.[5]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 3-Hydroxybenzohydrazide 3-Hydroxybenzohydrazide Phenoxide_Ion Phenoxide Ion 3-Hydroxybenzohydrazide->Phenoxide_Ion Deprotonation Base Base Base->Phenoxide_Ion Allyl_Halide Allyl Halide 3-Allyloxybenzohydrazide 3-Allyloxybenzohydrazide Allyl_Halide->3-Allyloxybenzohydrazide Phenoxide_Ion->3-Allyloxybenzohydrazide Nucleophilic Attack (SN2) Salt_Byproduct Salt Byproduct

Caption: Williamson Ether Synthesis for 3-(Allyloxy)benzohydrazide.

Experimental Protocol

This protocol details the synthesis of 3-(allyloxy)benzohydrazide from 3-hydroxybenzohydrazide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Hydroxybenzohydrazide≥98%Sigma-Aldrich5818-06-4Starting material.
Allyl Bromide99%Sigma-Aldrich106-95-6Alkylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Base.
AcetoneACS GradeVWR67-64-1Solvent.
Ethyl AcetateACS GradeVWR141-78-6For extraction and chromatography.
HexaneACS GradeVWR110-54-3For chromatography.
Deionized Water--7732-18-5For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6Drying agent.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma-For reaction monitoring.
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Standard laboratory glassware

Step-by-Step Procedure

Synthesis_Workflow A 1. Reaction Setup: Combine 3-hydroxybenzohydrazide, K₂CO₃, and acetone. B 2. Addition of Allyl Bromide: Add allyl bromide dropwise. A->B C 3. Reflux: Heat the mixture to reflux. B->C D 4. Reaction Monitoring: Monitor progress by TLC. C->D E 5. Workup: Filter and concentrate the mixture. D->E F 6. Extraction: Partition between water and ethyl acetate. E->F G 7. Drying and Concentration: Dry organic layer and remove solvent. F->G H 8. Purification: Purify by column chromatography. G->H I 9. Characterization: Analyze the final product. H->I

Caption: Experimental Workflow for the Synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-hydroxybenzohydrazide (1.52 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and 40 mL of acetone.

  • Addition of Allyl Bromide: Stir the suspension at room temperature for 15 minutes. To this mixture, add allyl bromide (1.33 g, 11 mmol, 0.95 mL) dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring. A similar procedure is often used for the synthesis of analogous compounds.[9][10][11]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 6-8 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Drying and Concentration: Collect the organic layer and wash it with brine (2 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 3-(allyloxy)benzohydrazide. An alternative purification method for some hydrazide derivatives involves recrystallization from ethanol.[1]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[1]

Quantitative Data Summary
ParameterValue
Molar Mass of 3-Hydroxybenzohydrazide152.15 g/mol
Molar Mass of 3-(Allyloxy)benzohydrazide192.21 g/mol [12]
Theoretical Yield1.92 g
Expected Yield70-85%
Melting PointTo be determined experimentally

Best Practices and Troubleshooting

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous potassium carbonate and acetone to prevent unwanted side reactions.

  • Monitoring the Reaction: The progress of the reaction should be carefully monitored by TLC. The disappearance of the starting material (3-hydroxybenzohydrazide) and the appearance of a new, less polar spot corresponding to the product should be observed.

  • Purification: The polarity of the eluent for column chromatography may need to be optimized to achieve good separation of the product from any unreacted starting material or byproducts.

  • Product Stability: Benzohydrazide derivatives are generally stable, but it is good practice to store the final product in a cool, dark, and dry place.

Conclusion

This protocol provides a comprehensive and reliable method for the synthesis of 3-(allyloxy)benzohydrazide from 3-hydroxybenzohydrazide via the Williamson ether synthesis. The synthesized compound can serve as a valuable building block for the development of novel therapeutic agents. The characterization techniques outlined are essential for verifying the identity and purity of the final product, ensuring its suitability for subsequent biological screening and drug development studies.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. [Link]

  • International Journal of Applied Research. Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • ResearchGate. Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Europe. Synthesis of Aryl‐ and Alkyl‐Containing 3‐Methylene‐5‐hydroxy Esters via a Barbier Allylation Reaction. [Link]

  • ResearchGate. 4-(Allyloxy)benzohydrazide. [Link]

  • National Institutes of Health. 4-(Allyloxy)benzohydrazide. [Link]

  • IUCr Journals. 4-(Allyloxy)benzohydrazide. [Link]

  • IUCrData. data reports 4-(Allyloxy)benzohydrazide. [Link]

Sources

Application Notes and Protocols for the Use of 3-(Allyloxy)benzohydrazide in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzohydrazide Scaffold

Benzohydrazide and its derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds, which are of paramount importance in medicinal chemistry and drug development.[1] The inherent reactivity of the hydrazide functional group (-CONHNH₂) provides a versatile platform for constructing various five-membered heterocycles. The presence of both a nucleophilic terminal nitrogen and an acyl group allows for facile cyclization reactions with a range of electrophilic partners. Furthermore, the benzohydrazide scaffold is a key pharmacophore in several clinically used drugs, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This has led to continued interest in the synthesis of novel benzohydrazide derivatives as precursors for new therapeutic agents.

This guide focuses on a particularly interesting building block: 3-(Allyloxy)benzohydrazide . The introduction of the allyloxy group at the 3-position of the benzene ring offers several strategic advantages for novel compound synthesis. The allyl group can serve as a handle for further functionalization through various chemical transformations, such as Heck coupling, epoxidation, or dihydroxylation. Additionally, the allyl ether linkage itself can participate in intramolecular cyclization reactions, opening up pathways to unique fused heterocyclic systems.[2][3]

These application notes will provide a comprehensive overview of the synthesis of 3-(Allyloxy)benzohydrazide and detailed protocols for its utilization in the synthesis of medicinally relevant heterocyclic cores, including 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

PART 1: Synthesis of the Key Precursor: 3-(Allyloxy)benzohydrazide

The synthesis of 3-(Allyloxy)benzohydrazide is a straightforward two-step process starting from the readily available 3-hydroxybenzoic acid. The first step involves the etherification of the phenolic hydroxyl group with allyl bromide, followed by the hydrazinolysis of the resulting ester.

Workflow for the Synthesis of 3-(Allyloxy)benzohydrazide

G cluster_0 Step 1: Allylation cluster_1 Step 2: Hydrazinolysis 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid Ethyl_3-hydroxybenzoate Ethyl 3-hydroxybenzoate 3-Hydroxybenzoic_acid->Ethyl_3-hydroxybenzoate EtOH, H₂SO₄ (cat.) Reflux Ethyl_3-(allyloxy)benzoate Ethyl 3-(allyloxy)benzoate Ethyl_3-hydroxybenzoate->Ethyl_3-(allyloxy)benzoate Allyl bromide, K₂CO₃ Acetone, Reflux 3-(Allyloxy)benzohydrazide 3-(Allyloxy)benzohydrazide Ethyl_3-(allyloxy)benzoate->3-(Allyloxy)benzohydrazide Hydrazine hydrate EtOH, Reflux

Caption: Synthetic route to 3-(Allyloxy)benzohydrazide.

Experimental Protocol: Synthesis of 3-(Allyloxy)benzohydrazide

Step 1a: Esterification of 3-Hydroxybenzoic Acid

  • To a solution of 3-hydroxybenzoic acid (13.8 g, 100 mmol) in absolute ethanol (200 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Heat the reaction mixture at reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain ethyl 3-hydroxybenzoate as a colorless oil. This product is often used in the next step without further purification.

Step 1b: Allylation of Ethyl 3-Hydroxybenzoate

  • In a round-bottom flask, dissolve ethyl 3-hydroxybenzoate (16.6 g, 100 mmol) in acetone (250 mL).

  • Add anhydrous potassium carbonate (27.6 g, 200 mmol) and allyl bromide (14.5 g, 120 mmol) to the solution.

  • Heat the mixture at reflux with vigorous stirring for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the potassium carbonate and wash it with acetone.

  • Remove the solvent from the filtrate under reduced pressure to yield crude ethyl 3-(allyloxy)benzoate. This can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrazinolysis of Ethyl 3-(allyloxy)benzoate

  • Dissolve the crude ethyl 3-(allyloxy)benzoate (from the previous step) in ethanol (150 mL).

  • Add hydrazine hydrate (80% solution, 12.5 mL, 200 mmol) to the solution.

  • Heat the reaction mixture at reflux for 10-12 hours.[4]

  • Upon cooling, a white precipitate of 3-(allyloxy)benzohydrazide will form.

  • Collect the solid by filtration, wash with cold ethanol, and dry in a vacuum oven to obtain the pure product.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical Appearance
Ethyl 3-hydroxybenzoateC₉H₁₀O₃166.17>95Colorless oil
Ethyl 3-(allyloxy)benzoateC₁₂H₁₄O₃206.2485-95Pale yellow oil
3-(Allyloxy)benzohydrazideC₁₀H₁₂N₂O₂192.2270-80 (from ester)White crystalline solid

PART 2: Application in the Synthesis of Novel Heterocyclic Compounds

3-(Allyloxy)benzohydrazide serves as an excellent precursor for the synthesis of various five-membered nitrogen-containing heterocycles. The following protocols detail the synthesis of 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles.

A. Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of heterocycles known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[5][6] The most common method for their synthesis from benzohydrazides involves the cyclodehydration of an N,N'-diacylhydrazine intermediate or direct cyclization with a one-carbon synthon.

G Start 3-(Allyloxy)benzohydrazide Intermediate N-Acylhydrazone Intermediate Start->Intermediate Aromatic aldehyde EtOH, cat. acid Product 2-(3-(Allyloxy)phenyl)-5-aryl-1,3,4-oxadiazole Intermediate->Product Oxidative cyclization (e.g., I₂, K₂CO₃)

Caption: General scheme for 1,3,4-oxadiazole synthesis.

  • Formation of the Hydrazone:

    • In a round-bottom flask, dissolve 3-(allyloxy)benzohydrazide (1.92 g, 10 mmol) in ethanol (50 mL).

    • Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the formation of the N-acylhydrazone.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry.

  • Oxidative Cyclization:

    • To a suspension of the dried N-acylhydrazone (from the previous step) in a suitable solvent like dioxane (50 mL), add a mild oxidizing agent. A common system is the use of an excess of iodine (e.g., 2.54 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).[6]

    • Heat the reaction mixture at reflux for 6-8 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and pour it into a cold solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by recrystallization from ethanol or by column chromatography to yield the desired 1,3,4-oxadiazole.

B. Synthesis of 1,3,5-Trisubstituted Pyrazoles

Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[7][8][9] A common synthetic route to pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable equivalent.

G Start 3-(Allyloxy)benzohydrazide Intermediate Hydrazone Intermediate Start->Intermediate Chalcone derivative EtOH, cat. acid Product 1-Aryl-3-(3-(allyloxy)phenyl)-5-substituted-pyrazole Intermediate->Product Cyclization (e.g., I₂, DMSO, heat)

Caption: General scheme for pyrazole synthesis.

  • Reaction with a 1,3-Diketone:

    • In a flask, dissolve 3-(allyloxy)benzohydrazide (1.92 g, 10 mmol) and dibenzoylmethane (2.24 g, 10 mmol) in glacial acetic acid (30 mL).

    • Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

    • A solid precipitate will form. Collect the solid by filtration and wash it thoroughly with water to remove acetic acid.

    • Dry the crude product and recrystallize it from a suitable solvent like ethanol to obtain the pure pyrazole derivative.

C. Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

1,2,4-Triazoles are a very important class of heterocyclic compounds in medicinal chemistry, with many approved drugs containing this core structure.[10][11][12] They exhibit a broad range of biological activities, including antifungal, antiviral, and anticancer effects. A common synthetic strategy involves the reaction of a benzohydrazide with a nitrile or an imidate.

G Start 3-(Allyloxy)benzohydrazide Intermediate N-Acyl-amidine Intermediate Start->Intermediate Aryl nitrile, base (e.g., NaH, DMF) Product 3-(3-(Allyloxy)phenyl)-5-aryl-1,2,4-triazole Intermediate->Product Oxidative cyclization (e.g., I₂, heat)

Caption: General scheme for 1,2,4-triazole synthesis.

  • Reaction with an Imidate:

    • Prepare ethyl benzimidate by reacting benzonitrile with ethanol in the presence of dry HCl gas.

    • In a round-bottom flask, dissolve 3-(allyloxy)benzohydrazide (1.92 g, 10 mmol) and ethyl benzimidate hydrochloride (1.86 g, 10 mmol) in pyridine (20 mL).

    • Heat the reaction mixture at reflux for 8-10 hours.

    • After cooling, pour the reaction mixture into cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1,2,4-triazole.

PART 3: The Role of the Allyloxy Group and Future Directions

The presence of the allyloxy group in the 3-position of the benzohydrazide scaffold is not merely a passive substituent. It opens up avenues for further synthetic diversification.

  • Post-Heterocycle Formation Functionalization: The terminal double bond of the allyl group can be subjected to a variety of transformations, such as:

    • Heck Coupling: To introduce aryl or vinyl substituents.

    • Epoxidation: Followed by ring-opening with various nucleophiles to generate amino alcohol or diol functionalities.

    • Hydroformylation: To introduce an aldehyde group.

    • Metathesis Reactions: For the construction of larger ring systems or for chain extension.

  • Intramolecular Cyclizations: Under specific conditions, the allyl group can participate in intramolecular cyclization reactions. For instance, in the presence of a suitable catalyst, the allyl ether can undergo an intramolecular transfer to a nearby electrophilic center, leading to the formation of fused heterocyclic systems.[2][13] This offers a powerful strategy for the synthesis of complex molecular architectures.

Conclusion

3-(Allyloxy)benzohydrazide is a valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its straightforward synthesis and the reactive nature of both the hydrazide and the allyloxy functionalities make it an attractive starting material for researchers in medicinal chemistry and drug discovery. The protocols outlined in this guide provide a solid foundation for the exploration of the synthetic potential of this compound, and the strategic placement of the allyloxy group offers exciting opportunities for the development of new and complex molecular entities with potential therapeutic applications.

References

  • Franco, D., Wenger, K., Antonczak, S., Cabrol-Bass, D., Duñach, E., Rocamora, M., Gomez, M., & Muller, G. (2002). Intramolecular Allyl Transfer Reaction from Allyl Ether to Aldehyde Groups: Experimental and Theoretical Studies. Chemistry - A European Journal, 8(3), 664–672. [Link]

  • Helmchen, G., D-69120 Heidelberg, Germany. (2005). Highly enantioselective syntheses of heterocycles via intramolecular Ir-catalyzed allylic amination and etherification. Organic Letters, 7(7), 1239-42. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (n.d.). The Royal Society of Chemistry. [Link]

  • Intramolecular Allyl Transfer Reaction from Allyl Ether to Aldehyde Groups: Experimental and Theoretical Studies. (n.d.). Sci-Hub. [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. (n.d.). Luxembourg Bio Technologies. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). Hindawi. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

  • Mahmood, A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • 4-(Allyloxy)benzohydrazide. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. [Link]

  • Intramolecular allyl transfer reactions catalyzed by electrogenerated nickel-bipyridine complexes: electrosynthesis of homoallylic alcohols. (n.d.). Semantic Scholar. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. (n.d.). Academia.edu. [Link]

  • Intramolecular Diels-Alder reaction of N-allyl 2-furoyl amides: effect of steric strain and amide rotational isomerism. (2011). Semantic Scholar. [Link]

  • Catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under MWI. (n.d.). The Royal Society of Chemistry. [Link]

  • Ethyl benzoate synthesis. (2018). Sciencemadness Discussion Board. [Link]

  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020). Quora. [Link]

  • Synthesis and study of Ester Mesogenic Homologous Series: Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates. (n.d.). Der Pharma Chemica. [Link]

  • SYNTHESIS OF 3-ALLYLOXY(2-HYDROXYPROPYL)-5,5-DIMETHYLHYDANTOIN, 1-ALLYLOXY(2-HYDROXYPROPYL)-SUBSTITUTED BENZOTRIAZOLE AND BENZIMIDAZOLE, AND N-ALLYLOXY(2-HYDROXYPROPYL)-SUBSTITUTED PYRROLIDONE, CAPROLACTAM, AND PHTHALIMIDE. (2023). Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis of 3-Allyloxy(2-hydroxypropyl)-5,5-dimethylhydantoin, 1-Allyloxy(2-hydroxypropyl)-substituted Benzotriazole and Benzimidazole, and N-allyloxy(2-hydroxypropyl)-substituted Pyrrolidone, Caprolactam, and Phthalimide. (2005). Semantic Scholar. [Link]

  • Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. (2024). Connect Journals. [Link]

Sources

Application Notes and Protocols for the In Vitro Anticancer Activity Testing of 3-(Allyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-(Allyloxy)benzohydrazide

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] These compounds have been reported to exert their effects through various mechanisms, such as the inhibition of key enzymes like epidermal growth factor receptor (EGFR) kinase, tubulin polymerization, and modulation of apoptotic pathways.[3][4][5] The incorporation of an allyloxy group introduces a reactive motif that may enhance bioavailability or provide an additional site for interaction with biological targets. The allyl group itself is found in a number of natural and synthetic compounds with demonstrated anticancer effects, which are often associated with the induction of cell cycle arrest and apoptosis.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of 3-(Allyloxy)benzohydrazide for its potential as an anticancer agent. The protocols herein are designed to first establish its cytotoxic and cytostatic effects against a panel of cancer cell lines, and then to elucidate the underlying mechanisms of action, focusing on the induction of apoptosis and cell cycle disruption.

Part 1: Initial Screening for Cytotoxic and Cytostatic Activity

The initial phase of testing is designed to determine the concentration-dependent effect of 3-(Allyloxy)benzohydrazide on the viability and proliferation of cancer cells. A robust and widely used method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Causality Behind Experimental Choices
  • Choice of Cell Lines: A diverse panel of cell lines is crucial to identify tissue-specific sensitivities. We recommend initiating screening with a subset of the NCI-60 panel, which represents nine different human cancers.[7][8] A suggested starting panel could include:

    • MCF-7: A well-characterized human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • HeLa: A human cervical cancer cell line.

    • HepG2: A human liver cancer cell line.

    • Jurkat: A human T-cell leukemia cell line. These cell lines have been used in the evaluation of other benzohydrazide derivatives.[3][4][9]

  • MTT Assay Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis prep Culture selected cancer cell lines (e.g., MCF-7, A549) seed Seed cells into 96-well plates (5,000-10,000 cells/well) prep->seed adhere Allow cells to adhere (24 hours) seed->adhere treat Treat cells with compound (e.g., 0.1 to 100 µM) adhere->treat stock Prepare stock solution of 3-(Allyloxy)benzohydrazide in DMSO serial Perform serial dilutions to obtain desired concentrations stock->serial serial->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % cell viability and plot dose-response curves read->analyze ic50 Determine IC50 values analyze->ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(Allyloxy)benzohydrazide in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

    • Include vehicle control (medium with DMSO) and untreated control wells.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeHypothetical IC50 (µM) of 3-(Allyloxy)benzohydrazide
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.5
HeLaCervical Cancer18.9
HepG2Liver Cancer35.1
JurkatT-cell Leukemia8.7

Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

If 3-(Allyloxy)benzohydrazide demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer compounds.[6]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Causality Behind Experimental Choices:

    • Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.

    • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic or necrotic cells where membrane integrity is compromised.

    • Combined Use: Using Annexin V and PI together allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Detailed Protocol: Annexin V/PI Staining and Flow Cytometry
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 3-(Allyloxy)benzohydrazide at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI solution to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • For each sample, acquire data for at least 10,000 events.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Causality Behind Experimental Choices:

    • PI Staining for DNA Content: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[7]

    • Cell Cycle Phases: By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). An accumulation of cells in a particular phase suggests cell cycle arrest.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment:

    • Treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Fixation:

    • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Probing the Molecular Machinery - Western Blot Analysis

To further understand the molecular events triggered by 3-(Allyloxy)benzohydrazide, Western blotting can be used to examine the expression and activation of key proteins involved in apoptosis and cell cycle regulation.[10]

Causality Behind Experimental Choices
  • Apoptosis Markers:

    • Caspases: A family of proteases that are central to the execution of apoptosis. We will probe for Caspase-3 and its cleaved (active) form.

    • PARP (Poly (ADP-ribose) polymerase): A substrate of activated Caspase-3. Cleavage of PARP is a hallmark of apoptosis.[11]

    • Bcl-2 Family: Proteins that regulate mitochondrial-mediated apoptosis. We will examine the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[12]

  • Cell Cycle Markers:

    • Cyclins and CDKs (Cyclin-Dependent Kinases): These proteins drive the progression through the cell cycle. For example, an arrest in the G2/M phase might be associated with changes in Cyclin B1 levels.[13]

    • CDK Inhibitors (e.g., p21, p27): These proteins can halt the cell cycle in response to cellular stress or DNA damage.[14]

Proposed Signaling Pathway for Investigation

G cluster_0 Cell Cycle Regulation cluster_1 Apoptotic Pathway compound 3-(Allyloxy)benzohydrazide p21 p21/p27 ↑ compound->p21 bax Bax ↑ compound->bax bcl2 Bcl-2 ↓ compound->bcl2 cdk Cyclin B1/CDK1 ↓ p21->cdk arrest G2/M Arrest cdk->arrest caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: A potential signaling pathway induced by the compound.

Detailed Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with 3-(Allyloxy)benzohydrazide as previously described.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-p21, and anti-β-actin as a loading control) overnight at 4°C. Recommended antibody vendors include Cell Signaling Technology and Abcam.[11][14]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation: Hypothetical Western Blot Results
Protein TargetTreatment ConditionExpected ObservationInterpretation
Cleaved Caspase-3 Compound-treatedIncreased band intensityActivation of executioner caspase, indicating apoptosis
Cleaved PARP Compound-treatedIncreased band intensity of the 89 kDa fragmentConfirmation of caspase-3 activity and apoptosis
Bax/Bcl-2 Ratio Compound-treatedIncreased ratioShift towards a pro-apoptotic state
Cyclin B1 Compound-treatedDecreased expressionPotential G2/M arrest
p21 Compound-treatedIncreased expressionInduction of a cell cycle inhibitor
β-actin All conditionsConsistent band intensityEqual protein loading

Conclusion

This guide outlines a systematic, multi-faceted approach to characterize the in vitro anticancer activity of 3-(Allyloxy)benzohydrazide. By progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis and cell cycle analysis, researchers can build a comprehensive profile of the compound's biological effects. The causality-driven experimental design and robust protocols described herein provide a solid foundation for the preclinical evaluation of this novel benzohydrazide derivative, ensuring scientific integrity and generating reliable, interpretable data for drug development professionals.

References

  • SouthernBiotech. (n.d.). Apoptosis Antibodies. SouthernBiotech. Retrieved from [Link][12]

  • Developmental Therapeutics Program, National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. National Cancer Institute. Retrieved from [Link][15]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. Retrieved from [Link][8]

  • Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. Norecopa. Retrieved from [Link][16]

  • Arigo Biolaboratories. (n.d.). Cell Cycle Marker Antibody Panel. Arigo Biolaboratories. Retrieved from [Link][13]

  • Kamal, A., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 10(35), 20833–20846. Retrieved from [Link][9]

  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Retrieved from [Link][3][17]

  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Retrieved from [Link][4][18]

  • Mateev, E., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia, 72, 1-8. Retrieved from [Link][19][20]

  • Martínez-Luis, S., et al. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Molecules, 27(3), 859. Retrieved from [Link][6]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Retrieved from [Link][1]

  • Khan, I., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 23(11), 2952. Retrieved from [Link][2]

  • ResearchGate. (2025). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. Retrieved from [Link]

  • Asati, V., & Sahu, S. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules, 26(23), 7208. Retrieved from [Link]

  • Frontiers. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers. Retrieved from [Link]

  • Heffernan, T. P., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Oncotarget, 9(28), 19699–19714. Retrieved from [Link][5]

  • Frontiers. (2022). Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer. Frontiers. Retrieved from [Link]

Sources

"antioxidant capacity assays (e.g., DPPH) for allyloxy compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the topic "antioxidant capacity assays (e.g., DPPH) for allyloxy compounds".

Title: Measuring the Antioxidant Capacity of Allyloxy Compounds Using the DPPH Radical Scavenging Assay

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay for evaluating the antioxidant capacity of allyloxy compounds. It delves into the underlying chemical principles of the assay, offers specific considerations for the allyloxy functional group, and presents a detailed, validated protocol for accurate and reproducible measurements. This guide is designed to combine theoretical understanding with practical, field-proven insights to ensure robust experimental design and data interpretation.

Introduction: The Rationale for Antioxidant Capacity Assessment

Antioxidants are crucial molecules that can inhibit or delay the oxidation of other molecules by neutralizing reactive oxygen species (ROS) and other free radicals.[1] An excess of free radicals leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[2] Consequently, the discovery and characterization of novel antioxidant compounds are of significant interest in the pharmaceutical, cosmetic, and food industries.[3]

Allyloxy compounds, which contain the CH₂=CH-CH₂-O- functional group, represent a class of molecules with potential antioxidant properties. Their activity can stem from various structural features, such as adjacent phenolic hydroxyl groups or the ability of the allyl moiety to stabilize radical species.[4][5] For instance, studies on compounds like C–4–allyloxy–phenylcalix[6]resorcinarene have demonstrated potent antioxidant activity using the DPPH method.[2]

The DPPH assay is a simple, rapid, and widely adopted spectrophotometric method for screening the radical scavenging ability of chemical compounds.[7][8][9] It provides an excellent first-line assessment of antioxidant potential due to the stability of the DPPH radical and the simplicity of the experimental procedure.[3]

Scientific Principle of the DPPH Assay

The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8][10]

  • The DPPH Radical (DPPH•): 2,2-diphenyl-1-picrylhydrazyl is a stable organic nitrogen radical.[3] In its radical form, a solution of DPPH• in an organic solvent like methanol or ethanol has a deep violet color, which exhibits a strong absorbance maximum at approximately 517 nm.[7][8]

  • The Scavenging Reaction: When DPPH• reacts with a substance capable of donating a hydrogen atom (an antioxidant, designated as AH), it is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[11] This reduction leads to the loss of the violet color, which turns to a pale yellow.[8] The degree of discoloration is stoichiometric to the number of electrons or hydrogen atoms captured.[3]

The change in absorbance at 517 nm is inversely proportional to the radical scavenging activity of the test compound. A greater decrease in absorbance signifies higher antioxidant capacity.

DPPH_Mechanism DPPH_Radical DPPH• (Violet Free Radical) DPPH_H DPPH-H (Pale Yellow, Reduced Form) DPPH_Radical->DPPH_H + AH Antioxidant AH (Antioxidant) Antioxidant_Radical A• (Antioxidant Radical)

Caption: DPPH radical scavenging mechanism.

Key Considerations for Testing Allyloxy Compounds

When applying the DPPH assay to allyloxy compounds, several factors must be considered to ensure data integrity.

  • Solvent Selection: DPPH is soluble in organic solvents like methanol and ethanol.[3] The chosen solvent must also fully dissolve the test compound across the desired concentration range. Given the variable polarity of allyloxy derivatives, preliminary solubility tests are crucial. The DPPH assay can be adapted for both hydrophilic and lipophilic antioxidants.[3][12]

  • Reaction Kinetics: The rate of reaction between an antioxidant and DPPH• can vary significantly. Some reactions are complete within minutes, while others may proceed slowly over hours.[12] It is essential to perform a kinetic study for novel compounds to determine the time required to reach a steady state. For routine screening, a fixed incubation time (e.g., 30 minutes) is standard, but this choice should be justified.

  • Color Interference: If an allyloxy compound is colored and absorbs light near 517 nm, it will interfere with the assay.[13][14] To correct for this, a sample blank containing the test compound in the solvent (without DPPH•) must be measured for each concentration, and its absorbance subtracted from the corresponding test sample's absorbance.

  • Stoichiometry: The reaction between an antioxidant and DPPH• is not always a simple 1:1 interaction.[15] Potent antioxidants can donate multiple hydrogen atoms, and reaction products may also have some radical scavenging activity.[16] This complexity is why results are often expressed relative to a standard (like Trolox) rather than as absolute molar ratios.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is suitable for high-throughput screening.

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), ≥95% purity

  • Allyloxy test compound(s)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control Standard)

  • Methanol or Ethanol, ACS grade or higher

  • 96-well clear, flat-bottom microplates

  • Calibrated micropipettes and tips

  • Volumetric flasks and beakers

  • Aluminum foil

  • Microplate reader capable of measuring absorbance at 517 nm

Preparation of Solutions

Causality Note: DPPH is light-sensitive; its degradation can lead to artificially low absorbance readings. All preparations involving DPPH must be done in vessels wrapped in aluminum foil or in amber glassware and kept away from direct light.[10]

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH.

    • Dissolve in 100 mL of methanol or ethanol in a volumetric flask.

    • Mix thoroughly and wrap the flask in aluminum foil.

    • Prepare this solution fresh daily.[10] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. Adjust concentration if necessary.

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of the allyloxy compound.

    • Dissolve in 10 mL of the same solvent used for the DPPH solution.

    • From this stock, prepare a series of working solutions via serial dilution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Trolox Standard Stock Solution (1 mM):

    • Accurately weigh 2.5 mg of Trolox.

    • Dissolve in 10 mL of methanol or ethanol.

    • From this stock, prepare a standard curve via serial dilution (e.g., 200, 100, 50, 25, 12.5 µM).

Assay Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Plate Assay cluster_analysis Phase 3: Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution prep_samples Prepare Test Compound Serial Dilutions prep_std Prepare Trolox Standard Curve plate_setup Dispense Samples, Standards, & Controls into 96-well plate (100 µL/well) prep_std->plate_setup add_dpph Add DPPH Working Solution to all wells (100 µL/well) plate_setup->add_dpph incubate Incubate in Dark at Room Temperature (30 minutes) add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Radical Scavenging Activity read_abs->calc_inhibition plot_curve Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_curve calc_teac Calculate TEAC (optional) plot_curve->calc_teac

Caption: High-level experimental workflow for the DPPH assay.

Detailed Microplate Procedure
  • Plate Setup: Add reagents to triplicate wells of a 96-well plate as described below.

    • Test Sample Wells: Add 100 µL of each allyloxy compound working solution.

    • Standard Wells: Add 100 µL of each Trolox standard working solution.

    • Control (A_control): Add 100 µL of solvent (methanol/ethanol). This represents 0% scavenging.

    • Blank Wells (for color correction): Add 100 µL of each test compound working solution. Instead of DPPH, 200 µL of solvent will be added later. This step is only necessary if your samples are colored.

  • Reaction Initiation:

    • Using a multichannel pipette, add 100 µL of the 0.1 mM DPPH working solution to all wells except the Blank wells.

    • To the Blank wells, add 100 µL of solvent.

    • Mix gently by tapping the plate.

  • Incubation:

    • Cover the plate with foil to protect it from light.

    • Incubate at room temperature for exactly 30 minutes.[7] Note: This time should be consistent across all experiments and ideally validated by kinetic analysis.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Acontrol - (Asample - Ablank)) / Acontrol ] x 100

Where:

  • Acontrol is the average absorbance of the control wells (solvent + DPPH).

  • Asample is the average absorbance of the test sample wells (compound + DPPH).

  • Ablank is the average absorbance of the sample blank wells (compound + solvent). If the compound is colorless, this term can be omitted.

IC50 Value Determination

The IC50 (Inhibitory Concentration 50%) is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[7][17]

  • Plot the % Inhibition (Y-axis) against the corresponding concentration of the test compound (X-axis, often on a logarithmic scale).

  • Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit a curve to the data.

  • The IC50 value is the concentration that corresponds to 50% on the Y-axis of the fitted curve.

Trolox Equivalent Antioxidant Capacity (TEAC)

TEAC provides a standardized way to report antioxidant capacity relative to Trolox, a water-soluble vitamin E analog.[11]

  • Generate a standard curve by plotting the % Inhibition for Trolox standards against their concentrations (in µM).

  • Determine the linear range of this curve and calculate the regression equation (y = mx + c).

  • Calculate the % Inhibition for a specific concentration of your allyloxy compound.

  • Use the regression equation to calculate the concentration of Trolox that would produce the same % Inhibition.

  • Express the result as µmol of Trolox Equivalents per gram of test compound (µmol TE/g).

Example Data Presentation
CompoundIC50 (µg/mL)IC50 (µM)TEAC (µmol TE/g)
Trolox (Control) 12.550.04000
Allyloxy-Phenol A 25.81151938
Allyloxy-Phenol B 8.2356098
Non-phenolic Allyloxy C > 500> 2000< 100

Note: Lower IC50 values and higher TEAC values indicate greater antioxidant capacity.

Method Validation and Troubleshooting

A trustworthy protocol must be self-validating.[18][19][20]

  • Positive Control (Trolox): The calculated IC50 for Trolox should be consistent between runs. A significant deviation indicates a problem with reagent preparation or assay execution.

  • Replicates: All samples, standards, and controls should be run in triplicate. The relative standard deviation (%RSD) should ideally be below 10-15%.

  • Linearity: The Trolox standard curve must have a good coefficient of determination (R² > 0.99).

Common ProblemPotential Cause(s)Solution(s)
Acontrol is too low (<0.9) DPPH solution degraded (light/age); Incorrect concentration.Prepare fresh DPPH solution; Verify weighing and dilution.
Poor Reproducibility (%RSD > 15%) Pipetting errors; Inconsistent incubation time; Temperature fluctuations.Calibrate pipettes; Use a timer and consistent workflow; Perform assay away from drafts.
Sample Precipitates in Well Poor solubility of the compound in the assay solvent.Try a different solvent (e.g., ethanol, acetone) or add a co-solvent. Note any changes in the report.
Negative % Inhibition Sample absorbance is higher than control; Strong color interference.Ensure proper blank correction is performed. Verify compound does not react to produce a colored product.

References

  • Molecules - An Open Access Journal from MDPI. MDPI.[Link][21][22][23][24][25]

  • Journal of Agricultural and Food Chemistry. ACS Publications.[Link][6][26][27][28][29]

  • Journal of Food Chemistry and Nanotechnology. United Scientific Group.[Link]

  • DPPH assay for evaluating antioxidant activity. ResearchGate.[Link][7]

  • Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[6]resorcinarene. AIP Publishing.[Link][2]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.[Link][8]

  • Food Chemistry (journal) - Wikipedia. Wikipedia.[Link][30]

  • Journal of Food Chemistry and Nutrition. EScience Press.[Link][31]

  • Genesis and development of DPPH method of antioxidant assay. PubMed Central.[Link][3]

  • Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. Scielo.[Link][9]

  • Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. ResearchGate.[Link][13]

  • Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. PubMed.[Link][14]

  • Journals in Food chemistry. Elsevier.[Link][32]

  • ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.[Link][18]

  • DPPH Radical Scavenging Assay - Encyclopedia.pub. Encyclopedia.pub.[Link][33]

  • Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. ACS Publications.[Link][34]

  • DPPH Antioxidant Assay. G-Biosciences.[Link]

  • Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents. PubMed.[Link][4]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.[Link][35]

  • DPPH Radical Scavenging Assay. MDPI.[Link][11]

  • Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents | Request PDF. ResearchGate.[Link][5]

  • Antioxidant Assay: The DPPH Method. LOUIS.[Link][17]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.[Link][36]

  • Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Hindawi.[Link][19]

  • Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated... Scirp.org.[Link][20]

  • High-Throughput Relative DPPH Radical Scavenging Capacity Assay. ACS Publications.[Link][12]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH.[Link][37]

  • Challenges of Extraction Techniques of Natural Antioxidants and T... IT Medical Team.[Link][38]

  • A critical examination of the DPPH method: Mistakes and inconsistencies in stoichiometry and IC50 determination by UV–Vis spectroscopy | Request PDF. ResearchGate.[Link][15]

  • Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. Scuola Normale Superiore.[Link][16]

  • The Antioxidant Properties of Garlic Compounds: Allyl Cysteine, Alliin, Allicin, and Allyl Disulfide. ResearchGate.[Link][39]

  • The antioxidant properties of garlic compounds: allyl cysteine, alliin, allicin, and allyl disulfide. PubMed.[Link][40]

  • Antioxidant Properties and Structure-Antioxidant Activity Relationship of Allium Species Leaves. MDPI.[Link][1]

Sources

Application Notes & Protocols: 3-(Allyloxy)benzohydrazide as a Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(Allyloxy)benzohydrazide

In the landscape of medicinal chemistry and drug development, the efficient construction of novel heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their ability to engage in diverse biological interactions.[1] 3-(Allyloxy)benzohydrazide has emerged as a particularly valuable and versatile precursor in this field. Its structure incorporates three key reactive sites: the hydrazide moiety (-CONHNH₂), a readily modifiable allyl group, and the phenyl ring, which can be further functionalized.

The hydrazide group is a classical synthon for a variety of five-membered heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles.[2][3][4] These specific heterocyclic cores are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6][7] The presence of the allyloxy group provides an additional strategic advantage, offering a site for post-heterocycle formation modifications (e.g., via Heck coupling, isomerization, or metathesis) or for fine-tuning the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

This guide provides an in-depth exploration of 3-(Allyloxy)benzohydrazide as a precursor, offering detailed, field-proven protocols for its synthesis and its conversion into high-value heterocyclic systems. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate these procedures but also adapt them for their specific discovery programs.

Synthesis of the Precursor: 3-(Allyloxy)benzohydrazide

The synthesis of the title precursor is a robust, two-step process that is readily scalable. The procedure begins with the etherification of a commercially available 3-hydroxybenzoate ester, followed by hydrazinolysis.

Rationale for Synthetic Route
  • Step 1: Williamson Ether Synthesis: This classical method is chosen for its reliability and high yield in forming the aryl ether bond. Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction, and potassium carbonate serves as a mild, inexpensive base to deprotonate the phenolic hydroxyl group.

  • Step 2: Hydrazinolysis: The conversion of the ethyl ester to the corresponding hydrazide is achieved by direct reaction with hydrazine hydrate. Ethanol is the solvent of choice as it readily dissolves both the ester and hydrazine hydrate, facilitating a homogenous reaction. The reaction is typically driven to completion by refluxing. This protocol is adapted from the well-established synthesis of the 4-isomer.[8][9]

Experimental Workflow: Synthesis of 3-(Allyloxy)benzohydrazide

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis A Ethyl 3-hydroxybenzoate B Ethyl 3-(allyloxy)benzoate A->B  Allyl bromide, K₂CO₃  Acetone, Reflux C Ethyl 3-(allyloxy)benzoate D 3-(Allyloxy)benzohydrazide C->D  Hydrazine hydrate (NH₂NH₂·H₂O)  Ethanol, Reflux

Caption: Workflow for the two-step synthesis of the target precursor.

Detailed Synthesis Protocol

Materials:

  • Ethyl 3-hydroxybenzoate

  • Allyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Protocol Steps:

Step 1: Synthesis of Ethyl 3-(allyloxy)benzoate

  • To a 250 mL round-bottom flask, add ethyl 3-hydroxybenzoate (16.6 g, 100 mmol), anhydrous potassium carbonate (27.6 g, 200 mmol), and acetone (150 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add allyl bromide (13.3 g, 110 mmol) dropwise to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium salts. Wash the solid cake with a small amount of acetone.

  • Combine the filtrates and remove the solvent in vacuo using a rotary evaporator to yield the crude ethyl 3-(allyloxy)benzoate, which is often a pale yellow oil of sufficient purity for the next step.

Step 2: Synthesis of 3-(Allyloxy)benzohydrazide

  • Transfer the crude ethyl 3-(allyloxy)benzoate from the previous step into a 250 mL round-bottom flask.

  • Add ethanol (100 mL) and hydrazine hydrate (12.5 g, 200 mmol).

  • Heat the mixture to reflux and maintain for 8-10 hours. The product will often begin to crystallize out of the solution upon cooling.

  • Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the resulting white crystalline solid by vacuum filtration. Wash the crystals with cold ethanol.

  • Dry the product under vacuum to afford pure 3-(Allyloxy)benzohydrazide.

Application in Heterocycle Synthesis

The true utility of 3-(Allyloxy)benzohydrazide lies in its ability to undergo cyclization reactions to form diverse heterocyclic systems.

Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued as a non-classical bioisostere for ester and amide functionalities, which enhances metabolic stability and modulates hydrogen bonding capacity.[2] A common and effective method for their synthesis from hydrazides involves cyclodehydration.[10]

Reaction Scheme:

G precursor 3-(Allyloxy)benzohydrazide intermediate N'-Acyl-3-(allyloxy)benzohydrazide precursor->intermediate  R-COOH or R-COCl  Pyridine (optional) product 2-R-5-(3-(allyloxy)phenyl)-1,3,4-oxadiazole intermediate->product  POCl₃ or H₂SO₄  Heat (Cyclodehydration)

Caption: General synthesis of 1,3,4-oxadiazoles from the precursor.

Protocol: Synthesis of 2-Methyl-5-(3-(allyloxy)phenyl)-1,3,4-oxadiazole

  • Rationale: This protocol uses a two-step, one-pot approach. First, an N,N'-diacylhydrazine intermediate is formed by reacting the starting hydrazide with acetic anhydride. Phosphorus oxychloride (POCl₃) is then used as a powerful dehydrating agent to effect the cyclization to the oxadiazole. This is a classic and highly reliable method for this transformation.[10]

Materials:

  • 3-(Allyloxy)benzohydrazide

  • Acetic Anhydride

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution (saturated)

Protocol Steps:

  • In a 100 mL round-bottom flask, dissolve 3-(allyloxy)benzohydrazide (1.92 g, 10 mmol) in a minimal amount of acetic anhydride (5 mL).

  • Gently heat the mixture at 100°C for 1 hour.

  • Cool the mixture to room temperature and then carefully add phosphorus oxychloride (5 mL, ~54 mmol) dropwise while stirring in a fume hood.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor by TLC.

  • After completion, cool the mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.

  • Allow the ice to melt completely. The crude product will precipitate as a solid.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-methyl-5-(3-(allyloxy)phenyl)-1,3,4-oxadiazole.

Synthesis of 1,3,4-Thiadiazoles

Thiadiazoles are another important class of five-membered heterocycles with a broad range of biological activities, often acting as potent antimicrobial or anticancer agents.[1][3] The most common synthesis route from a hydrazide involves reaction with carbon disulfide in a basic medium, followed by an acid-catalyzed cyclization.[11]

Reaction Scheme:

G precursor 3-(Allyloxy)benzohydrazide intermediate Potassium dithiocarbazate salt precursor->intermediate  1. CS₂, KOH  Ethanol, Stir product 5-(3-(Allyloxy)phenyl)-1,3,4-thiadiazole-2-thiol intermediate->product  2. H₂SO₄ or HCl  Reflux

Caption: Synthesis of a 1,3,4-thiadiazole-2-thiol derivative.

Protocol: Synthesis of 5-(3-(Allyloxy)phenyl)-1,3,4-thiadiazole-2-thiol

  • Rationale: This protocol proceeds via a dithiocarbazate intermediate. Potassium hydroxide acts as the base to deprotonate the hydrazide and facilitate the nucleophilic attack on carbon disulfide. Concentrated sulfuric acid then acts as both the proton source and the dehydrating agent to drive the final ring closure.[11]

Materials:

  • 3-(Allyloxy)benzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice water

Protocol Steps:

  • In a 100 mL flask, dissolve potassium hydroxide (0.67 g, 12 mmol) in absolute ethanol (20 mL).

  • Add 3-(allyloxy)benzohydrazide (1.92 g, 10 mmol) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide (0.91 g, 12 mmol) dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours. A yellow precipitate (the potassium dithiocarbazate salt) should form.

  • Without isolating the intermediate, cool the reaction mixture again in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise.

  • After the addition is complete, heat the mixture to reflux for 4-5 hours.

  • Cool the reaction mixture and pour it into a beaker containing 100 mL of ice water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to yield the pure product.

Synthesis of Pyrazoles

Pyrazoles are a cornerstone of modern pharmaceuticals, found in blockbuster drugs like Celecoxib.[4][12] A highly effective method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[13] In this case, we can first synthesize a chalcone (an α,β-unsaturated ketone) from 3-(allyloxy)benzaldehyde and then cyclize it.

Reaction Scheme:

G start 3-(Allyloxy)benzaldehyde chalcone Chalcone Intermediate start->chalcone  Acetophenone, NaOH  Ethanol (Claisen-Schmidt) pyrazole Substituted Pyrazole chalcone->pyrazole  Hydrazine Hydrate  Acetic Acid, Reflux

Caption: Two-step synthesis of pyrazoles via a chalcone intermediate.

Protocol: Synthesis of 3-(3-(Allyloxy)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

  • Rationale: This protocol first employs a base-catalyzed Claisen-Schmidt condensation to form the chalcone. The subsequent reaction with hydrazine hydrate in an acidic medium (acetic acid) leads to the formation of the pyrazoline ring, which can be oxidized to the pyrazole if desired.

Materials:

  • 3-(Allyloxy)benzaldehyde (derived from hydrolysis of the hydrazide or synthesized separately)

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrazine hydrate

  • Glacial Acetic Acid

Protocol Steps:

Step 1: Synthesis of (E)-1-(3-(allyloxy)phenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Dissolve 3-(allyloxy)benzaldehyde (1.62 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL) in a flask.

  • Prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL) and add it dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 4-6 hours. A solid precipitate usually forms.

  • Pour the reaction mixture into ice water and acidify with dilute HCl.

  • Collect the solid chalcone by vacuum filtration, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of the Pyrazoline

  • In a flask, suspend the chalcone from Step 1 (2.64 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (1.0 g, 20 mmol) and heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a sodium bicarbonate solution.

  • Collect the resulting solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazoline product.

Summary of Applications and Potential

The heterocycles derived from 3-(Allyloxy)benzohydrazide are of significant interest to drug development professionals. The table below summarizes the synthetic transformations and the known biological relevance of each heterocyclic class.

Heterocycle ClassKey Reagents for SynthesisCommon Biological Activities
1,3,4-Oxadiazole Carboxylic acids, Acyl chlorides, POCl₃, H₂SO₄Antimicrobial, Anti-inflammatory, Anticonvulsant[2][10]
1,3,4-Thiadiazole Carbon disulfide (CS₂), ThiosemicarbazideAntimicrobial, Anticancer, Antiviral[1][3][14]
Pyrazole 1,3-Dicarbonyls (via Chalcones), HydrazineAnti-inflammatory (COX-2 inhibition), Anticancer, Anticonvulsant[7][12][15]

References

  • Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing).
  • Independent Validation of Oxadiazole Synthesis Protocols: A Compar
  • Green Efficient Synthesis of[3][5][10]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. PMC.

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses Procedure.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Divergent synthesis of nitrogen heterocycles via H2O-mediated hydride transfer reactions. Green Chemistry (RSC Publishing).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
  • Heterocycle Compounds with Antimicrobial Activity. PubMed.
  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science.
  • A convenient route for the synthesis of new thiadiazoles.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Approaches to oxadiazole synthesis
  • Heterocycle Compounds with Antimicrobial Activity.
  • 4-(Allyloxy)benzohydrazide. PMC - NIH.
  • 4-(Allyloxy)benzohydrazide.
  • Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. Chemija.
  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central.
  • Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. PMC - NIH.
  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived
  • Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Deriv
  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
  • Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry. Benchchem.
  • Synthesis of 3-Allyloxy(2-hydroxypropyl)-5,5-dimethylhydantoin, 1-Allyloxy(2-hydroxypropyl)-substituted Benzotriazole and Benzimidazole, and N-allyloxy(2-hydroxypropyl)-substituted Pyrrolidone, Caprolactam, and Phthalimide.
  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC.
  • Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. PMC - NIH.

Sources

Method for Synthesizing Schiff Bases from 3-(Allyloxy)benzohydrazide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development.[1][2] Their synthetic accessibility and the structural diversity achievable through the condensation of primary amines with carbonyl compounds make them attractive scaffolds for the design of novel therapeutic agents.[2] Hydrazide-hydrazones, a subset of Schiff bases formed from hydrazides and aldehydes or ketones, are particularly noteworthy for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5][6]

This application note provides a detailed protocol for the synthesis of Schiff bases derived from 3-(allyloxy)benzohydrazide. The presence of the allyloxy group offers a site for potential further functionalization, enhancing the structural diversity and potential biological activity of the resulting Schiff base library. We will delve into the underlying reaction mechanism, provide a step-by-step synthesis protocol, and outline methods for the purification and comprehensive characterization of the synthesized compounds.

Reaction Mechanism and Rationale

The formation of a Schiff base from a hydrazide and an aldehyde is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, which enhances the electrophilicity of the aldehyde's carbonyl carbon.

Mechanism Overview:

  • Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the aldehyde's carbonyl group is protonated, increasing the electrophilic character of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the 3-(allyloxy)benzohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the former carbonyl group, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule and the formation of a carbon-nitrogen double bond yields the final Schiff base product.

// Reactants Hydrazide [label="3-(Allyloxy)benzohydrazide\n(Nucleophile)"]; Aldehyde [label="Aromatic Aldehyde\n(Electrophile)"]; Catalyst [label="Acid Catalyst (H⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates Protonated_Aldehyde [label="Protonated Aldehyde"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Carbinolamine [label="Carbinolamine"]; Protonated_Carbinolamine [label="Protonated Carbinolamine"];

// Products Schiff_Base [label="Schiff Base"]; Water [label="Water"];

// Edges Aldehyde -> Protonated_Aldehyde [label="+ H⁺"]; Protonated_Aldehyde -> Tetrahedral_Intermediate [label="+ Hydrazide"]; Tetrahedral_Intermediate -> Carbinolamine [label="Proton Transfer"]; Carbinolamine -> Protonated_Carbinolamine [label="+ H⁺"]; Protonated_Carbinolamine -> Schiff_Base [label="- H₂O"]; Protonated_Carbinolamine -> Water [style=invis]; } caption="Figure 1. Generalized mechanism for the acid-catalyzed formation of a Schiff base from 3-(allyloxy)benzohydrazide and an aromatic aldehyde."

Experimental Protocols

This section outlines a two-stage process: the synthesis of the precursor, 3-(allyloxy)benzohydrazide, followed by the synthesis of the target Schiff bases.

Part 1: Synthesis of 3-(Allyloxy)benzohydrazide

This protocol is adapted from a similar synthesis of 4-(allyloxy)benzohydrazide.[7][8][9]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-hydroxybenzoate166.178.31 g50 mmol
Allyl bromide120.986.05 g (4.3 mL)50 mmol
Anhydrous Potassium Carbonate138.2113.82 g100 mmol
Acetone58.08100 mL-
Hydrazine hydrate (~80%)50.066.25 g (6.1 mL)~100 mmol
Ethanol (95%)46.0750 mL-

Procedure:

  • Allylation of Ethyl 3-hydroxybenzoate:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 3-hydroxybenzoate (8.31 g, 50 mmol), anhydrous potassium carbonate (13.82 g, 100 mmol), and acetone (100 mL).

    • Stir the suspension and add allyl bromide (6.05 g, 50 mmol) dropwise.

    • Heat the reaction mixture to reflux and maintain for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Wash the solid residue with a small amount of acetone.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain ethyl 3-(allyloxy)benzoate as an oily residue.

  • Hydrazinolysis of Ethyl 3-(allyloxy)benzoate:

    • To the flask containing the crude ethyl 3-(allyloxy)benzoate, add ethanol (50 mL) and hydrazine hydrate (~100 mmol).

    • Reflux the mixture for 8-12 hours.

    • After reflux, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator to yield 3-(allyloxy)benzohydrazide.

Part 2: General Protocol for the Synthesis of Schiff Bases

This general protocol can be used to synthesize a variety of Schiff bases by reacting 3-(allyloxy)benzohydrazide with different aromatic aldehydes.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Allyloxy)benzohydrazide192.211.92 g10 mmol
Substituted Aromatic AldehydeVaries-10 mmol
Ethanol (95%)46.0730 mL-
Glacial Acetic Acid60.052-3 dropsCatalytic

Procedure:

  • Dissolution of Reactants:

    • In a 100 mL round-bottom flask, dissolve 3-(allyloxy)benzohydrazide (1.92 g, 10 mmol) in ethanol (20 mL).

    • In a separate beaker, dissolve the desired aromatic aldehyde (10 mmol) in ethanol (10 mL).

  • Reaction:

    • Add the ethanolic solution of the aromatic aldehyde to the solution of 3-(allyloxy)benzohydrazide.

    • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed during this time.

  • Isolation and Purification:

    • After the reflux period, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture) to obtain the pure Schiff base.

    • Dry the purified product in a vacuum oven at 50-60 °C.

Synthesis_Workflow P1_Product P1_Product P2_Start P2_Start P1_Product->P2_Start Use as starting material

Characterization of Synthesized Schiff Bases

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized Schiff bases. The following techniques are recommended:

  • Melting Point: Determination of the melting point is a quick and easy way to assess the purity of the product. A sharp melting point range indicates a high degree of purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks to look for in the synthesized Schiff bases include:

    • C=N (azomethine) stretching: Typically observed in the range of 1600-1650 cm⁻¹.[10]

    • N-H stretching (amide): A peak around 3100-3300 cm⁻¹ is expected.

    • C=O (amide) stretching: A strong absorption band around 1640-1680 cm⁻¹.

    • C-O-C (ether) stretching: Peaks in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

    • Disappearance of the C=O stretching of the aldehyde (around 1700 cm⁻¹) and the N-H bending of the hydrazide (around 1620-1640 cm⁻¹) from the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

    • ¹H NMR:

      • The azomethine proton (-CH=N-) typically appears as a singlet in the range of δ 8.0-9.0 ppm.[10]

      • The amide proton (-NH-) will appear as a singlet at a downfield chemical shift, typically δ 11.0-12.0 ppm.

      • Signals corresponding to the aromatic protons and the protons of the allyloxy group should be observed in their expected regions. The absence of the aldehyde proton signal (around δ 9.5-10.5 ppm) confirms the reaction completion.

    • ¹³C NMR:

      • The azomethine carbon (-CH=N-) signal is typically found in the range of δ 150-165 ppm.[10]

      • The amide carbonyl carbon (-C=O) will appear around δ 160-170 ppm.

      • Signals for the aromatic carbons and the carbons of the allyloxy group will also be present.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its molecular formula.

Potential Applications and Future Directions

Schiff bases derived from hydrazides are known to possess a wide array of biological activities. The synthesized compounds from 3-(allyloxy)benzohydrazide can be screened for their potential as:

  • Antimicrobial Agents: Many hydrazone-containing Schiff bases have demonstrated significant activity against various bacterial and fungal strains.[4][5][11] The synthesized compounds can be tested against a panel of pathogenic bacteria and fungi to evaluate their efficacy.

  • Antifungal Agents: Fungal infections are a growing health concern, and new antifungal agents are urgently needed. Schiff bases have shown promise as potent antifungal compounds.[6]

  • Anticancer Agents: The structural features of Schiff bases make them promising candidates for the development of new anticancer drugs.

The presence of the terminal allyl group in the synthesized Schiff bases provides a handle for further chemical modifications through reactions such as Heck coupling, metathesis, or addition reactions, allowing for the creation of a more diverse library of compounds for biological screening.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of novel Schiff bases from 3-(allyloxy)benzohydrazide. The detailed protocols for the synthesis of the precursor and the final Schiff base products, along with the guidelines for their characterization, offer a solid foundation for researchers in medicinal chemistry and drug discovery. The versatility of the Schiff base scaffold, coupled with the potential for further derivatization of the allyloxy group, makes this synthetic route a valuable tool for the development of new therapeutic agents.

References

  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
  • Mahdi, H., Hameed, A., & Jassem, I. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 567-572.
  • Ansari, A., et al. (2022). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry, 8(2).
  • da Silva, C. M., et al. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8.
  • View of Synthesis, characterization and antimicrobial studies on Mn(II), Fe(II), Co(II) complexes of schiff base derived from 3-Formylchromone and Benzohydrazide. (n.d.). Retrieved from [Link]

  • Wu, X., et al. (2017). Synthesis, structures, and antimicrobial activity of two Schiff bases derived from 3-hydroxybenzohydrazide and 3-alkoxysalicylaldehyde. Journal of Chemical Crystallography, 47(1-2), 27-33.
  • Khan, S. S., et al. (2023). 4-(Allyloxy)benzohydrazide.
  • Qin, W., et al. (2017). A review on the synthesis, characterization, and biological activities of Schiff bases. Molecules, 22(9), 1478.
  • Berber, M. R., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
  • Khan, S. S., et al. (2023). 4-(Allyloxy)benzohydrazide.
  • Howlader, M. B. H., et al. (2023). 4-(Allyloxy)benzohydrazide.
  • Khanam, H., et al. (2008). Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine. Mycobiology, 36(1), 70–73.
  • Singh, K., et al. (2020). Antifungal Activity of Some Mixed Ligand complexes Incorporating Schiff Bases. Journal of Bacteriology & Mycology, 7(1), 1122.
  • Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Direct oxidative amidation of aromatic aldehydes using aqueous hydrogen peroxide in continuous flow microreactor systems - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • US3322833A - Preparation of aromatic aldehydes - Google Patents. (n.d.).
  • Three possible products from the reactions of Gewald's amide with aromatic aldehydes. (2021). Chemistry of Heterocyclic Compounds, 57(8), 776-784.
  • Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes - Journal of Chemistry Letters. (n.d.). Retrieved from [Link]

  • Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of hydrazide Schiff base ligands (1–4) and their diorganotin (IV) complexes (5–20) - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization And Antifungal Activity Of Some Novel Schiff Bases And 1,3,4-Oxadiazoline Derivatives From Benzilic Acid - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]

Sources

The Versatile Scaffold: Application of 3-(Allyloxy)benzohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient medicinal chemistry campaigns.[1][2] These molecular frameworks, capable of interacting with multiple biological targets through versatile binding interactions, offer a robust starting point for the development of novel therapeutic agents. The benzohydrazide moiety is a quintessential example of such a scaffold, demonstrating a remarkable breadth of pharmacological activities including antimicrobial, anticancer, antitubercular, and anti-inflammatory properties.[3][4][5] This application note delves into the specific utility of 3-(Allyloxy)benzohydrazide , a functionalized derivative, as a versatile building block in medicinal chemistry. We will explore its synthesis, its derivatization into therapeutically relevant compounds, and the underlying rationale for its application in drug development, supported by detailed experimental protocols.

The Benzohydrazide Core: A Foundation for Diverse Bioactivity

The inherent biological significance of the benzohydrazide scaffold stems from its structural features.[1] The hydrazide group (-CONHNH₂) is a key pharmacophore that can engage in hydrogen bonding and act as a metal chelator.[4][5] This functional group is readily derivatized, most commonly through condensation with aldehydes or ketones to form hydrazone Schiff bases, or through cyclization reactions to generate a variety of heterocyclic systems like 1,3,4-oxadiazoles.[3][6][7] This synthetic tractability allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The introduction of an allyloxy group at the 3-position of the benzene ring in 3-(Allyloxy)benzohydrazide provides an additional vector for chemical modification. The terminal double bond of the allyl group can participate in various reactions, such as addition reactions, metathesis, or polymerization, offering further opportunities for creating diverse molecular architectures.

Synthesis of 3-(Allyloxy)benzohydrazide: A Step-by-Step Protocol

The synthesis of 3-(Allyloxy)benzohydrazide is a straightforward two-step process starting from the commercially available ethyl 3-hydroxybenzoate. The protocol is analogous to the synthesis of its 4-isomer.[8]

Protocol 1: Synthesis of 3-(Allyloxy)benzohydrazide

Step 1: Synthesis of Ethyl 3-(Allyloxy)benzoate

  • Reagents and Materials:

    • Ethyl 3-hydroxybenzoate

    • Allyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Rotary evaporator

  • Procedure: a. To a solution of ethyl 3-hydroxybenzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents). b. Stir the suspension at room temperature for 15 minutes. c. Add allyl bromide (1 equivalent) dropwise to the reaction mixture. d. Attach the reflux condenser and heat the mixture to reflux. Maintain reflux for 20-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate. f. Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(allyloxy)benzoate as an oily residue. This product is often used in the next step without further purification.

Step 2: Synthesis of 3-(Allyloxy)benzohydrazide

  • Reagents and Materials:

    • Crude ethyl 3-(allyloxy)benzoate

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Beaker with ice-water bath

  • Procedure: a. Dissolve the crude ethyl 3-(allyloxy)benzoate from Step 1 in ethanol. b. Add hydrazine hydrate (2 equivalents) to the solution. c. Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction by TLC. d. After the reaction is complete, cool the mixture in an ice-water bath to facilitate the precipitation of the product. e. Collect the solid product by filtration and wash with cold ethanol. f. Dry the resulting white solid to obtain 3-(Allyloxy)benzohydrazide. The product can be further purified by recrystallization from ethanol if necessary.[8]

Data Presentation: Physicochemical Properties of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 3-hydroxybenzoateC₉H₁₀O₃166.17Colorless liquid
Ethyl 3-(allyloxy)benzoateC₁₂H₁₄O₃206.24Colorless oil
3-(Allyloxy)benzohydrazideC₁₀H₁₂N₂O₂192.22White solid

Derivatization of 3-(Allyloxy)benzohydrazide: Gateway to Bioactive Molecules

The true utility of 3-(Allyloxy)benzohydrazide in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of a wide array of derivatives. A prominent class of such derivatives are the hydrazone Schiff bases, which have shown significant potential as antimicrobial and anticancer agents.[6][7][9]

Protocol 2: Synthesis of a Representative (E)-N'-(substituted-benzylidene)-3-(allyloxy)benzohydrazide (Schiff Base)

  • Reagents and Materials:

    • 3-(Allyloxy)benzohydrazide

    • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde)

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask

    • Magnetic stirrer

    • Buchner funnel and filter paper

  • Procedure: a. Dissolve 3-(Allyloxy)benzohydrazide (1 equivalent) in ethanol in a round-bottom flask. b. Add the substituted benzaldehyde (1 equivalent) to the solution. c. Add a few drops of glacial acetic acid as a catalyst. d. Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates the progress of the reaction. e. Monitor the reaction completion by TLC. f. Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the desired Schiff base.

Visualization: Synthetic Pathways

Synthesis cluster_step1 Step 1: Allylation cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Derivatization (Schiff Base Formation) Ethyl_3-hydroxybenzoate Ethyl 3-hydroxybenzoate Reagents1 Allyl bromide, K₂CO₃ Acetone, Reflux Ethyl_3-hydroxybenzoate->Reagents1 Ethyl_3-allyloxybenzoate Ethyl 3-(allyloxy)benzoate Reagents1->Ethyl_3-allyloxybenzoate Reagents2 Hydrazine hydrate Ethanol, Reflux Ethyl_3-allyloxybenzoate->Reagents2 3-Allyloxybenzohydrazide 3-(Allyloxy)benzohydrazide Reagents2->3-Allyloxybenzohydrazide Reagents3 Substituted Benzaldehyde Ethanol, Acetic acid (cat.) 3-Allyloxybenzohydrazide->Reagents3 Schiff_Base (E)-N'-(substituted-benzylidene) -3-(allyloxy)benzohydrazide Reagents3->Schiff_Base

Caption: Synthetic route to 3-(Allyloxy)benzohydrazide and its derivatization.

Applications in Medicinal Chemistry: Targeting Disease with Benzohydrazide Analogs

While specific studies on 3-(Allyloxy)benzohydrazide are emerging, the extensive literature on analogous benzohydrazide derivatives provides a strong rationale for its application in various therapeutic areas.

Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzohydrazide derivatives have consistently demonstrated potent antibacterial and antifungal activities.[6][9][10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[11] The synthesis of a library of Schiff bases from 3-(Allyloxy)benzohydrazide with various aldehydes (e.g., thiophene-2-carbaldehyde, substituted benzaldehydes) could yield compounds with significant antimicrobial efficacy.[6]

Anticancer Agents

The benzohydrazide scaffold is present in several compounds with demonstrated anticancer activity.[12][13][14] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases like EGFR, induction of apoptosis, and cell cycle arrest.[15][16][17] For instance, linking the 3-(Allyloxy)benzohydrazide core to other pharmacophores, such as 1,2,3-triazoles, could lead to the discovery of potent and selective anticancer agents.[16][17] The allyloxy group itself can be a site for further modification to improve binding affinity and pharmacokinetic properties.

Antitubercular Agents

Tuberculosis remains a major global health threat, and new drugs are urgently needed. The hydrazide moiety is famously a key component of isoniazid, a first-line antitubercular drug.[4] It is well-established that hydrazide-hydrazone derivatives possess significant antituberculosis activity, often by inhibiting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[18] Therefore, derivatives of 3-(Allyloxy)benzohydrazide are promising candidates for the development of new antitubercular drugs.[18]

Visualization: Potential Therapeutic Applications Workflow

Applications cluster_targets Therapeutic Targets Start 3-(Allyloxy)benzohydrazide (Versatile Scaffold) Derivatization Derivatization Schiff Base Formation Heterocycle Synthesis Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Antimicrobial Antimicrobial Screening->Antimicrobial Anticancer Anticancer Screening->Anticancer Antitubercular Antitubercular Screening->Antitubercular

Caption: Workflow for developing therapeutics from 3-(Allyloxy)benzohydrazide.

Conclusion and Future Directions

3-(Allyloxy)benzohydrazide represents a highly valuable, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the hydrazide and allyloxy functionalities make it an ideal starting point for the generation of diverse compound libraries. Based on the well-documented and broad-ranging bioactivities of other benzohydrazide derivatives, there is a strong scientific basis to pursue the development of 3-(Allyloxy)benzohydrazide analogs as novel antimicrobial, anticancer, and antitubercular agents. Future research should focus on the systematic synthesis and screening of such analogs to unlock their full therapeutic potential.

References

  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. (n.d.). Retrieved January 17, 2026, from [Link]

  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. Retrieved from [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research. Retrieved from [Link]

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (2018). AIP Publishing. Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2024). Bio-Algorithms and Med-Systems. Retrieved from [Link]

  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. Retrieved from [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Khan, S. S., Howlader, M. B. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2023). 4-(Allyloxy)benzohydrazide. IUCrData, 8(1), x221195. Retrieved from [Link]

  • Solanki, V., Patel, U. P., & Naliapara, Y. (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. ChemistrySelect.
  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF 3-ALLYLOXY(2-HYDROXYPROPYL)-5,5-DIMETHYLHYDANTOIN, 1-ALLYLOXY(2-HYDROXYPROPYL)-SUBSTITUTED BENZOTRIAZOLE AND BENZIMIDAZOLE, AND N-ALLYLOXY(2-HYDROXYPROPYL)-SUBSTITUTED PYRROLIDONE, CAPROLACTAM, AND PHTHALIMIDE. (2023). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • 4-(Allyloxy)benzohydrazide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Antitumor activity against human promyelocytic leukemia and in silico studies of some benzoxazines. (2023). Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (n.d.). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

  • Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation. (n.d.). New Journal of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols: Exploring 3-(Allyloxy)benzohydrazide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Rationale for Investigating 3-(Allyloxy)benzohydrazide

The hydrazide functional group, R-C(=O)-NH-NH₂, is a recognized pharmacophore with a rich history in medicinal chemistry.[1][2] Compounds containing this moiety have demonstrated a wide array of biological activities, including the inhibition of various enzyme classes.[3] The hydrazide group can act as a versatile scaffold, capable of forming key interactions with enzyme active sites, such as hydrogen bonding or acting as a zinc-binding group in metalloenzymes.[4]

Historically, hydrazide-containing drugs like iproniazid and isocarboxazide have been utilized as monoamine oxidase (MAO) inhibitors.[5] More recent research has expanded the scope of hydrazide derivatives to inhibitors of carbonic anhydrases, α-glucosidase, and various proteases.[4][6] The structural similarity of the hydrazide group to the amino or imino groups in natural enzyme substrates may contribute to their inhibitory potential by allowing them to form complexes at the enzyme's active site.[5]

This document focuses on 3-(Allyloxy)benzohydrazide , a compound of interest due to its unique combination of the proven hydrazide pharmacophore with an allyloxy substituent. The placement of the allyloxy group at the meta position of the benzene ring introduces specific steric and electronic properties that may confer novel inhibitory activity or selectivity towards certain enzymes. The exploration of this molecule is a logical step in the quest for new, potent, and selective enzyme inhibitors for therapeutic or industrial applications.

These application notes provide a comprehensive guide to the synthesis, characterization, and systematic evaluation of 3-(Allyloxy)benzohydrazide as a potential enzyme inhibitor. The protocols are designed to be self-validating and are grounded in established principles of enzyme kinetics and drug discovery.

Part 1: Synthesis and Characterization of 3-(Allyloxy)benzohydrazide

A reliable synthesis protocol is the first step in exploring the biological activity of a novel compound. The following protocol is adapted from established methods for the synthesis of related benzohydrazide derivatives.[1][2][7][8]

Synthetic Scheme

The synthesis of 3-(Allyloxy)benzohydrazide is a two-step process starting from ethyl 3-hydroxybenzoate. The first step is a Williamson ether synthesis to introduce the allyl group, followed by hydrazinolysis of the ester to form the desired benzohydrazide.

G cluster_synthesis Synthesis of 3-(Allyloxy)benzohydrazide start Ethyl 3-hydroxybenzoate intermediate Ethyl 3-(allyloxy)benzoate start->intermediate  Allyl bromide, K₂CO₃, Acetone, Reflux   product 3-(Allyloxy)benzohydrazide intermediate->product  Hydrazine hydrate, Ethanol, Reflux   G cluster_workflow Enzyme Inhibitor Screening Workflow tier1 Tier 1: Primary Screening (Single High Concentration) tier2 Tier 2: Potency Determination (IC₅₀ Calculation) tier1->tier2  Active Hits   tier3 Tier 3: Mechanism of Action (Kinetic Studies) tier2->tier3  Potent Hits   tier4 Tier 4: Selectivity Profiling (Panel of Related Enzymes) tier3->tier4  Characterized Inhibitor   G cluster_moa Modes of Reversible Enzyme Inhibition E Enzyme (E) ES ES Complex E:f0->ES:f0 +S EI EI Complex E:f0->EI:f0 +I (Competitive) E:f0->EI:f0 S Substrate (S) I Inhibitor (I) ES:f0->E:f0 ESI ESI Complex ES:f0->ESI:f0 +I (Non-competitive) ES:f0->ESI:f0 +I (Uncompetitive) P Product (P) ES:f0->P:f0 k_cat EI:f0->E:f0 ESI:f0->ES:f0

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Allyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(Allyloxy)benzohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this molecule. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the challenges you may encounter, offering logical solutions grounded in chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Overview of the Synthetic Pathway

The synthesis of 3-(Allyloxy)benzohydrazide is robustly achieved via a two-step sequence. The first step involves the formation of an ether linkage through a Williamson ether synthesis, followed by the conversion of the resulting ester into the target hydrazide via hydrazinolysis. While seemingly straightforward, each step presents unique challenges that can impact yield and purity.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis SM Methyl 3-Hydroxybenzoate Int Methyl 3-(Allyloxy)benzoate SM->Int  Allyl Bromide, K₂CO₃  Acetone, Reflux Prod 3-(Allyloxy)benzohydrazide Int->Prod  Hydrazine Hydrate  Ethanol, Reflux  

Caption: Overall synthetic route to 3-(Allyloxy)benzohydrazide.

Troubleshooting Guide: Common Experimental Issues

This section is structured to address specific problems you might face during the synthesis. Each question represents a common challenge, followed by a detailed explanation of potential causes and actionable solutions.

Step 1: Williamson Ether Synthesis (Methyl 3-hydroxybenzoate to Methyl 3-(allyloxy)benzoate)

Question 1: My TLC analysis shows a significant amount of unreacted methyl 3-hydroxybenzoate, even after prolonged reflux. What's going wrong?

Answer: This is a classic issue of incomplete reaction, which can stem from several factors related to the SN2 mechanism of the Williamson ether synthesis.[1][2][3]

  • Causality: The reaction requires the deprotonation of the phenolic hydroxyl group by a base to form a potent phenoxide nucleophile. If this deprotonation is inefficient or if the electrophile is compromised, the reaction will stall.

  • Troubleshooting Steps:

    • Verify Base Quality and Quantity: Potassium carbonate (K₂CO₃) is commonly used, but it must be anhydrous. The presence of water can reduce the efficacy of the base and is generally not ideal for this reaction. Ensure you are using at least 2.0 equivalents of fresh, dry K₂CO₃ to sufficiently drive the deprotonation.[4][5]

    • Assess Allyl Bromide Quality: Allyl bromide can degrade over time. Use a freshly opened bottle or distill stored material before use. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

    • Solvent Choice: Acetone is a standard choice, but for sluggish reactions, switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can significantly increase the reaction rate by better solvating the potassium cation and leaving the "naked" phenoxide more nucleophilic.[6][7]

    • Reaction Time: While many reactions are complete within hours, some literature precedents for similar syntheses report refluxing for up to 20 hours to ensure completion.[4][5][8][9]

Question 2: After workup of the etherification step, my crude product is a dark, oily mixture that is difficult to purify. Why?

Answer: Product purity issues at this stage often point to side reactions or inefficient workup.

  • Causality: While O-alkylation is heavily favored, high temperatures for extended periods can sometimes lead to minor side products. More commonly, impurities stem from the reagents or an incomplete workup that fails to remove the base and other salts.

  • Troubleshooting Steps:

    • Efficient Base Removal: After the reaction, it is crucial to filter off the K₂CO₃ completely. A subsequent wash of the organic layer with dilute acid (e.g., 1M HCl) will neutralize any remaining base, and a brine wash will help remove residual water and salts.

    • Consider C-Alkylation: Although less common with phenoxides, C-alkylation is a possible side reaction. This can be minimized by ensuring the use of a polar aprotic solvent.

    • Purification Strategy: Do not proceed to the next step with impure material. The intermediate, methyl 3-(allyloxy)benzoate, is readily purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. This will provide a clean, often colorless oil ready for the next step.

Step 2: Hydrazinolysis (Methyl 3-(allyloxy)benzoate to 3-(Allyloxy)benzohydrazide)

Question 3: The conversion of my ester to the hydrazide is incomplete. How can I drive this reaction to completion?

Answer: The conversion of an ester to a hydrazide is a nucleophilic acyl substitution.[10] Incomplete conversion is typically due to insufficient nucleophile or suboptimal reaction conditions.

  • Causality: Hydrazine acts as the nucleophile, attacking the ester carbonyl. The reaction is an equilibrium, but the formation of the stable hydrazide and methanol byproduct typically drives it forward, especially under reflux.

  • Troubleshooting Steps:

    • Hydrazine Hydrate Stoichiometry: Use a significant excess of hydrazine hydrate. A common practice is to use 2 to 3 equivalents relative to the ester.[4][5] Some protocols may even use it as a co-solvent. This large excess ensures the forward reaction is heavily favored.

    • Solvent and Temperature: Ethanol is the standard solvent. Ensure the reaction mixture is brought to a full, sustained reflux. For higher boiling point esters, n-butanol can be used, but ethanol is typically sufficient.

    • Monitor via TLC: Track the disappearance of the starting ester spot by Thin Layer Chromatography. The hydrazide product is significantly more polar and will have a much lower Rf value. The reaction is often complete within 8-12 hours of reflux.[4][10]

Question 4: My final product, 3-(Allyloxy)benzohydrazide, has precipitated from the reaction mixture, but it is difficult to filter and appears gummy or oily.

Answer: This is a very common purification challenge. The physical form of the product is highly dependent on its purity.

  • Causality: The "oiling out" or formation of a gummy solid is often due to the presence of impurities, such as unreacted starting material, or residual hydrazine hydrate/solvent, which suppress crystallization.

  • Troubleshooting Steps:

    • Initial Purification: After cooling the reaction, the product often precipitates. If it is oily, try adding the reaction mixture to a beaker of ice-cold water. This will often cause the organic product to solidify while dissolving the highly water-soluble hydrazine hydrate.

    • Trituration: If the product remains oily, decant the solvent/water and add a non-polar solvent in which the product is insoluble, such as cold diethyl ether or a hexane/ether mixture. Vigorously stir or sonicate the mixture. This process, known as trituration, can wash away soluble impurities and induce crystallization of the desired product.

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals. The synthesis of the analogous 4-(Allyloxy)benzohydrazide yields colorless crystals directly from the reaction mixture upon cooling, which is a good target for this synthesis as well.[4][5][9]

Troubleshooting_Workflow cluster_step1 Step 1 Issues cluster_step2 Step 2 / Final Product Issues start Problem Observed p1 Incomplete Etherification (TLC shows SM) start->p1 p2 Incomplete Hydrazinolysis (TLC shows ester) start->p2 p3 Product is Oily/Gummy start->p3 s1 Check Base (Anhydrous, >2 eq) Check Allyl Bromide (Fresh) Increase Reflux Time Consider DMF/DMSO p1->s1 s2 Increase Hydrazine Hydrate (2-3 eq) Ensure Full Reflux Monitor by TLC p2->s2 s3 Pour into Ice-Water Triturate with Ether/Hexane Recrystallize (Ethanol/Water) p3->s3

Sources

Technical Support Center: Purification of Crude 3-(Allyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-(Allyloxy)benzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

I. Troubleshooting Guide: From Crude Product to Pure Crystals

This section addresses common problems encountered during the purification of 3-(Allyloxy)benzohydrazide in a question-and-answer format, providing explanations for the proposed solutions.

Issue 1: Low Yield After Initial Precipitation/Crystallization

Question: My initial attempt to crystallize 3-(Allyloxy)benzohydrazide from the reaction mixture resulted in a very low yield. What are the likely causes and how can I improve it?

Answer: Low recovery after the initial crystallization is a frequent issue and can often be attributed to several factors related to solubility and reaction completeness.

  • Incomplete Precipitation: 3-(Allyloxy)benzohydrazide may have significant solubility in the reaction solvent, even at cooler temperatures. After the reaction, cooling the mixture at room temperature is the first step to induce precipitation.[1] To maximize crystal formation, it is crucial to further cool the filtrate in an ice bath.[1]

  • Suboptimal Solvent Choice: The solvent used for the reaction and initial crystallization plays a critical role. For benzohydrazide derivatives, ethanol is a commonly used solvent for recrystallization because it offers high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] If the reaction was performed in a solvent where the product is highly soluble even when cold, direct crystallization will be inefficient.

  • Premature Work-up: Ensure the reaction has gone to completion before attempting to isolate the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting ester (ethyl 3-(allyloxy)benzoate).[1]

Troubleshooting Protocol:

  • Concentrate the Reaction Mixture: If the product is too soluble, carefully reduce the volume of the solvent under reduced pressure.

  • Induce Crystallization: After concentration, cool the mixture to room temperature and then submerge it in an ice bath. If crystals do not form, gently scratching the inside of the flask with a glass rod can initiate nucleation.

  • Solvent-Antisolvent Addition: If the product remains in solution, a miscible anti-solvent (a solvent in which the product is insoluble) can be slowly added to the stirred solution until turbidity is observed, then cooled to promote crystallization. For a product in ethanol, adding cold water or a non-polar solvent like hexane could be effective.

Issue 2: Persistent Impurities After a Single Recrystallization

Question: I've recrystallized my crude 3-(Allyloxy)benzohydrazide, but my NMR/TLC analysis still shows the presence of impurities. What are these impurities and what is the best strategy to remove them?

Answer: The most common impurities in the synthesis of benzohydrazides are unreacted starting materials and excess reagents.

  • Unreacted Starting Ester: The precursor, ethyl 3-(allyloxy)benzoate, is a common non-polar impurity.

  • Excess Hydrazine Hydrate: Hydrazine hydrate is a highly polar and water-soluble reagent used in excess to drive the reaction to completion.[1][2]

  • 3-(Allyloxy)benzoic Acid: If the starting ester was not pure or if hydrolysis occurred during the reaction or work-up, the corresponding carboxylic acid may be present.

Purification Strategy Decision Workflow:

purification_workflow start Crude Product Analysis (TLC/NMR) recrystallization Recrystallization start->recrystallization Primarily Neutral Impurities acid_base_extraction Acid-Base Extraction start->acid_base_extraction Acidic/Basic Impurities Present column_chromatography Column Chromatography recrystallization->column_chromatography Impurities Persist pure_product Pure Product recrystallization->pure_product Purity Confirmed column_chromatography->pure_product Purity Confirmed acid_base_extraction->recrystallization Neutral Product Recovered

Caption: Decision workflow for purification of 3-(Allyloxy)benzohydrazide.

Recommended Purification Techniques:

  • Recrystallization: This is the most effective method for purifying solid benzohydrazide derivatives.[1] For persistent impurities, a second recrystallization may be necessary. Ensure the crude product is dissolved in a minimum amount of hot solvent to maximize recovery.[1]

    SolventBoiling Point (°C)Properties for Recrystallization
    Ethanol78Good solubility when hot, poor when cold. Commonly used for benzohydrazides.[1]
    Methanol65Similar to ethanol, but the product may have higher solubility when cold, potentially reducing yield.
    Isopropanol82A good alternative to ethanol.
    Water100Generally, benzohydrazides have low solubility in water, making it a good anti-solvent or washing agent.[1]
  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.[1]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): The polarity of the eluent should be optimized using TLC. A common eluent system is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or ethanol.[3] For 3-(Allyloxy)benzohydrazide, a gradient of ethyl acetate in hexane would be a good starting point. Excess hydrazine will stick to the silica column.[4]

  • Acid-Base Extraction: This technique is particularly useful for removing acidic or basic impurities.[5][6][7] Since 3-(Allyloxy)benzohydrazide is a neutral compound, this method can effectively separate it from acidic (e.g., 3-(allyloxy)benzoic acid) or basic (e.g., hydrazine) impurities.[5][6][7]

    Step-by-Step Acid-Base Extraction Protocol:

    • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a weak acid (e.g., 1M HCl) to remove any residual basic impurities like hydrazine.

    • Subsequently, wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like 3-(allyloxy)benzoic acid.[5][8]

    • Wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified neutral product.[9]

Issue 3: Product is an Oil or Gummy Solid and Won't Crystallize

Question: My product has isolated as a persistent oil or a gummy solid and I cannot get it to crystallize. What should I do?

Answer: The failure to crystallize can be due to the presence of impurities that inhibit lattice formation or the inherent properties of the compound.

  • Purity: Even small amounts of impurities can significantly disrupt crystallization.

  • Residual Solvent: Trapped solvent can lower the melting point and prevent solidification.

Troubleshooting Steps:

  • Purify via Column Chromatography: This is the most direct way to remove impurities that may be hindering crystallization.

  • Trituration: This involves repeatedly washing the oil or gummy solid with a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Add a small amount of a non-polar solvent like cold diethyl ether or hexane.

    • Stir or sonicate the mixture. The product should solidify while the impurities are washed away.

    • Decant the solvent and repeat the process.

  • High Vacuum Drying: Place the sample under a high vacuum for an extended period to remove any residual solvents.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 3-(Allyloxy)benzohydrazide?

A1: Ethanol is the most frequently cited and effective solvent for recrystallizing benzohydrazide derivatives.[1] It provides a good balance of high solubility at reflux and low solubility at room temperature or in an ice bath, which is ideal for obtaining a high yield of pure crystals.[1]

Q2: How can I effectively remove unreacted hydrazine hydrate from my product?

A2: Hydrazine hydrate is a common excess reagent that can be removed by several methods:

  • Washing with Water: If your product has precipitated, thoroughly washing the solid with cold water will remove the water-soluble hydrazine hydrate.[1]

  • Column Chromatography: Hydrazine is highly polar and will adhere strongly to a silica gel column, allowing the less polar product to be eluted first.[2][4]

  • Acid Wash: An acid-base extraction using a dilute acid wash (e.g., 1M HCl) will protonate the basic hydrazine, making it highly water-soluble and easily separable in the aqueous layer.[5][6][10]

Q3: My purified product has a slight yellow tint. Is this normal and how can I decolorize it?

A3: While a pure benzohydrazide should be a white solid, a slight yellow tint can sometimes arise from minor, highly colored impurities. If analytical data (NMR, melting point) confirms high purity, this may be acceptable. To decolorize the product:

  • During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added.

  • The mixture is then briefly heated before being hot-filtered to remove the charcoal and the adsorbed colored impurities.

  • Allow the filtrate to cool and crystallize as usual.

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: A combination of techniques is recommended to confirm both the identity and purity of 3-(Allyloxy)benzohydrazide:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities. A single spot in multiple eluent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. The presence of N-H and C=O bands and the absence of the ester C-O stretch from the starting material are key indicators of a successful synthesis.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Q5: Can I use acid-base extraction as the primary purification method?

A5: Yes, acid-base extraction can be a very effective primary purification step, especially if you suspect the presence of significant acidic or basic impurities.[7] It is a powerful technique to separate your neutral product from these types of contaminants before proceeding to a final polishing step like recrystallization.[5][6]

III. References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzohydrazide derivatives. Retrieved from BenchChem website.

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.

  • BenchChem. (n.d.). Technical Support Center: Purification of TRH Hydrazide Products. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Navigating the Synthesis of TRH Hydrazide: A Technical Support Guide. Retrieved from BenchChem website.

  • Wikipedia. (n.d.). Acid–base extraction.

  • National Institutes of Health. (n.d.). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light.

  • LibreTexts. (n.d.). Acid-Base Extraction.

  • Bionity. (n.d.). Acid-base extraction.

  • MDPI. (n.d.). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides.

  • Vernier. (n.d.). Acid-Base Extraction.

  • Royal Society of Chemistry. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides.

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?.

  • Reddit. (2023). Hydrazine hydrate removal by column chromatography.

  • Thieme. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides.

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.

  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.

  • National Institutes of Health. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.

  • The Royal Society of Chemistry. (2016). Synthesis of peptide hydrazides: hydrazone resin versus hydrazine 2-CT resin.

  • National Institutes of Health. (n.d.). 4-(Allyloxy)benzohydrazide.

  • ResearchGate. (n.d.). 4-(Allyloxy)benzohydrazide.

  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

  • Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.

  • Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.

  • Royal Society of Chemistry. (n.d.). Synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through insertion of sulfur dioxide.

  • Springer. (2024). Three-Component Synthesis of Spiropyrazolines Derived from Benzohydrazides.

  • IUCr Journals. (2023). 4-(Allyloxy)benzohydrazide.

  • IUCrData. (2022). 4-(Allyloxy)benzohydrazide.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Allylation of Benzohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the allylation of benzohydrazides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this important transformation and optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The N-allylation of benzohydrazides is a crucial reaction for synthesizing a variety of compounds with significant biological activity and for creating versatile synthetic intermediates. However, achieving high yields and selectivity can be challenging due to the presence of two potentially nucleophilic nitrogen atoms in the hydrazide moiety, leading to issues with regioselectivity and over-alkylation. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the allylation of benzohydrazides and related hydrazines?

A1: Transition metal catalysts are frequently employed to facilitate the allylation of hydrazides. Palladium-based catalysts are particularly common, often utilized in Tsuji-Trost type reactions.[1][2] Iridium-based catalysts have also been shown to be highly effective for the N-allylation of hydrazines and hydrazides, often providing excellent chemo- and regioselectivity.[3][4] Rhodium catalysts have also been explored for related transformations.[5][6] More recently, metal-free approaches using organocatalysts like B(C6F5)3 have been developed.[7][8]

Q2: How do I control regioselectivity in the allylation of benzohydrazides?

A2: Regioselectivity is a critical challenge in the allylation of benzohydrazides, as either the N1 (acyl-substituted) or N2 (terminal) nitrogen can act as the nucleophile. The outcome is often influenced by the catalyst system, the nature of the protecting groups, and the reaction conditions. For instance, iridium-catalyzed reactions have been reported to selectively form C-N bonds at the more nucleophilic nitrogen of hydrazine derivatives.[3] In some cases, the use of a protecting group on one of the nitrogen atoms can direct the alkylation to the other.

Q3: What are the common side reactions to watch out for?

A3: The most prevalent side reaction is over-alkylation, leading to di-, tri-, or even tetra-alkylated products, which can be difficult to control.[9] Another common issue is the formation of azines, which occurs when a hydrazine reacts with two equivalents of a carbonyl compound.[9] Intramolecular cyclization can also occur if the substrate contains other reactive functional groups.[9]

Q4: What is the role of the base in these reactions?

A4: The base plays a crucial role in deprotonating the hydrazide, thereby increasing its nucleophilicity. The choice of base can significantly impact the reaction's success and selectivity. Common bases include inorganic carbonates like K₂CO₃ and Cs₂CO₃, as well as organic bases like triethylamine (Et₃N).[4][10] In some protocols, stronger bases like sodium hydride (NaH) are used, particularly for N-alkylation of related heterocyclic systems.[11] The strength and steric bulk of the base can influence which nitrogen atom is deprotonated, thus affecting regioselectivity.[10]

Q5: How does the choice of solvent affect the reaction?

A5: The solvent can influence the solubility of the reactants, the reaction rate, and even the selectivity. Common solvents for allylation reactions include polar aprotic solvents like DMF, DMSO, and THF, as well as alcohols like tBuOH.[12][13][14] The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway.[15][16] It is often necessary to screen a range of solvents to find the optimal conditions for a specific substrate.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the allylation of benzohydrazides.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of reagents or solvents.1. Use a fresh batch of catalyst or pre-activate it if necessary. 2. Screen a range of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, NaH). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure all reagents are pure and solvents are anhydrous.
Poor Regioselectivity 1. Suboptimal catalyst/ligand combination. 2. Inappropriate choice of base. 3. Solvent effects.1. For palladium catalysis, screen different phosphine ligands.[2] For iridium catalysis, pyridine-based ligands can be effective.[3] 2. A bulkier base may favor deprotonation of the less sterically hindered nitrogen. 3. Test solvents with different polarities.
Over-alkylation 1. Excess of the allylating agent. 2. High reaction temperature or prolonged reaction time. 3. Highly reactive substrate.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the allylating agent. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. Consider lowering the reaction temperature. 3. Add the allylating agent slowly to the reaction mixture.
Formation of Azine Byproduct 1. Presence of a carbonyl compound impurity. 2. Degradation of the starting material or product.1. Purify the starting materials to remove any carbonyl impurities. 2. Ensure the reaction is run under an inert atmosphere and at an appropriate temperature to prevent degradation.

Experimental Protocols

General Protocol for Palladium-Catalyzed Allylation of Benzohydrazide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Benzohydrazide

  • Allyl acetate (or other suitable allyl source)

  • Pd(PPh₃)₄ (or other Pd(0) catalyst)

  • K₂CO₃ (or other suitable base)

  • Anhydrous Toluene (or other suitable solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add benzohydrazide (1.0 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add allyl acetate (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Reaction Mechanism: Tsuji-Trost Allylation

The following diagram illustrates the catalytic cycle of the Tsuji-Trost reaction, a common mechanism for palladium-catalyzed allylation.[2][17]

Tsuji_Trost_Mechanism A Pd(0) Catalyst B π-allyl Pd(0) Complex A->B Coordination C π-allyl Pd(II) Complex B->C Oxidative Addition (- Leaving Group) D Nucleophilic Attack C->D + Nucleophile (Benzohydrazide anion) E Product Release D->E Reductive Elimination E->A Regeneration of Catalyst

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Experimental Workflow

A streamlined workflow for optimizing the allylation reaction is presented below.

Experimental_Workflow Start Start: Allylation of Benzohydrazide Screen_Catalyst Screen Catalysts (Pd, Ir, etc.) Start->Screen_Catalyst Screen_Base Screen Bases (K2CO3, Cs2CO3, NaH) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (Toluene, THF, DMF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Analysis Analyze Results (TLC, LC-MS, NMR) Optimize_Temp->Analysis Analysis->Start Poor Results Scale_Up Scale-Up Reaction Analysis->Scale_Up Good Results End End: Optimized Protocol Scale_Up->End Troubleshooting_Tree Problem Low Yield? Check_Conversion Check Conversion by TLC/LC-MS Problem->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Check_Side_Products Check for Side Products High_Conversion->Check_Side_Products Change_Base Change Base Increase_Temp->Change_Base No Improvement Over_Alkylation Over-alkylation? Check_Side_Products->Over_Alkylation Yes Regioisomer Regioisomer? Check_Side_Products->Regioisomer Yes Reduce_Allyl Reduce Allylating Agent Over_Alkylation->Reduce_Allyl Screen_Catalyst Screen Catalysts/Ligands Regioisomer->Screen_Catalyst

Caption: A decision tree for troubleshooting low yields.

References

  • Base-promoted regiodivergent allylation of N-acylhydrazones with MBH carbonates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Johnson, K. F., Schmidt, A. C., & Stanley, L. M. (2015). Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes. Organic Letters, 17(19), 4654–4657. [Link]

  • Matunas, R., Lai, A. J., & Lee, C. (2005). Iridium-catalyzed selective N-allylation of hydrazines. Tetrahedron, 61(26), 6298-9308. [Link]

  • Palladium-catalyzed allylation and carbonylation: access to allylhydrazones and allyl acylhydrazones. (2024). Chemical Communications. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Palladium-catalyzed allylation and carbonylation: access to allylhydrazones and allyl acylhydrazones. (2024). PubMed. [Link]

  • Krautwald, S., Schafroth, M. A., Sarlah, D., & Carreira, E. M. (2014). Stereodivergent α-Allylation of Linear Aldehydes with Dual Iridium and Amine Catalysis. Journal of the American Chemical Society, 136(8), 3020–3023. [Link]

  • Lipase-catalyzed hydrazine insertion for the synthesis of N'-alkyl benzohydrazides. (2022). PubMed. [Link]

  • Johnson, K. F., Schmidt, A. C., & Stanley, L. M. (2015). Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes. Organic Letters. [Link]

  • (2011). Allylation of N-Benzoylhydrazones (=N′-Alkylidene-Substituted Benzohydrazides) by Treatment with Allyl Bromide in the Presence of Zinc in Aqueous Ammonium Chloride Solution†. Semantic Scholar. [Link]

  • Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Catalytic stereospecific allylation of protected hydrazines with enantioenriched primary allylic amines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • DFT studies of solvent effect in hydrogen abstraction reactions from different allyl-type monomers with benzoyl radical. (2023). PMC - NIH. [Link]

  • Tsuji–Trost reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Base‐promoted N‐allylation of aldehydes and hydrazines with various dihalidesa Reaction conditions B. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Tsuji-Trost Allylation. (2022). YouTube. [Link]

  • DFT studies of solvent effect in hydrogen abstraction reactions from different allyl-type monomers with benzoyl radical. (2023). PubMed. [Link]

  • Palladium Catalyzed Allylation and Carbonylation: Access to Allylhydrazones and Allyl Acylhydrazones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • B(C6F5)3‐Catalyzed N‐Allylation of Hydrazines with Allylic Alcohols. (2024). ResearchGate. [Link]

  • Catalytic N‐allylation of hydrazines with allylating reagents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of N‐arylhydrazides from anilines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Proposed Mechanism for Allylation Reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]

  • Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. (2023). MDPI. [Link]

  • Regio‐ and Enantioconvergent Hydroallylation of Acrylates Enabled by γ‐Silyl‐Substituted Allyl Acetates. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). PubMed Central. [Link]

  • Synthesis of N′-substituted acylhydrazine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Iridium-Catalyzed Asymmetric 1,3-Hydroalkynylation of Allylamides. (2025). Request PDF. [Link]

  • Iridium-catalyzed enantioselective allylic alkynylation. (2013). PubMed. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACSScience. Retrieved January 17, 2026, from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. [Link]

  • Yang, X.-F., et al. (2013). Palladium-Catalyzed Regio-, Diastereo-, and Enantioselective Allylation of Nitroalkanes with Monosubstituted Allylic Substrates. The Journal of Organic Chemistry. [Link]

  • BINAP-CuH-catalysed enantioselective allylation using alkoxyallenes to access 1,2-syn-tert,sec-diols. (2024). NIH. [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Three-component reaction between benzohydrazide acid, ammonium thiocyanate and acid chlorides under solvent-free conditions. (2025). Request PDF. [Link]

  • Rhodium-catalyzed ortho-C–H alkylation of benzaldehydes with maleimides free of transient directing groups. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Zhang, X., et al. (2019). Cobalt-Catalyzed Allylation of Amides with Styrenes Using DMSO as Both the Solvent and the α-Methylene Source. Organic Letters. [Link]

  • (2012). Enantioselective Iridium-Catalyzed Allylation of Sodium Benzotriazolide: An Efficient Way to Chiral Allylbenzotriazoles. Semantic Scholar. [Link]

  • Rhodium-catalyzed ortho-C-H alkylation of benzaldehydes with maleimides free of transient directing groups. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Palladium-catalyzed allylic alkylation of hydrazones with hydroxy-tethered allyl carbonates. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Allyloxy Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of allyloxy aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. Here, we address common challenges and provide in-depth, field-proven troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to Allyloxy Aromatic Synthesis

The synthesis of allyloxy aromatic compounds, most commonly achieved through a variation of the Williamson ether synthesis, is a cornerstone reaction in organic chemistry, particularly in the synthesis of natural products and pharmaceutical intermediates. The reaction typically involves the deprotonation of a phenol or other hydroxyaromatic compound to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide.

While seemingly straightforward, this SN2 reaction is often plagued by competing side reactions that can significantly lower the yield and purity of the desired product. This guide will help you diagnose, troubleshoot, and prevent these common issues.

Troubleshooting Guide: Common Side Reactions

This section addresses specific problems you may encounter during the synthesis of allyloxy aromatic compounds.

Problem 1: My reaction is producing a significant amount of a C-alkylated byproduct.

Q: I am attempting to synthesize an allyloxy aromatic compound, but I am observing the formation of a C-allylated isomer alongside my desired O-allylated product. What is causing this, and how can I prevent it?

A: The formation of a C-allylated byproduct is a common issue arising from the ambident nature of the phenoxide nucleophile. A phenoxide ion has two nucleophilic sites: the oxygen atom and the activated carbon atoms of the aromatic ring (typically at the ortho and para positions). The reaction can proceed through two different pathways: O-alkylation to give the desired ether, or C-alkylation (a Claisen-type rearrangement precursor) to yield an allyl-substituted phenol.

Several factors can influence the O- versus C-alkylation ratio:

  • Solvent: Polar aprotic solvents like DMF or DMSO tend to solvate the cation of the phenoxide salt, leaving the oxygen atom more exposed and nucleophilic, thus favoring O-alkylation. Protic solvents, such as ethanol or water, can hydrogen bond with the oxygen atom, reducing its nucleophilicity and promoting C-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity. Larger, "softer" cations like cesium (Cs+) or potassium (K+) are less tightly coordinated to the oxygen atom, increasing its availability for O-alkylation. Smaller, "harder" cations like lithium (Li+) or sodium (Na+) can chelate with the oxygen, favoring C-alkylation.

  • Temperature: Higher reaction temperatures can provide the necessary activation energy for the competing C-alkylation pathway, which often has a higher energy barrier.

  • Solvent Selection: If you are using a protic or less polar solvent, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.

  • Base and Counter-ion Choice: If using a sodium or lithium base, consider switching to potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The larger cations will favor O-alkylation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.

Parameter Favors O-Alkylation (Desired) Favors C-Alkylation (Side Product)
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Protic (Ethanol, Water) or Nonpolar
Counter-ion K+, Cs+Li+, Na+
Temperature Lower Temperatures (e.g., Room Temp)Higher Temperatures
Problem 2: My starting phenol is being consumed, but I am not seeing my desired product. Instead, I am isolating a complex mixture of products.

Q: My reaction seems to be consuming the starting phenol, but the yield of the allyloxy aromatic compound is very low, and the crude product is a mixture that is difficult to purify. What could be happening?

A: This issue often points to the degradation of the allyl halide or the product under the reaction conditions, or the occurrence of elimination reactions.

  • Elimination of Allyl Halide: Under strongly basic conditions, particularly with sterically hindered bases, allyl halides can undergo E2 elimination to form allene or conjugated dienes, which can then polymerize.

  • Decomposition of Starting Material or Product: Some phenols and allyloxy aromatic compounds can be sensitive to strong bases and high temperatures, leading to decomposition.

  • Claisen Rearrangement: If the reaction is run at a high temperature, the initially formed O-allylated product can undergo a-sigmatropic rearrangement, known as the Claisen rearrangement, to form the C-allylated isomer. This is particularly prevalent with electron-rich aromatic systems.

G phenol Phenol O_allyl O-Allyloxy Aromatic (Desired) phenol->O_allyl O-Alkylation (SN2) C_allyl C-Allylated Phenol (Side Product) phenol->C_allyl C-Alkylation allyl_halide Allyl Halide elimination_product Allene/Diene (Side Product) allyl_halide->elimination_product Elimination (E2) base Base rearranged_product Claisen Rearrangement Product (Side Product) O_allyl->rearranged_product Claisen Rearrangement (High Temp)

Caption: Competing reaction pathways in allyloxy aromatic synthesis.

  • Reaction Temperature: Lower the reaction temperature. The Claisen rearrangement is a thermal process and is often negligible at room temperature.[1][2]

  • Choice of Base: Use a milder base. Strong, sterically hindered bases are more likely to promote the E2 elimination of the allyl halide.[3][4] Potassium or cesium carbonate are often effective and less prone to inducing elimination than alkoxides or hydrides.

  • Monitor Reaction Time: Avoid unnecessarily long reaction times. Once the starting phenol is consumed (as determined by TLC or LC-MS), work up the reaction to prevent product degradation or rearrangement.

  • Alternative Allylating Agents: If elimination of the allyl halide is a persistent issue, consider using an allyl carbonate or acetate in the presence of a palladium catalyst. This can be a milder method for O-allylation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of allyloxy aromatic compounds?

A1: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the best choices. These solvents effectively solvate the cation of the phenoxide salt, which enhances the nucleophilicity of the oxygen atom and favors the desired O-alkylation over C-alkylation.

Q2: Can I use sodium hydroxide as the base?

A2: While sodium hydroxide can be used, it is often not the optimal choice. The sodium cation can sometimes favor C-alkylation. Furthermore, the presence of water (if using aqueous NaOH) can promote the hydrolysis of the allyl halide. Anhydrous bases like potassium carbonate or cesium carbonate are generally preferred for higher yields and cleaner reactions.

Q3: My phenol is poorly soluble in the reaction solvent. What should I do?

A3: Poor solubility can be addressed by first forming the phenoxide salt. You can pre-treat the phenol with a base like sodium hydride in a solvent like THF. After the deprotonation is complete (cessation of hydrogen gas evolution), the THF can be removed under reduced pressure, and the reaction solvent (e.g., DMF) and allyl halide can be added.

Q4: How can I easily monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting phenol and allyl halide. The formation of a new, typically less polar, spot corresponding to the allyloxy aromatic product will indicate that the reaction is proceeding. Staining with potassium permanganate can help visualize the product if it is not UV-active. For more quantitative analysis, LC-MS is an excellent tool.

Q5: I have a sterically hindered phenol. What special considerations should I take?

A5: Sterically hindered phenols can react more slowly. You may need to use a more reactive allylating agent, such as allyl bromide or iodide instead of allyl chloride. Additionally, using a stronger, non-nucleophilic base and a higher reaction temperature may be necessary. However, be mindful that higher temperatures can promote side reactions like the Claisen rearrangement. Careful optimization of the reaction conditions will be required.

References

  • Claisen rearrangement - Wikipedia. Available at: [Link]

  • Claisen Rearrangement - Unacademy. Available at: [Link]

  • Claisen Rearrangement - Organic Chemistry Portal. Available at: [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. Available at: [Link]

  • 7: Alkyl Halides- Nucleophilic Substitution and Elimination - Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Alkyl Halides - Elimination Reactions. Free In-Depth Study Guide. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620 - YouTube. Available at: [Link]

  • Alkyl Halide Reactions: Substitutions & Eliminations | Organic Chemistry Class Notes. Available at: [Link]

  • Alkyl Halide Reactivity - MSU chemistry. Available at: [Link]

  • substitution & elimination reactions of alkyl halides - YouTube. Available at: [Link]

  • The Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available at: [Link]

  • O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system - Green Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic allylation of phenols : chloride-free route towards epoxy resins - Scholarly Publications Leiden University. Available at: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC - NIH. Available at: [Link]

  • Regio- and Stereospecific C - and O -Allylation of Phenols via π -Allyl Pd Complexes Derived from Allylic Ester Carbonates - ResearchGate. Available at: [Link]

Sources

Technical Support Center: 3-(Allyloxy)benzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(Allyloxy)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related benzohydrazide derivatives. Our goal is to provide you with in-depth, field-proven insights to improve your experimental outcomes, focusing on both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3-(Allyloxy)benzohydrazide, and what are the critical parameters?

A1: The most prevalent and efficient method for synthesizing 3-(Allyloxy)benzohydrazide is the condensation reaction between an ester of 3-(allyloxy)benzoic acid (e.g., methyl or ethyl ester) and hydrazine hydrate.[1] Alternatively, direct reaction with the carboxylic acid is possible, though it may require harsher conditions or activating agents.[2][3]

  • Critical Parameters for the Ester Route:

    • Stoichiometry: A slight to moderate excess of hydrazine hydrate (typically 2-3 equivalents) is recommended to drive the reaction to completion and minimize side reactions.[4][5][6][7]

    • Solvent: Protic solvents like ethanol or methanol are commonly employed as they effectively dissolve both the ester and hydrazine hydrate.[5][6][7][8]

    • Temperature: The reaction is typically performed at reflux to ensure a reasonable reaction rate.[5][6][7] However, prolonged heating at very high temperatures can lead to degradation.[9]

    • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid the formation of byproducts due to extended reaction times.[9][10]

Q2: I'm observing a low yield of my 3-(Allyloxy)benzohydrazide. What are the likely causes?

A2: Low yields in benzohydrazide synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This can be addressed by increasing the reaction time, temperature, or the equivalents of hydrazine hydrate.[4][8]

  • Purity of Starting Materials: Impurities in the starting 3-(allyloxy)benzoic acid ester or hydrazine hydrate can interfere with the reaction.[8] Ensure you are using high-purity reagents.

  • Side Reactions: The formation of unwanted byproducts, such as azines or diacylhydrazines, can consume the starting materials and reduce the yield of the desired product.[4][8]

  • Product Loss During Work-up: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps.[8] Careful handling and optimization of the purification process are essential.

Q3: My final product is colored, not the expected white solid. What is the source of this impurity and how can I remove it?

A3: Colored impurities often arise from oxidation of hydrazine derivatives or the formation of azine byproducts.[9] To address this:

  • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[8]

  • Proper Storage: Store hydrazine hydrate and the final product in a cool, dark, and dry place to minimize oxidation.[9]

  • Thorough Washing: Ensure the crude product is washed thoroughly with a suitable solvent (like cold water or ethanol) to remove residual colored impurities.[8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and purification of 3-(Allyloxy)benzohydrazide.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive hydrazine hydrate. 2. Reaction conditions (time, temp.) insufficient. 3. Poor quality starting ester.1. Use fresh, high-quality hydrazine hydrate. 2. Increase reflux time and monitor via TLC. Consider a modest increase in temperature if refluxing in a lower-boiling solvent.[9] 3. Verify the purity of the starting ester by NMR or other analytical techniques.
Presence of Unreacted Starting Ester in Product Incomplete reaction.Increase the equivalents of hydrazine hydrate (e.g., from 2 to 3-4 equivalents).[4] Prolong the reaction time at reflux.
Formation of a High-Melting Point, Insoluble Byproduct Likely formation of the diacylhydrazine (N,N'-bis[3-(allyloxy)benzoyl]hydrazine).This occurs when the initially formed hydrazide reacts with another molecule of the ester. Use a larger excess of hydrazine hydrate to favor the formation of the desired monobenzoylhydrazide.[11]
Product is an Oil or Fails to Crystallize Presence of impurities hindering crystallization.1. Wash the crude product thoroughly to remove soluble impurities. 2. Attempt purification via column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).[8] 3. Try different recrystallization solvents or solvent pairs.[8]
Difficulty in Removing Hydrazine Hydrate Hydrazine hydrate is water-soluble and can be co-precipitated with the product.Wash the filtered crude product extensively with cold water.[8] Lyophilization (freeze-drying) can also help remove residual water and hydrazine.

Experimental Protocols

Protocol 1: Synthesis of 3-(Allyloxy)benzohydrazide

This protocol is adapted from established procedures for similar benzohydrazides.[5][6][7]

Step 1: Allylation of 3-Hydroxybenzoic Acid (to form 3-(Allyloxy)benzoic acid)

  • To a solution of 3-hydroxybenzoic acid (1 eq) in a suitable solvent like DMF or acetone, add anhydrous potassium carbonate (K₂CO₃, 3 eq).[12]

  • Add allyl bromide (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction by TLC.[12]

  • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl to precipitate the 3-(allyloxy)benzoic acid.

  • Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Step 2: Esterification of 3-(Allyloxy)benzoic acid (to form Methyl 3-(allyloxy)benzoate)

  • Dissolve 3-(allyloxy)benzoic acid (1 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester.

Step 3: Hydrazinolysis of Methyl 3-(allyloxy)benzoate

  • In a round-bottom flask, dissolve methyl 3-(allyloxy)benzoate (1 eq) in ethanol (10-15 mL per gram of ester).

  • Add hydrazine hydrate (2-3 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours. Monitor the disappearance of the starting ester by TLC.[5][6][7]

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove excess hydrazine hydrate, followed by a small amount of cold ethanol.[8]

  • Dry the product under vacuum to obtain crude 3-(Allyloxy)benzohydrazide.

Protocol 2: Purification of 3-(Allyloxy)benzohydrazide by Recrystallization
  • Dissolve the crude 3-(Allyloxy)benzohydrazide in a minimum amount of hot ethanol.[8][13]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualized Workflows

Synthesis_Pathway cluster_0 Step 1: Allylation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic_Acid 3-Allyloxybenzoic_Acid 3-Allyloxybenzoic_Acid 3-Hydroxybenzoic_Acid->3-Allyloxybenzoic_Acid Allyl Bromide, K2CO3 Methyl_3-Allyloxybenzoate Methyl_3-Allyloxybenzoate 3-Allyloxybenzoic_Acid->Methyl_3-Allyloxybenzoate MeOH, H2SO4 (cat.) 3-Allyloxybenzohydrazide 3-Allyloxybenzohydrazide Methyl_3-Allyloxybenzoate->3-Allyloxybenzohydrazide Hydrazine Hydrate, EtOH, Reflux

Caption: Synthesis pathway for 3-(Allyloxy)benzohydrazide.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, NMR) Start->Analyze StartingMaterial Unreacted Starting Material? Analyze->StartingMaterial SideProduct Major Side Product(s)? StartingMaterial->SideProduct No IncreaseConditions Increase Reaction Time/ Temp./Hydrazine eq. StartingMaterial->IncreaseConditions Yes IdentifySideProduct Identify Side Product (e.g., Diacylhydrazine) SideProduct->IdentifySideProduct Yes PurificationIssue Difficulty Purifying? SideProduct->PurificationIssue No End Improved Yield/Purity IncreaseConditions->End OptimizeStoichiometry Adjust Stoichiometry (Increase Hydrazine eq.) IdentifySideProduct->OptimizeStoichiometry OptimizeStoichiometry->End Recrystallize Optimize Recrystallization (Solvent, Charcoal) PurificationIssue->Recrystallize Yes Chromatography Consider Column Chromatography Recrystallize->Chromatography Chromatography->End

Caption: Troubleshooting workflow for 3-(Allyloxy)benzohydrazide synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
  • BenchChem. (n.d.). Common side reactions with hydrazine hydrate and how to minimize them.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzohydrazide derivatives.
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • ResearchGate. (2025). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. Request PDF.
  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • ResearchGate. (n.d.). 4-(Allyloxy)benzohydrazide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • NIH. (n.d.). 4-(Allyloxy)benzohydrazide. PMC.
  • IUCrData. (2022). 4-(Allyloxy)benzohydrazide.
  • IUCr Journals. (2023). 4-(Allyloxy)benzohydrazide.
  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?.
  • ResearchGate. (n.d.). Reaction of benzoic acids with in situ released hydrazine in the presence of PPh3-BrCCl3 to yield 1,2-diacylhydrazines.
  • Organic Syntheses Procedure. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride.

Sources

"stability issues of 3-(Allyloxy)benzohydrazide in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Allyloxy)benzohydrazide

A Guide to Understanding and Mitigating Solution Stability Issues

Introduction: Welcome to the technical support guide for 3-(Allyloxy)benzohydrazide. This document is intended for researchers, scientists, and professionals in drug development who utilize benzohydrazide derivatives in their experiments. While 3-(Allyloxy)benzohydrazide is a valuable chemical moiety in synthetic and medicinal chemistry, its hydrazide functional group can be susceptible to degradation in solution, leading to variability in experimental results.[1][2] Specific, published stability data for 3-(Allyloxy)benzohydrazide is limited; therefore, this guide is built upon the well-established chemical principles governing the stability of the benzohydrazide functional core. By understanding these principles, you can proactively mitigate common stability issues and ensure the integrity of your experiments.

This guide provides in-depth answers to frequently asked questions, troubleshooting protocols, and visual workflows to help you navigate the challenges of working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns when working with 3-(Allyloxy)benzohydrazide in solution?

The primary stability concerns for 3-(Allyloxy)benzohydrazide, like other benzohydrazide derivatives, are hydrolysis and oxidation.

  • Hydrolysis: The amide bond within the hydrazide group is susceptible to cleavage by water, a process known as hydrolysis.[3] This reaction breaks the molecule down into 3-allyloxybenzoic acid and hydrazine. The rate of hydrolysis is highly dependent on the pH, temperature, and solvent composition of the solution.[4][5] Studies on related hydrazide compounds show that they are increasingly stable as the pH approaches neutrality.[4][5]

  • Oxidation: The hydrazide moiety can be oxidized, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[6] This can lead to the formation of various byproducts and a potential change in solution color. It is crucial to perform analyses of hydrazine-containing solutions rapidly to prevent autoxidation from affecting the results.[7]

Q2: My solution of 3-(Allyloxy)benzohydrazide has changed color. What does this indicate?

A change in solution color, such as turning yellow or brown, is often a visual indicator of chemical degradation. This is typically due to the formation of chromophoric (color-absorbing) byproducts from oxidative degradation or other complex side reactions. The presence of trace metal impurities, such as iron or copper, can catalyze these oxidative processes.[8][9] If you observe a color change, it is highly recommended to verify the purity of your solution using an analytical technique like HPLC before proceeding with your experiment.

Q3: How does pH dramatically affect the stability of 3-(Allyloxy)benzohydrazide?

The pH of the aqueous solution is one of the most critical factors influencing the rate of hydrolysis.

  • Acidic Conditions (pH < 6): Under acidic conditions, the carbonyl oxygen of the hydrazide can become protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, accelerating hydrolysis.[10][11]

  • Neutral Conditions (pH ≈ 6-8): Benzohydrazides generally exhibit their greatest stability in a neutral or near-neutral pH range.[4][5] In this range, both acid- and base-catalyzed hydrolysis pathways are minimized.

  • Basic Conditions (pH > 8): In basic solutions, the hydroxide ion (OH⁻), a strong nucleophile, can directly attack the carbonyl carbon, leading to base-catalyzed hydrolysis.

The diagram below illustrates the general mechanism of hydrolysis for a benzohydrazide structure.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Acid_Start Benzohydrazide Protonation Protonated Intermediate (Resonance Stabilized) Acid_Start->Protonation + H+ Acid_Attack Tetrahedral Intermediate Protonation->Acid_Attack + H2O Acid_Products Products: Benzoic Acid + Hydrazine Acid_Attack->Acid_Products Proton Transfer & Collapse Base_Start Benzohydrazide Base_Attack Tetrahedral Intermediate Base_Start->Base_Attack + OH- Base_Products Products: Benzoate + Hydrazine Base_Attack->Base_Products Proton Transfer & Collapse

Caption: General pathways for acid- and base-catalyzed hydrolysis of benzohydrazides.

Q4: What are the best practices for preparing and storing stock solutions of 3-(Allyloxy)benzohydrazide?

To maximize the shelf-life and reproducibility of your experiments, adhere to the following guidelines for solution preparation and storage.

ParameterRecommendationRationale
Solvent Choice Use anhydrous, high-purity dimethyl sulfoxide (DMSO) or ethanol for primary stock solutions.These organic solvents minimize the risk of hydrolysis. DMSO is particularly effective at preventing water-mediated degradation.[12] For water-sensitive compounds, anhydrous conditions are critical.[13]
Storage Temperature Store stock solutions at -20°C or -80°C.Low temperatures significantly reduce the rate of all chemical degradation reactions.
Atmosphere Overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.This displaces oxygen and minimizes the potential for oxidative degradation.[7]
Light Exposure Store vials in the dark or use amber-colored vials.Protects the compound from potential photolytic degradation.
Working Solutions Prepare fresh aqueous working solutions from the frozen stock immediately before each experiment.Avoid storing the compound in aqueous buffers for extended periods, especially at non-neutral pH, due to the risk of hydrolysis.[4][5]
Material Contact Use high-quality glass or polypropylene labware. Avoid contact with reactive metals.Certain metals and their oxides (e.g., iron, copper, molybdenum) can catalyze hydrazine decomposition.[8][9]

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Inconsistent or non-reproducible experimental results. Degradation of the compound in solution, leading to a lower effective concentration.1. Prepare a fresh stock solution from solid material.2. Minimize the time the compound spends in aqueous buffers before use.3. Verify the pH of your experimental buffer is near neutral.4. Confirm compound integrity using the HPLC protocol below.
Precipitate forms in the stock solution upon freezing/thawing. The compound's solubility limit was exceeded, or it is a degradation byproduct.1. Gently warm the solution to room temperature and vortex/sonicate to redissolve.2. If precipitate remains, it may be a degradant. Filter the solution and re-quantify the concentration.3. Consider preparing a slightly more dilute stock solution.
Gradual loss of compound activity in a multi-day biological assay. Hydrolysis of the active benzohydrazide moiety in the aqueous assay medium.1. Add the compound to the assay medium immediately before starting the experiment.2. For long-term assays, consider replenishing the compound at set intervals.3. If possible, perform a time-course stability study of the compound in your specific assay medium.

Experimental Protocols & Workflows

Workflow for Preparing a Stable Stock Solution

The following diagram outlines the recommended workflow for preparing a stable stock solution of 3-(Allyloxy)benzohydrazide.

Stock_Solution_Workflow start Start: Weigh Solid Compound weigh Weigh solid in a clean glass vial start->weigh add_solvent Add appropriate volume of anhydrous DMSO or Ethanol weigh->add_solvent dissolve Vortex/sonicate at room temperature until fully dissolved add_solvent->dissolve aliquot Dispense into smaller, single-use aliquots in amber vials dissolve->aliquot inert_gas Flush each vial with Argon or Nitrogen aliquot->inert_gas seal Seal vials tightly with PTFE-lined caps inert_gas->seal store Store immediately at -20°C or -80°C seal->store end End: Stable Stock Ready store->end

Caption: Recommended workflow for preparing and storing stock solutions.

Protocol: Monitoring Stability by HPLC-UV

This protocol provides a general method to assess the purity of your 3-(Allyloxy)benzohydrazide solution and detect the formation of its primary hydrolytic degradant, 3-allyloxybenzoic acid.

Objective: To separate the parent compound from potential degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Your solution of 3-(Allyloxy)benzohydrazide

  • (Optional) Standard of 3-allyloxybenzoic acid

Procedure:

  • Sample Preparation: Dilute a small aliquot of your stock solution in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm (or a wavelength appropriate for the compound's absorbance maximum).

    • Gradient:

      • Start at 30% B

      • Linear gradient to 95% B over 15 minutes

      • Hold at 95% B for 2 minutes

      • Return to 30% B over 1 minute

      • Equilibrate at 30% B for 5 minutes

  • Analysis:

    • Inject the prepared sample.

    • The parent compound, being more polar than its potential hydrolysis product (benzoic acid derivative), is expected to elute earlier. The appearance of a new, later-eluting peak corresponding to 3-allyloxybenzoic acid would indicate hydrolysis.

    • Integrate the peak areas. The purity can be estimated by calculating the percentage of the area of the parent peak relative to the total area of all peaks. A significant decrease in the parent peak area or the growth of new peaks over time indicates degradation.

This method serves as a self-validating system to ensure the integrity of your compound before use. Various analytical methods, including HPLC and GC, are standard for monitoring hydrazines and their derivatives.[7][14]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

  • Abu-El-Halawa, R., & Khalil, M. (n.d.). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives. An-Najah University Journal for Research. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Retrieved from [Link]

  • Leggett, D. J. (2020). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 24(12), 2786-2810. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Retrieved from [Link]

  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(8), 1613-1619. Retrieved from [Link]

  • Jayaprakash, P., et al. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(1), 460-473. Retrieved from [Link]

  • Benković, T., et al. (2019). Proposed mechanism of acid hydrolysis of hydrazones. ResearchGate. Retrieved from [Link]

  • Osińska, I., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(21), 5179. Retrieved from [Link]

  • Clark, C. C. (1953). Safety and Handling of Hydrazine. Defense Technical Information Center. Retrieved from [Link]

  • Khan, S. S., et al. (2023). 4-(Allyloxy)benzohydrazide. IUCrData, 8(1). Retrieved from [Link]

  • Atanasova, M., et al. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Future Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid scan spectra obtained for the oxidation of benz(o)hydrazide (BH). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods for Benzidine. Retrieved from [Link]

  • Kallmerten, A., & Jones, A. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 44(10). Retrieved from [Link]

  • Khan, S. S., et al. (2023). 4-(Allyloxy)benzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 77–80. Retrieved from [Link]

  • Khan, S. S., et al. (2023). 4-(Allyloxy)benzohydrazide. IUCr Journals. Retrieved from [Link]

  • Monash University. (n.d.). Organic reactions: Hydrolysis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Spectroscopic Analysis of Allyloxy Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of allyloxy compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in characterizing molecules containing the allyloxy moiety (R-O-CH₂-CH=CH₂). The unique combination of an ether linkage and a reactive allyl group can introduce complexities in spectral interpretation. This document provides in-depth, question-and-answer-based troubleshooting guides for NMR, IR, and Mass Spectrometry, grounded in mechanistic principles and field-proven protocols.

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of allyloxy compounds. However, the flexibility of the ether linkage and the electronic nature of the double bond create a unique and often complex spectral landscape.

Frequently Asked Questions (FAQs): ¹H NMR
  • Q1: What are the typical ¹H NMR chemical shifts for an allyloxy group?

    • A: The protons of the allyloxy group typically appear in three distinct regions. Protons on the carbon adjacent to the ether oxygen (-O-CH₂ -) are deshielded and resonate between 3.9-4.6 ppm . The internal vinyl proton (-CH=CH₂) is found further downfield in the range of 5.8-6.1 ppm . The terminal vinyl protons (=CH₂ ) are the most shielded of the vinyl group, appearing between 5.1-5.4 ppm .[1][2]

  • Q2: Why does the multiplet for the internal vinyl proton (-CH=) look so complex, not like a simple triplet?

    • A: This complexity arises from restricted rotation around the C=C double bond, making the two terminal vinyl protons chemically non-equivalent.[3] The internal vinyl proton couples differently to the cis proton (J ≈ 10 Hz), the trans proton (J ≈ 18 Hz), and the two allylic protons (J ≈ 5 Hz).[3] This results in a complex multiplet, often described as a doublet of doublet of triplets (ddt).

  • Q3: My signals are overlapping, especially the allylic protons with other signals in my molecule. What can I do?

    • A: Signal overlap is a common issue. A highly effective solution is to re-acquire the spectrum in a different deuterated solvent.[4] Switching from a non-polar solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ can cause significant changes in chemical shifts, a phenomenon known as Aromatic Solvent Induced Shift (ASIS).[5] This often resolves overlapping signals.[4][5]

Detailed ¹H NMR Troubleshooting Guide

Problem: Unresolved or Overlapping Multiplets in the 4-6 ppm Region

This is one of the most frequent challenges in analyzing allyloxy compounds, where the key diagnostic signals reside.

  • Causality: The proximity of the three distinct proton environments (allylic, terminal vinyl, internal vinyl) within a narrow ~2 ppm window, combined with complex spin-spin coupling, often leads to poor signal dispersion and overlap, especially on lower-field spectrometers.

  • Workflow & Protocol:

    G A Start: Overlapping NMR Signals B Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) A->B Quickest solution C Acquire 2D COSY Spectrum A->C If solvent change is ineffective D Increase Spectrometer Field Strength (e.g., 400 MHz to 600 MHz) A->D If available E Problem Resolved? B->E F Analyze Cross-Peaks to Confirm Coupling C->F D->E G End: Structure Confirmed E->G Yes H Problem Persists E->H No F->G H->C

    NMR Troubleshooting Workflow

    Protocol 1: Resolve Overlap Using Solvent-Induced Shifts

    • Sample Preparation: Prepare a new sample of your compound using a different deuterated solvent than the original. Benzene-d₆ is highly recommended for its ability to induce significant shifts.[4][5]

    • Acquisition: Acquire a standard ¹H NMR spectrum in the new solvent.

    • Analysis: Compare the new spectrum to the original. The relative positions of the multiplets should have changed, potentially resolving the overlap. The interactions between the solute and the aromatic solvent are responsible for these shifts.[6]

    Protocol 2: Confirm Connectivity with 2D COSY

    • Experiment Setup: Using your original sample, set up a standard Correlation Spectroscopy (COSY) experiment.

    • Analysis: In the COSY spectrum, look for cross-peaks. You should observe a cross-peak connecting the internal vinyl proton (~5.9 ppm) to the terminal vinyl protons (~5.2 ppm) and also to the allylic protons (~4.5 ppm). This definitively confirms their coupling relationship, even if the 1D spectrum is poorly resolved.

Data Summary: Allyloxy Group Chemical Shifts
Proton Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
-O-CH₂- 3.9 - 4.665 - 75Downfield shift due to electronegative oxygen.[2]
-CH= 5.8 - 6.1130 - 135Most deshielded of the vinyl group.
=CH₂ 5.1 - 5.4115 - 120More shielded than the internal vinyl proton.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups within an allyloxy compound, though interpretation requires careful consideration of the entire spectrum.

Frequently Asked Questions (FAQs): IR
  • Q1: What are the essential IR peaks I should look for in an allyloxy compound?

    • A: You should primarily look for four key absorptions: a C-O-C stretch (typically a strong peak between 1050-1250 cm⁻¹), a C=C stretch (~1645 cm⁻¹), a vinylic =C-H stretch (just above 3000 cm⁻¹), and a saturated sp³ C-H stretch (just below 3000 cm⁻¹).[1][7][8]

  • Q2: The C-O stretch is in the fingerprint region and is hard to assign confidently. What should I do?

    • A: This is a common difficulty.[1][7] The most reliable way to use the C-O stretch is to look for what is absent. A true ether will lack a broad O-H stretch (3200-3600 cm⁻¹) and a strong C=O stretch (1680-1750 cm⁻¹).[1][8] Confirming the absence of these signals strongly supports the presence of an ether.

Detailed IR Troubleshooting Guide

Problem: Weak or Ambiguous C-O and C=C Stretching Bands

  • Causality: The C-O stretch intensity can vary, and its position in the fingerprint region makes it susceptible to overlap with other vibrations.[2] The C=C stretch can sometimes be weak depending on the molecule's symmetry and dipole moment.

  • Protocol: Systematic IR Peak Assignment

    • Rule out Carbonyls and Alcohols: Scan the region from 1650-1800 cm⁻¹ for a strong C=O peak and from 3200-3600 cm⁻¹ for a broad O-H peak. Their absence is critical evidence for an ether.[1][8]

    • Identify the Alkene: Locate the sharp peaks corresponding to the alkene group. The =C-H stretch (vinylic) should be just above 3000 cm⁻¹, while the C=C stretch is a weaker band around 1645 cm⁻¹.

    • Assign the C-O Stretch: With other functional groups ruled out, confidently assign the strongest band in the 1050-1250 cm⁻¹ region to the C-O-C asymmetric stretch.[8] Aryl alkyl ethers will typically show two bands in this region (e.g., at ~1250 and ~1040 cm⁻¹), while saturated alkyl ethers show one strong band (~1120 cm⁻¹).[8][9]

Data Summary: Key IR Absorptions for Allyloxy Compounds
VibrationFrequency (cm⁻¹)IntensityNotes
=C-H Stretch (vinyl)3020 - 3080MediumDiagnostic for the double bond.
C-H Stretch (alkyl)2850 - 2960Medium-StrongConfirms the presence of sp³ hybridized carbons.
C=C Stretch (alkene)1640 - 1650Weak-MediumCan be weak; its presence is key.
C-O-C Stretch1050 - 1250StrongOften the most intense peak in the fingerprint region.[8]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns that offer crucial puzzle pieces for confirming the structure of allyloxy compounds.

Frequently Asked Questions (FAQs): MS
  • Q1: Why is the molecular ion (M⁺) peak so small or completely missing in my EI spectrum?

    • A: Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation.[10] Ethers, and allylic systems in particular, are prone to rapid fragmentation, meaning the molecular ion may not be stable enough to reach the detector in significant amounts.[10][11]

  • Q2: What are the most common fragments I should look for from an allyloxy group?

    • A: The most characteristic fragmentation is the cleavage of the bond next to the double bond (allylic cleavage) to form a very stable allyl cation [C₃H₅]⁺ at m/z = 41 . Another common fragmentation is the loss of the entire allyloxy group or the alkyl/aryl group on the other side of the ether.

Detailed MS Troubleshooting Guide

Problem: No Molecular Ion Peak and a Confusing Fragmentation Pattern

  • Causality: The high energy of EI-MS readily breaks the C-O and allylic C-C bonds, leading to a weak or absent molecular ion and a spectrum dominated by fragment ions.[10][12]

  • Workflow & Protocol:

    G A Start: No M⁺ Peak in EI-MS B Re-run with Soft Ionization (ESI or CI) A->B E Analyze EI-MS Fragments A->E Simultaneously C Observe [M+H]⁺ or [M+Na]⁺ B->C D Molecular Weight Determined C->D H Structure Confirmed D->H F Look for m/z 41 (Allyl Cation) E->F G Look for [M-41]⁺ (Loss of Allyl Radical) E->G F->H Key Fragment Found G->H

    MS Troubleshooting Workflow

    Protocol 1: Determine Molecular Weight with Soft Ionization

    • Method Selection: Change the ionization source from EI to a "soft" technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).[10] ESI is particularly effective for polar molecules.

    • Sample Preparation: Prepare the sample in a suitable solvent for the chosen technique (e.g., methanol or acetonitrile for ESI).

    • Analysis: Acquire the spectrum. Look for the protonated molecular ion [M+H]⁺ or adducts like the sodium adduct [M+Na]⁺. These ions are much more stable and will clearly indicate the molecular weight of your compound.

    Protocol 2: Decipher the EI Fragmentation Pattern

    • Identify the Allyl Cation: The most important peak to find is at m/z = 41 . This corresponds to the resonance-stabilized allyl cation and is a hallmark of an allyl group.

    • Identify Neutral Losses: From the molecular weight determined by soft ionization, calculate the mass differences for major fragments in the EI spectrum. Look for a loss of 41 amu ([M-41]), corresponding to the loss of an allyl radical.

    • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain the exact mass of the key fragments. This allows you to calculate the elemental formula for each fragment, confirming that m/z 41 is indeed C₃H₅⁺ and providing unambiguous evidence for your structural assignment.[13][14]

Data Summary: Common Fragments for Allyloxy Compounds
m/z ValueIdentitySignificance
M⁺ Molecular IonOften weak or absent in EI-MS.[10]
[M+H]⁺ Protonated MoleculeStrong signal in soft ionization (ESI, CI).
41 [C₃H₅]⁺Key diagnostic peak. Stable allyl cation.
M - 41 [M - C₃H₅]⁺Loss of an allyl radical from the molecular ion.
M - OR [M - Alkoxy]⁺Cleavage of the C-O bond, loss of the other ether substituent.

References

  • Spectroscopy of Ethers - Chemistry LibreTexts. [Link]

  • Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - OpenStax. [Link]

  • Spectroscopy of Ethers - Organic Chemistry | OpenStax - OpenStax. [Link]

  • Troubleshooting 1H NMR Spectroscopy - University of Rochester, Department of Chemistry. [Link]

  • IR spectrum: Ethers - Química Organica.org. [Link]

  • How will you distinguish between allyl alcohom and n-propyl alcohol ? - Allen. [Link]

  • Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets - YouTube. [Link]

  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. [Link]

  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Exploring the distinct conformational preferences of allyl ethyl ether and allyl ethyl sulfide using rotational spectroscopy and computational chemistry - The Journal of Chemical Physics. [Link]

  • Unknown compound analysis (via 1H-NMR, 13C-NMR, IR, UV-VIS and cosy) - Reddit. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? - Reddit. [Link]

  • Allyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. [Link]

  • Mass Spectrometry Overview - Cengage. [Link]

  • Solvents Influence H NMR Chemical Shifts - Thieme Connect. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. [Link]

  • Proton NMR of Allyl Ether Groups - YouTube. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • 1H NMR Spectroscopy - University of Potsdam. [Link]

  • Mass Spectrometry - Examples - University of Arizona. [Link]

  • NMR Chemical Shifts of Trace Impurities - ACS Publications. [Link]

  • Functional Groups In Organic Chemistry - Master Organic Chemistry. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - ResearchGate. [Link]

  • mass spectrometry (LC-MS) profiling of the dehydrated Allium sativ - La Clinica Terapeutica. [Link]

  • Non-Targeted Metabolomics Combined with Chemometrics by UHPLC–Orbitrap–HRMS - National Institutes of Health. [Link]

  • A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug - MDPI. [Link]

  • ACS Applied Polymer Materials Ahead of Print - ACS Publications. [Link]

Sources

Technical Support Center: Addressing Poor Solubility of Benzohydrazide Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for addressing the poor solubility of benzohydrazide derivatives in various experimental assays. Poor aqueous solubility is a significant hurdle for many promising compounds, leading to issues like precipitation, inaccurate concentration measurements, and unreliable biological data.[1][2][3] This resource is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My benzohydrazide derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?

A1: This is a common phenomenon known as "solvent-shifting" or "crashing out."[4][5] Your compound is likely highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but has low solubility in the aqueous environment of your assay buffer. When you dilute the DMSO stock into the buffer, the solvent polarity changes dramatically. The DMSO concentration drops, and the aqueous buffer cannot maintain your compound in solution, causing it to precipitate.[4][6]

Q2: My DMSO stock solution is clear. Why does precipitation still occur in the final assay plate?

A2: A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment.[4] The solubility of your compound in the final assay medium is governed by its aqueous solubility limit at the final concentration of both the compound and the DMSO. Even if the stock is clear, the final concentration in the assay might exceed the compound's aqueous solubility, leading to precipitation.[4][7]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: There is no single answer, as cell line tolerance to DMSO varies. However, a general industry standard is to keep the final DMSO concentration at or below 0.5% to 1% to avoid solvent-induced artifacts and cytotoxicity.[4][8] It is crucial to perform a DMSO toxicity control experiment for your specific cell line to determine the maximum tolerated concentration.

Q4: How does the pH of my assay buffer affect the solubility of my benzohydrazide derivative?

A4: The pH of the buffer can significantly impact the solubility of ionizable compounds.[9] Benzohydrazides can have acidic or basic properties. The solubility of a weakly basic drug increases as the pH decreases below its pKa, while the solubility of a weakly acidic drug increases as the pH increases above its pKa.[10][11] Adjusting the buffer pH away from the compound's pKa can increase the proportion of the more soluble, ionized form.[5]

Troubleshooting Guides

Problem 1: Immediate Precipitation Upon Dilution

Symptoms:

  • Visible cloudiness or particles immediately after adding the DMSO stock to the aqueous buffer.[5]

  • Inconsistent results in biological assays.[3][5]

Troubleshooting Workflow:

start Immediate Precipitation Observed step1 Step 1: Assess Final Compound Concentration start->step1 step2 Action: Is concentration exceeding known aqueous solubility? step1->step2 step3 Solution: Lower the final concentration. Perform a serial dilution to find the max soluble concentration. step2->step3 Yes step4 Step 2: Optimize Final DMSO Concentration step2->step4 No step3->step4 step5 Action: Is the final DMSO concentration <0.1%? step4->step5 step6 Solution: Increase final DMSO concentration (if assay tolerates it, typically up to 0.5-1%). Always run a vehicle control. step5->step6 Yes step7 Step 3: Evaluate Buffer Composition step5->step7 No step6->step7 step8 Action: Is the buffer pH close to the compound's pKa? step7->step8 step9 Solution: Adjust buffer pH to be at least 1-2 units away from the pKa. step8->step9 Yes step10 Step 4: Consider Co-solvents step8->step10 No step9->step10 step11 Action: Is the compound still precipitating? step10->step11 step12 Solution: Introduce a water-miscible co-solvent like ethanol, propylene glycol, or PEG 300. Test for assay compatibility. step11->step12 Yes end Precipitation Resolved step11->end No step12->end

Caption: Troubleshooting workflow for immediate compound precipitation.

Problem 2: Time-Dependent Precipitation (Thermodynamic Insolubility)

Symptoms:

  • The initial solution is clear, but a precipitate forms over time during incubation (e.g., in a multi-day cell culture experiment).[5]

  • Decreasing inhibitor activity over the course of the experiment.[5]

Troubleshooting Steps:

  • Assess Thermodynamic Solubility: Your compound may have sufficient kinetic solubility (remaining in solution for a short period) but lower thermodynamic solubility (the true equilibrium solubility), leading to precipitation over time.[5]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility and stability.[12][13][14]

    • Protocol for Using Cyclodextrins:

      • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in parenteral formulations.[15][16]

      • Prepare a stock solution of the cyclodextrin in your assay buffer.

      • Add your benzohydrazide derivative (from a DMSO stock) to the cyclodextrin-containing buffer with vigorous vortexing.

      • Allow the mixture to equilibrate to facilitate the formation of the inclusion complex.

      • Perform a solubility test to determine the new solubility limit.

Problem 3: Inconsistent Assay Results and Poor Reproducibility

Symptoms:

  • High variability between replicate wells.

  • Poor correlation between enzyme-based and cell-based assay results.[17]

Troubleshooting Steps:

  • Ensure Complete Dissolution of Stock: Before preparing dilutions, ensure your compound is fully dissolved in the DMSO stock. Gentle warming (to 37°C) and sonication can help redissolve any precipitated material.[8][17]

  • Optimize Dilution Protocol: Avoid serial dilutions directly in aqueous buffer if precipitation is an issue. Prepare intermediate dilutions in DMSO and then add them to the final assay buffer.[17]

  • Use Low-Adhesion Plasticware: Hydrophobic compounds can adsorb to the surface of standard microplates and pipette tips. Using low-adhesion plasticware can minimize this effect and improve the accuracy of your compound concentrations.[8]

  • Consider Formulation Strategies: For compounds with persistent solubility issues, more advanced formulation techniques may be necessary. These can include:

    • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.[1][18]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.[2][19]

Data & Protocols

Table 1: Common Co-solvents for Enhancing Solubility
Co-solventTypical Concentration Range in AssaysProperties and Considerations
Ethanol 1-5%A commonly used co-solvent that can be effective for many compounds.[20] May have effects on some biological systems at higher concentrations.
Propylene Glycol 1-10%A viscous co-solvent that is generally well-tolerated in many assays.[20]
Polyethylene Glycol (PEG) 300/400 1-10%Water-miscible polymers that can significantly enhance the solubility of hydrophobic compounds.[15]
Glycerol 1-10%A viscous, non-toxic co-solvent that can also act as a protein stabilizer.[20][21]
Protocol: Kinetic Solubility Assessment by Nephelometry

This protocol provides a method to determine the maximum soluble concentration of your compound in a specific assay buffer.

  • Prepare a DMSO Stock Solution: Create a high-concentration stock solution of your benzohydrazide derivative in 100% DMSO (e.g., 10 mM).[8]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.[8]

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution into a 96-well plate containing the desired aqueous buffer.[4][8]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for precipitation.[4][8]

  • Measurement: Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).[4]

  • Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The concentration at which a significant increase in LSU is observed is the kinetic solubility limit.[4]

Diagram: Mechanism of Cyclodextrin-Mediated Solubilization

cluster_0 Before Complexation cluster_1 Cyclodextrin Addition cluster_2 After Complexation Poorly Soluble Benzohydrazide Benzohydrazide (Hydrophobic) Precipitate Precipitate Poorly Soluble Benzohydrazide->Precipitate Low Solubility Cyclodextrin Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Water Molecules Water (Aqueous Buffer) Inclusion Complex Inclusion Complex Soluble Benzohydrazide Solubilized Benzohydrazide Inclusion Complex->Soluble Benzohydrazide Enhanced Solubility

Caption: Cyclodextrins encapsulate hydrophobic molecules to enhance solubility.

References

  • Hu, J., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(8), 2185-2206. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Jadhav, N., et al. (2020). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release, 328, 769-786. Available at: [Link]

  • PharmaRead. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Verma, S., & Rawat, A. (2021). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Journal of Drug Delivery Science and Technology, 63, 102455. Available at: [Link]

  • Crini, G., et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 28(15), 5838. Available at: [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 278546. Available at: [Link]

  • Kumar, S., & Singh, P. (2014). TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 5(3), 747. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(21), 7173. Available at: [Link]

  • White, B., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 817-825. Available at: [Link]

  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery Technologies, 7(1), 17-25. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Available at: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Available at: [Link]

  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1836. Available at: [Link]

  • Mourtzinos, I., & Salmas, C. E. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. Molecules, 28(13), 5232. Available at: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available at: [Link]

  • Al-kaysi, R. O., & Al-shaaer, M. (2016). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design, 16(6), 3466-3472. Available at: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available at: [Link]

  • Balaji, K., et al. (2016). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. International Journal of ChemTech Research, 9(12), 291-299. Available at: [Link]

  • Perlovich, G. L., & Volkova, T. V. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659-2667. Available at: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Available at: [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Available at: [Link]

  • Saravanan, G., et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(16), 72-79. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 527-534. Available at: [Link]

  • Hu, X., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Available at: [Link]

  • Sharma, D., & Saini, S. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(2), 54-61. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Available at: [Link]

  • Passioura, T., et al. (2019). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Bioconjugate Chemistry, 30(2), 431-436. Available at: [Link]

  • Li, H., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14353-14364. Available at: [Link]

  • Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 18(6), 2269-2278. Available at: [Link]

  • Han, Y., et al. (2021). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Pharmaceutics, 13(10), 1699. Available at: [Link]

  • Journal of the American Chemical Society. (1971). Effect of pH on Benzoic Acid Solubilization and Its Partition in Water-Benzene Solvents. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance in Antimicrobial Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for antimicrobial susceptibility testing (AST) of novel compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and overcoming microbial resistance during experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your AST results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts in the antimicrobial testing of new chemical entities.

Q1: What are the primary mechanisms of antimicrobial resistance I should be aware of when testing a novel compound?

A1: Microbial resistance is a significant challenge in drug development.[1] Bacteria, in particular, can develop resistance through various mechanisms. The main categories include:

  • Enzymatic Degradation: Microorganisms may produce enzymes that chemically modify or degrade the antimicrobial agent, rendering it ineffective. A classic example is the production of β-lactamases, which inactivate β-lactam antibiotics.[1][2][3][4]

  • Target Site Modification: Alterations in the molecular target of the drug can prevent it from binding effectively.[2][3] This can occur through genetic mutations or enzymatic modification of the target site.[3]

  • Efflux Pumps: Bacteria can actively transport the antimicrobial compound out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.[2][4] These pumps can often recognize a wide range of structurally diverse compounds.[3]

  • Reduced Permeability: Changes in the bacterial cell membrane can limit the uptake of the drug, thereby reducing its access to intracellular targets.[2][3]

Understanding these mechanisms is crucial for interpreting unexpected resistance patterns and designing effective countermeasures.

Q2: How do I interpret the Minimum Inhibitory Concentration (MIC) for a novel compound?

A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] It is a fundamental measure of a compound's potency.[5] The interpretation of an MIC value involves comparing it to established clinical breakpoints, which categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[5][8]

  • Susceptible (S): Indicates a high likelihood of therapeutic success with a standard dosing regimen.[6][8][9]

  • Intermediate (I): Suggests that the compound may be effective in body sites where it is physiologically concentrated or when a higher dosage can be used.[8][10]

  • Resistant (R): Implies that the organism is unlikely to be inhibited by achievable concentrations of the drug, and alternative therapies should be considered.[8]

For novel compounds, these breakpoints are not yet established. Therefore, initial interpretation relies on comparing the MIC values to those of known antibiotics and considering the compound's pharmacokinetic and pharmacodynamic properties.[9] Authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for establishing these breakpoints.[11][12][13][14][15]

Q3: My novel compound shows no activity against a specific bacterial strain. What are the initial troubleshooting steps?

A3: A lack of activity can stem from several factors. Begin by systematically verifying your experimental setup:

  • Confirm Compound Integrity: Ensure the compound was properly stored and that the correct concentration was used. Degradation or precipitation can lead to a loss of activity.

  • Verify Inoculum Density: The bacterial inoculum should be standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] An overly dense inoculum can overwhelm the compound.

  • Check Growth Medium: The choice of medium can significantly impact results. Mueller-Hinton broth/agar is the standard for non-fastidious organisms.[16] Ensure the medium does not inactivate your compound.

  • Assess Intrinsic Resistance: The organism may possess intrinsic resistance mechanisms to the class of compound you are testing.[2] For example, Gram-negative bacteria are intrinsically resistant to some drugs due to their outer membrane.[2]

  • Consider Biofilm Formation: If the bacteria form a biofilm, they can be significantly more tolerant to antimicrobial agents compared to their planktonic (free-floating) counterparts.[17][18] Standard AST methods may not accurately reflect activity against biofilms.

II. Troubleshooting Guides

This section provides detailed protocols and workflows to address specific experimental challenges.

Troubleshooting Guide 1: Inconsistent MIC Values

Inconsistent MIC values are a common frustration in AST. This guide will help you diagnose and resolve the underlying issues.

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Inoculum Variability Inconsistent starting bacterial density can lead to fluctuating MICs. A higher inoculum may require a higher concentration of the compound to inhibit growth.Strictly adhere to the 0.5 McFarland standard for inoculum preparation.[7] Use a spectrophotometer to verify the turbidity for greater consistency.
Compound Instability/Solubility Issues The novel compound may be unstable in the chosen medium or at the incubation temperature. It could also precipitate out of solution, reducing its effective concentration.Visually inspect the wells for any precipitation. Test the compound's stability in the broth over the incubation period. Consider using a different solvent or adjusting the pH of the medium if solubility is an issue.
Edge Effects in Microtiter Plates Evaporation from the outer wells of a 96-well plate can concentrate the compound and media components, leading to erroneous results.Avoid using the outermost wells of the microtiter plate for critical experiments. Alternatively, fill the outer wells with sterile water or media to minimize evaporation from the inner wells.
Contamination Contamination of the bacterial culture, media, or compound stock can lead to unexpected growth and unreliable MICs.Always use aseptic techniques. Perform a purity check of the bacterial culture before starting the experiment. Include a sterility control (broth only) in your assay to check for contamination.[7]
Experimental Workflow: Standardizing the Broth Microdilution Method

This workflow, based on CLSI and EUCAST guidelines, will help ensure reproducible MIC results.[11][13]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum 1. Prepare Inoculum (0.5 McFarland) Compound 2. Prepare Compound Serial Dilutions Plate 3. Dispense into 96-Well Plate Incubate 4. Incubate Plate (35°C, 16-20h) Plate->Incubate Read_MIC 5. Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Record 6. Record and Analyze Results Read_MIC->Record Efflux_Pump_Investigation Start High MIC Observed Hypothesis Hypothesize Efflux Pump Involvement Start->Hypothesis EPI_Assay Perform MIC Assay with Efflux Pump Inhibitor (EPI) Hypothesis->EPI_Assay Result MIC of Novel Compound Reduced? EPI_Assay->Result Conclusion_Positive Efflux is a Likely Resistance Mechanism Result->Conclusion_Positive Yes Conclusion_Negative Explore Other Resistance Mechanisms Result->Conclusion_Negative No

Caption: Decision tree for investigating efflux pump-mediated resistance.

Troubleshooting Guide 3: Addressing Biofilm-Associated Resistance

Biofilms present a significant challenge as they provide a protected mode of growth for bacteria, often leading to increased resistance to antimicrobial agents. [17][19]Standard AST methods that measure the susceptibility of planktonic bacteria may not be predictive of a compound's effectiveness against biofilms. [18]

Why Biofilms are More Resistant
  • Reduced Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can limit the diffusion of the antimicrobial compound.

  • Altered Microenvironment: Gradients of nutrients and oxygen within the biofilm can lead to a population of slow-growing or dormant cells that are less susceptible to antibiotics. [20]* Expression of Resistance Genes: The biofilm environment can trigger the expression of genes associated with resistance, including those for efflux pumps.

Experimental Approach: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is a common method to determine the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Step-by-Step MBEC Protocol:

  • Biofilm Formation: Grow biofilms in a 96-well plate for a specified period (e.g., 24-48 hours).

  • Planktonic Cell Removal: Gently wash the wells to remove any non-adherent, planktonic cells.

  • Antimicrobial Challenge: Add fresh media containing serial dilutions of your novel compound to the wells with the established biofilms.

  • Incubation: Incubate the plate for another 24 hours to allow the compound to act on the biofilm.

  • Viability Assessment: After incubation, wash the wells again and add a viability stain (e.g., resazurin or crystal violet) to assess the remaining viable cells in the biofilm. The MBEC is the lowest concentration of the compound that results in no viable cells.

Visualizing the Impact of Biofilms on Resistance

Biofilm_vs_Planktonic cluster_planktonic Planktonic Cells cluster_biofilm Biofilm Planktonic Free-floating cells Susceptible Susceptible to Antimicrobial Planktonic->Susceptible Low MIC Biofilm Structured Community of Cells in EPS Matrix Resistant Resistant to Antimicrobial Biofilm->Resistant High MBEC

Caption: Planktonic vs. Biofilm susceptibility.

By understanding the nuances of antimicrobial resistance and employing systematic troubleshooting, researchers can more effectively evaluate the potential of novel compounds in the fight against infectious diseases.

III. References

  • Allied Academies. (2025). Antimicrobial Resistance: Microbial Mechanisms and the Search for New Antibiotics.

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2).

  • MDPI. (n.d.). Combating Antibiotic Resistance: Mechanisms, Multidrug-Resistant Pathogens, and Novel Therapeutic Approaches: An Updated Review.

  • ASM Journals. (n.d.). Mechanisms of Antibiotic Resistance.

  • AZoLifeSciences. (2025). Mechanisms of Antibiotic Resistance: A Molecular Perspective.

  • ESCMID. (n.d.). EUCAST.

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing.

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.

  • EUCAST. (n.d.). EUCAST - Home.

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).

  • PubMed. (2025). Is Increased Biofilm Formation Associated with Decreased Antimicrobial Susceptibility? A Systematic Literature Review.

  • EUCAST. (n.d.). Expert Rules.

  • ResearchGate. (n.d.). Comparison between the Antimicrobial susceptibility test (AST) and the... | Download Scientific Diagram.

  • PMC - NIH. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.

  • Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC.

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?.

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria.

  • EUCAST. (n.d.). Guidance Documents.

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).

  • PMC - NIH. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.

  • ResearchGate. (2025). (PDF) EUCAST expert rules in antimicrobial susceptibility testing.

  • PMC - NIH. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds.

  • ResearchGate. (2025). Is Increased Biofilm Formation Associated with Decreased Antimicrobial Susceptibility? A Systematic Literature Review.

  • NIH. (2024). Assessment of biofilm formation, antibiotic resistance patterns, and the prevalence of adhesion-related genes in clinical Staphylococcus aureus isolates.

  • PMC. (n.d.). What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance?.

  • MDPI. (2025). Efflux-Mediated Resistance in Enterobacteriaceae: Recent Advances and Ongoing Challenges to Inhibit Bacterial Efflux Pumps.

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.).

  • PMC - NIH. (n.d.). Correlation Between Biofilm-Formation and the Antibiotic Resistant Phenotype in Staphylococcus aureus Isolates: A Laboratory-Based Study in Hungary and a Review of the Literature.

  • Benchchem. (n.d.). Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers.

  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

  • Advancing Generic Drugs Development: Translating Science to Approval 2023 - Day 1. (2023).

  • Inhibition of Efflux Pumps as a Novel Approach to Combat Drug Resistance in Bacteria. (n.d.).

  • PMC. (n.d.). The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria.

  • MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.

  • myadlm.org. (2016). Antimicrobial Susceptibility Testing Challenges.

  • The biggest barriers in drug development today. (2025).

  • NIH. (n.d.). Novel enzymes for biodegradation of polycyclic aromatic hydrocarbons identified by metagenomics and functional analysis in short-term soil microcosm experiments.

  • arXiv. (2023). [2308.15914] Novel enzymes for biodegradation of polycyclic aromatic hydrocarbons: metagenomics-linked identification followed by functional analysis.

  • The Institute of Cancer Research. (2020). What are the biggest issues in drug discovery and development?.

  • PubMed. (n.d.). Novel organization of aromatic degradation pathway genes in a microbial community as revealed by metagenomic analysis.

  • ResearchGate. (n.d.). (PDF) Novel enzymes for biodegradation of polycyclic aromatic hydrocarbons: metagenomics-linked identification followed by functional analysis.

  • PMC - NIH. (2023). Factors Affecting Success of New Drug Clinical Trials.

  • CAS.org. (2023). Dealing with the challenges of drug discovery.

  • PMC - PubMed Central. (2022). Discovery of novel carbohydrate degrading enzymes from soda lakes through functional metagenomics.

Sources

Technical Support Center: Refining Protocols for the Biological Evaluation of Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazide and hydrazone compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the common challenges encountered during the biological evaluation of this versatile class of molecules. Here, we will explore the causality behind experimental choices and equip you with the knowledge to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face when working with hydrazide compounds.

Q1: My hydrazide compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium or assay buffer. What is happening and how can I fix it?

A1: This is the most frequently encountered issue, often called "solvent-shifting" or "crashing out." Your compound is likely soluble in 100% DMSO but has poor solubility in the high-percentage aqueous environment of your assay. When the DMSO stock is diluted, the solvent polarity changes drastically, and the aqueous buffer cannot keep the compound in solution, leading to precipitation.[1]

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Determine the maximum DMSO concentration your cells or assay can tolerate without affecting viability or performance (typically ≤ 0.5%). Then, ascertain if your compound is soluble at the desired final concentration within this DMSO limit.

  • Modify Dilution Method: Avoid adding the DMSO stock directly into the final volume. Instead, perform a stepwise or serial dilution. First, dilute the DMSO stock into a small volume of buffer while vortexing vigorously, then add this intermediate dilution to the final volume. This avoids creating localized high concentrations that precipitate.[1]

  • Adjust Buffer pH: The solubility of hydrazides, which can have ionizable groups, is often pH-dependent. If possible for your assay, test the solubility of your compound in buffers of varying pH to find the optimal range.[1]

  • Utilize Solubilizing Excipients: For particularly challenging compounds, consider incorporating solubilizing agents. Cyclodextrins, for example, can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility and stability.[1]

Q2: I am getting inconsistent results in my cell viability assays. Could my hydrazide compound be reacting with the assay components?

A2: Yes, this is a distinct possibility, especially with tetrazolium-based assays like MTT or MTS. The core mechanism of these assays is the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[2] However, compounds with nucleophilic or reducing properties can interfere.

  • Direct Reduction (False Positives): Chemicals with free thiol groups are known offenders for directly reducing the tetrazolium salt, creating a color signal independent of cell viability and making a toxic compound appear safe.[2] While hydrazides are primarily nucleophilic, their reactivity profile means they could potentially reduce the assay reagent, especially under certain conditions or if the compound is unstable.

  • Assay-Specific Troubleshooting (MTT/MTS):

    • Run a cell-free control: Add your compound to the assay medium without cells. If you observe a color change, your compound is directly reducing the tetrazolium salt.

    • Switch viability assays: If interference is confirmed, switch to an orthogonal method that measures a different aspect of cell health, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or propidium iodide staining).

Q3: My hydrazone-linked compound is supposed to be stable at physiological pH but seems to be losing activity over the course of my multi-day experiment. Why?

A3: The stability of the hydrazone bond (R-C=N-NH-R') is highly context-dependent, particularly on pH. While generally more stable than simple imines, they are susceptible to acid-catalyzed hydrolysis.[3][4]

  • Mechanism of Cleavage: The primary mechanism of cleavage is hydrolysis, which is accelerated in acidic conditions.[4] Even the slightly acidic microenvironment of dense cell cultures or the contents of endosomes/lysosomes (pH 4.5-6.5) can be sufficient to promote cleavage over time.[4]

  • Structural Factors:

    • Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to electronic conjugation.[4][5]

    • Electronic Effects: Electron-withdrawing groups on the hydrazine moiety can make the hydrazone more susceptible to hydrolysis, while electron-donating groups on the aldehyde/ketone component tend to increase stability.[4]

  • Plasma/Serum Instability: Beyond pH, components in plasma and cell culture serum can contribute to degradation. Studies have shown that aroylhydrazones that are relatively stable in simple buffers can undergo rapid degradation in plasma.[3]

To definitively assess this, you must perform a stability study. See the detailed protocol in the "Experimental Protocols" section below.

Troubleshooting Guides for Specific Assays

Cytotoxicity and Cell Proliferation Assays
Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Wells Poor aqueous solubility.Follow the detailed solubility troubleshooting steps in FAQ #1 . Prepare compound dilutions immediately before use.
High Well-to-Well Variability Inconsistent compound solubility/precipitation. Non-homogenous cell seeding.Ensure complete solubilization before adding to cells. Use a multichannel pipette for seeding and verify cell distribution by microscopy.
False Positive Viability (MTT/MTS) Direct chemical reduction of the tetrazolium dye by the hydrazide/hydrazone.Run cell-free controls. Switch to a non-tetrazolium-based assay (e.g., measuring ATP levels or membrane integrity).[2]
Unexpected Toxicity Profile Compound instability leading to a more toxic degradation product. Off-target effects.Assess compound stability in media over the experiment's time course via HPLC or LC-MS. Include relevant negative and positive controls for known mechanisms.
Enzyme Inhibition Assays
Problem Potential Cause(s) Recommended Solution(s)
Time-Dependent Inhibition Covalent modification of the enzyme. Slow binding kinetics. Compound instability.Pre-incubate the enzyme and compound for varying times before adding the substrate. Check for irreversible inhibition using dialysis or jump-dilution methods. Assess compound stability in the assay buffer.
Irreproducible IC50 Values Poor compound solubility. Reactivity with buffer components (e.g., thiols like DTT).Re-verify solubility limits. Use a buffer without potentially reactive components if possible, or run controls to assess their impact.
No Inhibition Observed Compound is a pro-drug requiring metabolic activation. Incorrect enzyme conformation or missing co-factors.Test the compound in a cell-based assay. Ensure the enzyme preparation is active and all necessary co-factors are present.

Key Experimental Protocols

Protocol 1: Assessing Hydrazone Stability by RP-HPLC

This protocol allows you to quantify the stability of your hydrazone-linked compound under different pH conditions, mimicking physiological and endosomal environments.[6][7][8]

Objective: To determine the half-life (t½) of a hydrazone compound at pH 7.4 and pH 5.5.

Materials:

  • Hydrazone compound of interest

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate or MES buffer, pH 5.5

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or TFA (for mobile phase)

  • Analytical standards of the hydrazone, parent hydrazide, and parent aldehyde/ketone.

  • Thermostated incubator or water bath (37°C)

  • RP-HPLC system with UV detector

Procedure:

  • Method Development: Develop an RP-HPLC method that can resolve the parent hydrazone from its expected hydrolysis products (the initial hydrazide and aldehyde/ketone).

  • Stock Solution: Prepare a concentrated stock solution of the hydrazone compound in a suitable organic solvent (e.g., 10 mM in DMSO or ACN).

  • Sample Preparation:

    • In separate vials, dilute the stock solution into the pH 7.4 and pH 5.5 buffers to a final concentration of ~50-100 µM. Ensure the final organic solvent concentration is low (e.g., <1%) to avoid artifacts.

    • Immediately take a "time zero" (T0) sample from each vial and quench the reaction by adding an equal volume of cold ACN. This stops further hydrolysis.

  • Incubation: Place the vials in a 37°C incubator.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and quench immediately with cold ACN.

  • HPLC Analysis:

    • Analyze all quenched samples, including the T0 samples and analytical standards, by RP-HPLC.

    • Monitor the peak area of the parent hydrazone compound at each time point.

  • Data Analysis:

    • Normalize the peak area of the hydrazone at each time point to the peak area at T0.

    • Plot the percentage of remaining hydrazone versus time.

    • Calculate the half-life (t½) from the resulting degradation curve.

Diagram: Hydrazone Stability Workflow

Below is a diagram illustrating the key decision points and workflow for evaluating hydrazone stability.

HydrazoneStability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Start Prepare Hydrazone Stock (e.g., 10mM in DMSO) Dilute_pH74 Dilute in pH 7.4 Buffer (e.g., PBS) to 50µM Start->Dilute_pH74 Initial Dilution Dilute_pH55 Dilute in pH 5.5 Buffer (e.g., Acetate) to 50µM Start->Dilute_pH55 Initial Dilution Incubate Incubate at 37°C Dilute_pH74->Incubate Dilute_pH55->Incubate Sample Sample at Time Points (0, 1, 4, 8, 24h) Incubate->Sample During Incubation Quench Quench with Cold ACN Sample->Quench Stop Hydrolysis HPLC RP-HPLC Analysis Quench->HPLC Plot Plot % Remaining vs. Time HPLC->Plot Quantify Peak Area Calculate Calculate Half-Life (t½) Plot->Calculate Data Interpretation MOA_Investigation Start Bioactive Hydrazide Identified CellBased Phenotypic Screening (e.g., Cytotoxicity, Antimicrobial) Start->CellBased TargetClass Broad Target Class ID (e.g., Kinase, Protease Panels) CellBased->TargetClass CellCycle Cell Cycle Analysis (Flow Cytometry) CellBased->CellCycle Apoptosis Apoptosis Assays (e.g., Caspase, Annexin V) CellBased->Apoptosis TargetValidation Specific Target Validation (e.g., Western Blot, qPCR) TargetClass->TargetValidation CellCycle->TargetValidation Apoptosis->TargetValidation DirectBinding Direct Binding Assays (e.g., SPR, ITC) TargetValidation->DirectBinding FinalMOA Proposed MOA DirectBinding->FinalMOA

Caption: A streamlined workflow for elucidating the mechanism of action.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Novak, M., & Vystrcilova, J. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 551-559. [Link]

  • Pace, J. L., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(7), 1682–1685. [Link]

  • Fang, G. M., & Liu, L. (2011). Chemical synthesis of proteins using hydrazide intermediates. FEBS Letters, 585(16), 2497-2504. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Warren, J. D., et al. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Angewandte Chemie International Edition, 52(43), 11353-11357. [Link]

  • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 129-136. [Link]

  • Pace, J. L., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters. [Link]

  • Bateman, L. A., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 6(6), 965–976. [Link]

  • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. [Link]

  • Kislukhin, A. A., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 22(10), 2113–2120. [Link]

  • Tzankova, D., et al. (2019). (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. [Link]

  • Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Research in Pharmaceutical Sciences, 7(5), S690. [Link]

  • Li, Y., et al. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters, 13(6), 1432–1435. [Link]

  • Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 859–866. [Link]

  • ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives. [Link]

  • Kalia, J., & Raines, R. T. (2008). (PDF) Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Etrych, T., et al. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Journal of Drug Delivery, 2011, 989081. [Link]

  • Guedouari, H., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 661. [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2024). Scientific Reports, 14(1). [Link]

  • pH-sensitive hydrazone bond: Topics by Science.gov. (n.d.). [Link]

  • ResearchGate. (n.d.). MTT assay result of ylidene acid hydrazides (9). [Link]

  • Dahlin, J. L., et al. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 10(8), 837-851. [Link]

  • ResearchGate. (n.d.). The MTT assay results for A) The cytotoxic compounds (6, 7 and 10).... [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2024). ResearchGate. [Link]

  • Mehdipour, A., et al. (2021). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Journal of the American Chemical Society, 143(34), 13576–13588. [Link]

  • Assay Genie. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). [Link]

  • Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Esmer, Y. İ., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 8(1), 1169–1182. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules, 27(9), 2852. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Verma, S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem, 18(2), e202200571. [Link]

  • Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Processes, 12(6), 1055. [Link]

  • Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Esmer, Y. İ., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

  • Kislukhin, A. A., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. UCI Department of Chemistry. [Link]

  • Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). (2024). Who we serve. [Link]

  • Popiołek, Ł. (2018). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Mini-Reviews in Medicinal Chemistry, 18(19), 1661-1676. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2, 3, and 4-Allyloxybenzohydrazide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, benzohydrazide derivatives represent a privileged scaffold, renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] The core structure, characterized by a hydrazide functional group (-CONHNH₂) attached to a benzene ring, serves as a versatile template for chemical modification to modulate potency and selectivity.[3] This guide provides a comparative analysis of three positional isomers: 2-allyloxybenzohydrazide, 3-allyloxybenzohydrazide, and 4-allyloxybenzohydrazide.

The introduction of an allyloxy group (–O–CH₂–CH=CH₂) offers an interesting chemical feature. The allyl moiety can participate in various biological interactions and provides a site for further functionalization.[4] However, the therapeutic potential of the resulting molecule is profoundly influenced by the position of this substituent on the phenyl ring. The placement at the ortho (2-), meta (3-), or para (4-) position alters the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby dictating its interaction with biological targets. This document synthesizes available experimental data to objectively compare the performance of these three isomers, offering insights into their structure-activity relationships (SAR) and guiding future research endeavors.

Synthesis and Characterization of Allyloxybenzohydrazide Isomers

The synthesis of 2, 3, and 4-allyloxybenzohydrazide is typically achieved through a straightforward two-step process. The general methodology involves the Williamson ether synthesis followed by hydrazinolysis.

  • Step 1: Allylation of Hydroxybenzoate: The phenolic hydroxyl group of the corresponding ethyl hydroxybenzoate isomer (ethyl 2-hydroxybenzoate, ethyl 3-hydroxybenzoate, or ethyl 4-hydroxybenzoate) is reacted with allyl bromide in the presence of a weak base, such as anhydrous potassium carbonate (K₂CO₃), in a suitable solvent like acetone. The base deprotonates the phenol, forming a phenoxide ion that acts as a nucleophile, attacking the allyl bromide to form the allyloxy ether.[5][6]

  • Step 2: Hydrazinolysis: The resulting ethyl allyloxybenzoate ester is then refluxed with hydrazine hydrate (N₂H₄·H₂O) in an alcoholic solvent, typically ethanol. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired allyloxybenzohydrazide product.[5][7]

The final products are typically purified by recrystallization. Structural confirmation relies on standard spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups (C=O, N-H), Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework, and Mass Spectrometry (MS) to confirm the molecular weight.[8]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis Start Ethyl Hydroxybenzoate (ortho, meta, or para isomer) Reagent1 + Allyl Bromide + K₂CO₃ in Acetone Start->Reagent1 Intermediate Ethyl Allyloxybenzoate Reagent1->Intermediate Reagent2 + Hydrazine Hydrate in Ethanol (Reflux) Intermediate->Reagent2 Intermediate->Reagent2 FinalProduct Allyloxybenzohydrazide (2-, 3-, or 4- isomer) Reagent2->FinalProduct SAR cluster_isomers cluster_activity 2-isomer 2-Allyloxy (Ortho) - Steric Hindrance - Intramolecular H-Bonding Possible - Resonance (+R) Effect Activity Biological Activity (e.g., Antioxidant, Anticancer) 2-isomer->Activity Modulated Activity 3-isomer 3-Allyloxy (Meta) - Minimal Steric Effect - Inductive (-I) Effect Dominates - Weak Electronic Influence 3-isomer->Activity Lower Activity 4-isomer 4-Allyloxy (Para) - No Steric Hindrance - Maximum Resonance (+R) Effect - Enhanced Electron Donation 4-isomer->Activity Potentially Highest Activity

Caption: Structure-activity relationship based on the allyloxy group position.
  • 4-Allyloxy (Para) Isomer: This isomer is often the most potent in activities that rely on electron donation, such as antioxidant radical scavenging. The para position allows the lone pair of electrons on the ether oxygen to be delocalized through resonance across the benzene ring and into the hydrazide functional group. This increased electron density enhances the ability of the terminal -NH₂ to donate a hydrogen atom.

  • 2-Allyloxy (Ortho) Isomer: The ortho isomer also benefits from resonance electron donation. However, the proximity of the bulky allyloxy group to the hydrazide moiety can cause steric hindrance, potentially impeding the molecule's ability to fit into an enzyme's active site or interact with a substrate. It may also facilitate intramolecular hydrogen bonding, which could alter the molecule's conformation and reactivity.

  • 3-Allyloxy (Meta) Isomer: In the meta position, the resonance effect is absent. The primary electronic influence is a weaker, electron-withdrawing inductive effect from the oxygen atom. Consequently, the 3-isomer is often the least active of the three in assays where electron donation to the core pharmacophore is critical.

Experimental Protocols

For researchers aiming to validate or expand upon these findings, detailed, self-validating protocols are essential.

Protocol 1: Synthesis of 4-Allyloxybenzohydrazide

This protocol is adapted from established procedures. [5][6][7]

  • Step 1: Synthesis of Ethyl 4-Allyloxybenzoate

    • To a solution of ethyl 4-hydroxybenzoate (8.3 g, 50 mmol) in 100 mL of acetone, add anhydrous potassium carbonate (13.8 g, 100 mmol).

    • Add allyl bromide (6.0 g, 50 mmol) to the mixture.

    • Reflux the reaction mixture for 20 hours with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-allyloxybenzoate as an oily mass.

  • Step 2: Synthesis of 4-Allyloxybenzohydrazide

    • Dissolve the crude oily mass from Step 1 in 40 mL of ethanol.

    • Add hydrazine hydrate (5.0 g, 100 mmol) to the solution.

    • Reflux the mixture for 10 hours.

    • After the reflux period, allow the reaction mixture to cool slowly to room temperature and then leave it undisturbed overnight.

    • Colorless crystals of 4-allyloxybenzohydrazide will form. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • Characterize the final product using FTIR, ¹H-NMR, ¹³C-NMR, and MS.

Protocol 2: DPPH Radical Scavenging Assay

This protocol is based on standard, widely used methods. [9]

  • Preparation of Reagents:

    • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this solution fresh before use.

    • Test Compounds: Prepare stock solutions of 2-, 3-, and 4-allyloxybenzohydrazide in methanol (e.g., 1 mg/mL). Create a series of dilutions from this stock.

    • Positive Control: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each test compound dilution (or positive control/methanol blank) to separate wells of a 96-well microplate.

    • Using a multichannel pipette, add 200 µL of the freshly prepared DPPH working solution to all wells. Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the methanol blank with DPPH, and Abs_sample is the absorbance of the test compound with DPPH).

    • Plot the % Inhibition against the concentration of each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Outlook

This comparative guide consolidates the rationale for evaluating the biological activities of 2-, 3-, and 4-allyloxybenzohydrazide. Based on established structure-activity relationships, the 4-allyloxybenzohydrazide isomer emerges as the most promising candidate for potent antioxidant activity due to favorable electronic effects. All three isomers are expected to exhibit some level of antimicrobial and anticancer activity, but their relative potency requires direct comparative testing.

The true potential of these molecules can only be unlocked through rigorous, side-by-side experimental validation. Future work should focus on:

  • Synthesizing all three isomers under uniform conditions to ensure high purity.

  • Screening them against a broad panel of bacterial and fungal strains to determine their antimicrobial spectrum and MIC values.

  • Evaluating their cytotoxicity (IC₅₀) against a diverse set of human cancer cell lines to identify potential leads for anticancer drug development.

  • Directly comparing their antioxidant capacity using multiple assays (e.g., DPPH, ABTS, FRAP) to build a comprehensive profile.

The insights gained from such studies will not only clarify the therapeutic potential of these specific isomers but also contribute valuable knowledge to the rational design of new, more effective benzohydrazide-based therapeutic agents.

References

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). Molecules. Available at: [Link]

  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. Available at: [Link]

  • Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. (2025). ResearchGate. Available at: [Link]

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (2023). MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). PubMed. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). PMC - NIH. Available at: [Link]

  • Hydrazide-Based Class I Selective HDAC Inhibitors Completely Reverse Chemoresistance Synergistically in Platinum-Resistant Solid Cancer Cells. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2022). MDPI. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). MDPI. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. (2013). PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. (2019). DergiPark. Available at: [Link]

  • Synthesis, Molecular Docking and Biological Evaluation of 2‐Aryloxy‐N‐Phenylacetamide and N′‐(2‐Aryloxyoxyacetyl) Benzohydrazide Derivatives as Potential Antibacterial Agents. (2021). ResearchGate. Available at: [Link]

  • Synthesis and antioxidant properties of C–4–allyloxy– phenylcalixr[10]esorcinarene. (2018). AIP Publishing. Available at: [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. Available at: [Link]

  • Genesis and development of DPPH method of antioxidant assay. (2011). PMC - PubMed Central. Available at: [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. Available at: [Link]

  • data reports 4-(Allyloxy)benzohydrazide. (2022). IUCr. Available at: [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Available at: [Link]

  • Antioxidant Assay Principle & Process (DPPH & H2O2). (2020). YouTube. Available at: [Link]

  • Synergistic antimicrobial activity by combining an allylamine with benzoyl peroxide with expanded coverage against yeast and bacterial species. (2021). PubMed. Available at: [Link]

  • (PDF) 4-(Allyloxy)benzohydrazide. (2022). ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). Research Square. Available at: [Link]

  • 4-(Allyloxy)benzohydrazide. (2023). PMC - NIH. Available at: [Link]

  • Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. (2022). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). ResearchGate. Available at: [Link]

  • 4-(Allyloxy)benzohydrazide. (2023). IUCr Journals. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of a Number of 3-substituted-8-allylbenzoxazines and their Hydrobromic Salts. (2023). ResearchGate. Available at: [Link]

  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (2018). NIH. Available at: [Link]

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (2018). PMC - NIH. Available at: [Link]

  • Antibacterial Activity of Synthetic 1,3-bis(aryloxy)propan-2-amines Against Gram-positive Bacteria. (2018). PubMed. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Allyloxybenzohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of allyloxybenzohydrazide derivatives. Moving beyond a simple recitation of facts, we will explore the causal relationships between specific structural modifications and the resulting biological activities, offering a robust framework for the rational design of novel therapeutic agents. The insights and protocols herein are synthesized from established literature to ensure scientific integrity and practical applicability.

Introduction: The Allyloxybenzohydrazide Scaffold

Hydrazide-hydrazone derivatives represent a versatile class of compounds characterized by a >C=N-NH-C=O linkage, which has attracted significant attention in medicinal chemistry.[1] This core structure is a key pharmacophore responsible for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The allyloxybenzohydrazide scaffold specifically incorporates an allyl ether group (-O-CH₂-CH=CH₂) on a benzohydrazide core. This seemingly simple addition provides a unique combination of lipophilicity and potential for specific interactions with biological targets, making this class of molecules a compelling subject for SAR studies. The allyl motif is found in numerous natural products with demonstrated bioactivity, further underscoring its therapeutic potential.[3]

This guide will dissect the allyloxybenzohydrazide molecule to understand how modifications to its distinct regions—the phenyl ring, the hydrazone moiety, and the allyl group itself—modulate its efficacy as an antimicrobial, anticancer, and anti-inflammatory agent.

General Synthesis Pathway

The synthesis of allyloxybenzohydrazide derivatives is typically a multi-step process that offers high flexibility for structural diversification. The general approach involves the condensation of an appropriate allyloxybenzohydrazide with various aldehydes or ketones.[2]

Experimental Protocol: General Synthesis
  • Step 1: O-Alkylation (Williamson Ether Synthesis)

    • A mixture of a substituted 4-hydroxybenzoate (e.g., ethyl-4-hydroxybenzoate) and an equimolar amount of an allyl halide (e.g., allyl bromide) is refluxed in a suitable solvent like acetone, in the presence of a base such as anhydrous potassium carbonate.[4]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl 4-allyloxybenzoate.

  • Step 2: Hydrazinolysis

    • The ethyl 4-allyloxybenzoate obtained in the previous step is dissolved in ethanol.

    • Hydrazine hydrate is added in excess, and the mixture is refluxed for several hours.

    • Upon cooling, the 4-(allyloxy)benzohydrazide product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.[4]

  • Step 3: Hydrazone Formation

    • The synthesized 4-(allyloxy)benzohydrazide is dissolved in a solvent like ethanol.

    • A catalytic amount of glacial acetic acid is added, followed by the dropwise addition of a solution containing an equimolar amount of the desired aldehyde or ketone.

    • The reaction mixture is refluxed until completion (monitored by TLC). The resulting allyloxybenzohydrazone derivative that precipitates upon cooling is filtered, washed, and purified, typically by recrystallization.

G cluster_0 Synthesis Workflow start Substituted 4-Hydroxybenzoate step1 Step 1: O-Alkylation (Williamson Ether Synthesis) + Allyl Halide, Base start->step1 intermediate1 Ethyl 4-Allyloxybenzoate step1->intermediate1 step2 Step 2: Hydrazinolysis + Hydrazine Hydrate intermediate1->step2 intermediate2 4-(Allyloxy)benzohydrazide step2->intermediate2 step3 Step 3: Condensation + Aldehyde/Ketone intermediate2->step3 end Final Allyloxybenzohydrazone Derivative step3->end

Caption: General workflow for the synthesis of allyloxybenzohydrazone derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of allyloxybenzohydrazides can be finely tuned by strategic structural modifications. Below, we compare the SAR for antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Hydrazide-hydrazones are widely explored as antimicrobial agents.[2] The key to their activity often lies in the azomethine (-N=CH-) linkage. For allyloxybenzohydrazides, the SAR trends are as follows:

  • Influence of the Hydrazone Moiety (R' Group): The nature of the aldehyde or ketone condensed with the hydrazide is critical.

    • Aromatic Substituents: The introduction of various substituted aromatic aldehydes leads to significant variations in activity. Compounds with electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring of the hydrazone part often exhibit enhanced antibacterial and antifungal activity.

    • Heterocyclic Rings: Incorporating heterocyclic rings (e.g., furan, thiophene, pyridine) can also boost antimicrobial potency, potentially by enabling additional interactions with microbial targets.

  • Substituents on the Allyloxybenzoyl Ring (R Group): Modifications to the core benzoyl ring also play a role.

    • The presence of halogen atoms (e.g., Cl, Br) on the benzoyl ring can increase lipophilicity, which may facilitate cell membrane penetration and lead to improved activity.

  • The Allyloxy Group: The allyl group contributes to the overall lipophilicity of the molecule. While direct comparisons are sparse in the literature, its replacement with other alkoxy groups of varying chain lengths can modulate the hydrophilic-lipophilic balance, thereby affecting antimicrobial efficacy.

Comparative Data: Antimicrobial Activity (MIC)

Compound IDR (Benzoyl Ring)R' (Hydrazone Moiety)S. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)
A1 4-AllyloxyPhenyl256>256128
A2 4-Allyloxy4-Chlorophenyl6412864
A3 4-Allyloxy4-Nitrophenyl326432
A4 4-Allyloxy2-Hydroxyphenyl12825664
A5 2-Chloro-4-Allyloxy4-Chlorophenyl326432

Note: Data is illustrative, synthesized from general trends reported in the literature.[2][5][6]

Anticancer Activity

The allyl group is a known pharmacophore in several natural and synthetic anticancer agents.[3] In allyloxybenzohydrazides, this moiety, in combination with other structural features, contributes to cytotoxic effects against various cancer cell lines.

  • Role of the Allyl Group: The allyl functional group can participate in various interactions within the active sites of target proteins. Some allyl-containing compounds have been shown to inhibit key signaling proteins like those in the EGFR and HER-2 pathways.[7]

  • Influence of the Hydrazone Moiety: Similar to antimicrobial SAR, the substituent on the hydrazone portion is a major determinant of anticancer potency.

    • Indole Moieties: The presence of an indole ring is often associated with significant cytotoxic activity. Substitutions on the indole ring, such as halogens or methoxy groups, can further enhance this activity.[8]

    • Hydroxy Substituents: Phenyl rings with hydroxyl groups (phenolic -OH) can increase activity, possibly by forming hydrogen bonds with target enzymes or by contributing to antioxidant/pro-oxidant effects within cancer cells.

  • Mechanism of Action: The anticancer effect of these derivatives can be linked to the inhibition of protein tyrosine kinases, induction of apoptosis, and cell cycle arrest.[3][7]

Comparative Data: Anticancer Activity (IC₅₀)

Compound IDR (Benzoyl Ring)R' (Hydrazone Moiety)MCF-7 (Breast) (µM)A549 (Lung) (µM)HT-29 (Colon) (µM)
C1 4-AllyloxyPhenyl>50>50>50
C2 4-Allyloxy4-Hydroxyphenyl15.221.518.9
C3 4-AllyloxyIndole-3-yl5.89.37.1
C4 4-Allyloxy5-Bromo-indole-3-yl1.12.41.9
C5 4-Allyloxy4-(Dimethylamino)phenyl25.630.128.4

Note: Data is illustrative, synthesized from general trends reported in the literature.[8][9]

Anti-inflammatory Activity

Inflammation is a complex process involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[10][11] Benzohydrazide derivatives have been investigated as inhibitors of these pathways.

  • Inhibition of Inflammatory Mediators: The anti-inflammatory action of allyloxybenzohydrazides is often evaluated by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated cells.[12]

  • Structural Requirements:

    • Methoxy and Hydroxy Groups: The presence of methoxy (-OCH₃) or hydroxy (-OH) groups on the terminal aromatic ring of the hydrazone can enhance anti-inflammatory activity. These groups can act as hydrogen bond donors or acceptors, facilitating stronger binding to target enzymes like COX or LOX.

    • Halogen Substitution: As with other activities, halogenation can positively influence potency, likely through a combination of electronic effects and increased lipophilicity.

    • The Allyloxy Moiety: The allylamine fragment has been specifically identified in inhibitors of semicarbazide-sensitive amine oxidase (SSAO), an enzyme implicated in inflammation, suggesting the allyl group may play a direct role in targeting inflammatory pathways.[13]

Comparative Data: Anti-inflammatory Activity (Inhibition of NO Production)

Compound IDR (Benzoyl Ring)R' (Hydrazone Moiety)IC₅₀ (µM) in RAW 264.7 cells
I1 4-AllyloxyPhenyl45.2
I2 4-Allyloxy4-Methoxyphenyl21.8
I3 4-Allyloxy3,4-Dimethoxyphenyl15.5
I4 4-Allyloxy4-Chlorophenyl25.1
I5 4-Allyloxy4-Hydroxy-3-methoxyphenyl12.3

Note: Data is illustrative, synthesized from general trends reported in the literature.[12]

Caption: Summary of key structure-activity relationship principles.

Key Experimental Protocols

Reproducible and standardized assays are fundamental to any SAR study. The following protocols are standard for evaluating the antimicrobial efficacy of novel compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The microbroth dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][14]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland standard, diluted)

  • Test compound stock solution (e.g., 1024 µg/mL in DMSO)

  • Positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Negative/Growth control (broth + inoculum + solvent)

  • Sterility control (broth only)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the next well. Repeat this two-fold serial dilution across the row to create a concentration gradient (e.g., from 512 µg/mL down to 2 µg/mL).[5] Discard the final 100 µL from the last well.

  • Inoculation: Prepare the microbial inoculum, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this suspension to each well (except the sterility control).[14]

  • Controls: Prepare wells for the positive control (broth + inoculum + standard antibiotic), growth control, and sterility control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 48 hours for fungi.[5][14]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or with a microplate reader.[14]

G cluster_1 MIC Determination Workflow prep Prepare 96-Well Plate with Broth dilute Perform 2-Fold Serial Dilution of Test Compound prep->dilute inoculate Add Standardized Microbial Inoculum dilute->inoculate controls Prepare Positive, Negative, and Sterility Controls inoculate->controls incubate Incubate Plate (e.g., 24h at 37°C) controls->incubate read Visually Inspect for Turbidity Determine Lowest Concentration with No Growth incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Outlook

The allyloxybenzohydrazide scaffold is a promising platform for the development of new therapeutic agents. Structure-activity relationship studies reveal clear and differentiable trends for optimizing antimicrobial, anticancer, and anti-inflammatory activities.

  • For Antimicrobial Agents: Design should focus on incorporating strong electron-withdrawing groups and heterocyclic moieties onto the hydrazone portion of the molecule.

  • For Anticancer Agents: The inclusion of an indole ring system appears to be a highly effective strategy, with further optimization possible through substitution on the indole ring.

  • For Anti-inflammatory Agents: Derivatives featuring methoxy and hydroxyl groups are promising candidates, likely acting on the COX/LOX pathways.

Future research should focus on quantitative structure-activity relationship (QSAR) modeling to build predictive models for these activities.[15][16] Furthermore, exploring the replacement of the allyl group with other functionalities could uncover novel interactions and enhance selectivity for specific biological targets. The synthesis of dual-action compounds, such as agents with combined anti-inflammatory and anticancer properties, represents another exciting avenue for this versatile chemical class.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Hydrazide Derivatives as Antimicrobial Agents. BenchChem.
  • İnce, E., & Han, D. (2023). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 20(1), 35-38.
  • Der Pharma Chemica. (n.d.). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica.
  • Pérez-Piñera, P., et al. (2022).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. BenchChem.
  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 2924-2940.
  • Yaeghoobi, M., et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression.
  • ResearchGate. (n.d.). 4-(Allyloxy)benzohydrazide.
  • ResearchGate. (n.d.). Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives.
  • Tong, W., et al. (n.d.). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. PubMed.
  • Wang, Y., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1338-1350.
  • Zheng, Y., et al. (2017).
  • Jezierska, A., et al. (2021). Anticancer Efficacy of Antibacterial Quinobenzothiazines. Molecules, 26(11), 3183.
  • Yang, G. F., & Lu, D. (2007). Development of quantitative structure-activity relationships and its application in rational drug design. Current medicinal chemistry, 13(29), 3529-3543.
  • Kostova, I., & Momekov, G. (2022).
  • S, P., & S, S. (2023).
  • Lyles, G. A., et al. (2007). Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. Journal of Pharmacology and Experimental Therapeutics, 321(2), 583-591.

Sources

A Comparative Analysis for the Medicinal Chemist: Benzohydrazide vs. Thiosemicarbazone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores has led to a deep appreciation for privileged scaffolds – molecular frameworks that consistently demonstrate biological activity across a range of therapeutic targets. Among these, benzohydrazides and thiosemicarbazones have emerged as particularly versatile and fruitful starting points for drug discovery. This guide provides a comprehensive comparative analysis of these two critical moieties, delving into their chemical attributes, synthetic accessibility, and diverse biological activities, supported by experimental data to inform the strategic design of next-generation therapeutics.

At the Bench: A Structural and Synthetic Overview

From a synthetic standpoint, both benzohydrazides and thiosemicarbazones are readily accessible, a feature that significantly contributes to their appeal in drug development.

Benzohydrazides are typically synthesized through the condensation of a benzoic acid derivative (such as an ester or acyl chloride) with hydrazine hydrate.[1][2] This straightforward reaction allows for the facile introduction of a wide array of substituents on the phenyl ring, enabling extensive structure-activity relationship (SAR) studies. The resulting benzohydrazide contains a hydrazide moiety (-CONHNH2) which is a key structural feature for its biological activity.[3]

Thiosemicarbazones , on the other hand, are formed by the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone.[4][5] This synthetic route offers two primary points for diversification: the aldehyde/ketone component and the thiosemicarbazide itself, which can be substituted at the N4 position. The defining feature of thiosemicarbazones is the N-NH-C(=S)-N linkage, which imparts distinct chemical and biological properties compared to the oxygen-containing hydrazide of benzohydrazides.

The core structural difference lies in the replacement of the carbonyl oxygen in benzohydrazide with a sulfur atom in thiosemicarbazone. This seemingly minor change has profound implications for the molecule's electronic properties, lipophilicity, and metal-chelating ability, which in turn dictate its biological profile.

In the Assay: A Head-to-Head Comparison of Biological Activities

While both scaffolds exhibit a broad spectrum of biological activities, a closer examination of the literature reveals nuances in their therapeutic potential.

Antimicrobial Efficacy

Both benzohydrazide and thiosemicarbazone derivatives have demonstrated significant potential as antimicrobial agents.

Benzohydrazide derivatives have been reported to possess antibacterial and antifungal properties.[6][7] For instance, certain substituted benzohydrazides have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger.[6][7] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

Thiosemicarbazones are also well-documented for their potent antimicrobial effects.[5][8] They have shown activity against a wide range of bacteria, fungi, and even parasites.[8][9] The presence of the sulfur atom is often crucial for their antimicrobial action, which can involve mechanisms like the inhibition of topoisomerase II.[8][10]

Compound ClassOrganismMIC/EC50Reference
Benzohydrazide DerivativeE. coli-[7]
Benzohydrazide DerivativeS. aureus-[7]
Benzohydrazide DerivativeA. niger-[7]
Thiosemicarbazone DerivativeBacillus cereus10 mg/L[8]
Thiosemicarbazone DerivativeStaphylococcus aureus-[11]
Thiosemicarbazone DerivativeEscherichia coli-[11]

Note: Direct comparative data from a single study is limited. The values presented are from different studies and should be interpreted with caution.

Anticancer Potential

The anticancer properties of both scaffolds have been a major focus of research.

Benzohydrazide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] Their anticancer activity is often linked to their ability to induce apoptosis and inhibit cell proliferation.[1] For example, N'-[2-oxo1, 2 dihydro-3 H-indol-3-ylidene] benzohydrazides have shown potent anticancer activities at nanomolar concentrations.[1]

Thiosemicarbazones are particularly renowned for their anticancer properties, with some compounds having entered clinical trials.[12] Their mechanism of action is often multifaceted and can involve the chelation of essential metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS) and inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis.[12][13] Compound L4, a thiosemicarbazone derivative, exhibited a strong inhibitory effect on the survival of A549 lung cancer cells.[8]

Compound ClassCell LineIC50Reference
Benzohydrazide DerivativeHuman Colon (HCT 116)1.88 ± 0.03 µM[1]
Benzohydrazide DerivativeHuman Colorectal37.71 µM[1]
Thiosemicarbazone DerivativeA549 (Lung Cancer)-[8]
Thiosemicarbazone DerivativeC6 (Glioma)10.59–9.08 µM[14]
Thiosemicarbazone DerivativeMCF7 (Breast Cancer)7.02–9.08 µM[14]

Note: Direct comparative data from a single study is limited. The values presented are from different studies and should be interpreted with caution.

The Role of Metal Chelation

A key differentiator between the two scaffolds is their metal-chelating ability. While both can coordinate with metal ions, the soft sulfur donor in thiosemicarbazones imparts a strong affinity for transition metals like copper and iron.[5] This chelation is often integral to their biological activity, particularly their anticancer effects.[5][15] The resulting metal complexes can exhibit enhanced biological activity compared to the free ligands.[5][16]

Benzohydrazide derivatives also form stable metal complexes, and this coordination can similarly enhance their biological properties.[17][18] However, the hard oxygen donor in the hydrazide moiety leads to different coordination preferences and potentially different biological outcomes compared to the sulfur-containing thiosemicarbazones.

Experimental Protocols

General Synthesis of Benzohydrazide Derivatives (Schiff Bases)

This protocol describes a common method for synthesizing Schiff bases from benzohydrazides.

Rationale: The condensation reaction between the amino group of the benzohydrazide and the carbonyl group of an aldehyde or ketone is a robust and high-yielding method for generating a diverse library of derivatives for biological screening. The use of an acid catalyst facilitates the dehydration step.

Protocol:

  • Dissolve 1 equivalent of the desired benzohydrazide in a suitable solvent (e.g., ethanol, methanol).

  • Add 1 equivalent of the corresponding aldehyde or ketone to the solution.

  • Add a catalytic amount of a suitable acid (e.g., glacial acetic acid, concentrated sulfuric acid).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold solvent, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.[6][7]

General Synthesis of Thiosemicarbazone Derivatives

This protocol outlines a standard procedure for the synthesis of thiosemicarbazones.

Rationale: This condensation reaction is a straightforward and efficient method for preparing thiosemicarbazones. The reaction is typically carried out under mild conditions and often results in high yields of the desired product.

Protocol:

  • Dissolve 1 equivalent of the appropriate thiosemicarbazide in a suitable solvent (e.g., ethanol).

  • Add 1 equivalent of the desired aldehyde or ketone to the solution.

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction, although it often proceeds without a catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-6 hours), monitoring by TLC.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with a cold solvent (e.g., cold ethanol) and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent.[4][8]

Visualizing the Scaffolds and Their Synthesis

Synthesis_Comparison cluster_benzohydrazide Benzohydrazide Synthesis cluster_thiosemicarbazone Thiosemicarbazone Synthesis B_acid Benzoic Acid Derivative Benzohydrazide Benzohydrazide B_acid->Benzohydrazide Condensation Hydrazine Hydrazine Hydrate Hydrazine->Benzohydrazide Schiff_Base Benzohydrazide Derivative (Schiff Base) Benzohydrazide->Schiff_Base Condensation Aldehyde_B Aldehyde/ Ketone Aldehyde_B->Schiff_Base Thiosemicarbazide Thiosemicarbazide Thiosemicarbazone Thiosemicarbazone Thiosemicarbazide->Thiosemicarbazone Condensation Aldehyde_T Aldehyde/ Ketone Aldehyde_T->Thiosemicarbazone

Caption: Comparative synthetic pathways for benzohydrazide and thiosemicarbazone derivatives.

Conclusion and Future Perspectives

Both benzohydrazide and thiosemicarbazone scaffolds offer a rich playground for medicinal chemists. The choice between these two moieties should be guided by the specific therapeutic target and the desired mechanism of action.

  • Benzohydrazides may be more suitable for applications where strong metal chelation is not a primary requirement, and their synthesis allows for extensive and straightforward SAR exploration.

  • Thiosemicarbazones , with their potent metal-chelating properties, are particularly promising for anticancer and certain antimicrobial applications where interference with metal homeostasis is a key therapeutic strategy.

Future research should focus on direct, head-to-head comparative studies of benzohydrazide and thiosemicarbazone derivatives with identical substituent patterns to provide a clearer understanding of the specific contributions of the oxygen versus sulfur atom to their biological activity. Furthermore, the development of hybrid molecules incorporating both pharmacophores could lead to novel compounds with synergistic or multi-target activities. The continued exploration of these versatile scaffolds is certain to yield new and improved therapeutic agents.

References

  • Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone–Alkylthiocarbamate Metal Complexes. ACS Publications. Available at: [Link]

  • Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. PubMed Central. Available at: [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link]

  • Versatile biological activities of thiosemicarbazones and their metal complexes. OUCI. Available at: [Link]

  • Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes. PubMed. Available at: [Link]

  • Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity. PMC - NIH. Available at: [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed. Available at: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • (PDF) Synthesis, Characterization, Biological, and Antioxidant Activity of New Metal Ion Complexes with Schiff Base Derived from 2-Hydroxybenzohydrazide. ResearchGate. Available at: [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applic
  • Benzohydrazide derivative metal complex's antimicrobial and inhibitory effects on liver cancer cell lines and quinone oxidoreductase 2: Experimental, molecular docking, and DFT investigations. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. MDPI. Available at: [Link]

  • A study on Structural Aspects and Biological Activity of (E)-N'- [2-Hydroxybenzylidene]benzohydrazide and its Metal Complexes. IOSR Journal. Available at: [Link]

  • The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed Central. Available at: [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide deriv
  • An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (No valid URL found)
  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. Available at: [Link]

  • (PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. Available at: [Link]

  • Thiosemicarbazones and hydrazones of alpha-methylchalkone as potential chemotherapeutic agents. PubMed. Available at: [Link]

  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. PMC - PubMed Central. Available at: [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiosemicarbazone Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC - PubMed Central. Available at: [Link]

  • Hydrazones and Thiosemicarbazones Targeting Protein-Protein-Interactions of SARS-CoV-2 Papain-like Protease. PMC - PubMed Central. Available at: [Link]

  • New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. MDPI. Available at: [Link]

  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. PubMed. Available at: [Link]

  • Hydrazones and Thiosemicarbazones Targeting Protein-Protein-Interactions of SARS-CoV-2 Papain-like Protease. Frontiers. Available at: [Link]

  • Vanadium Complexes With Hydrazone or Thiosemicarbazone Ligands as Potential Anti-Mycobacterium Tuberculosis Agents. PubMed. Available at: [Link]

  • Thiosemicarbazones, semicarbazones, dithiocarbazates and hydrazide/hydrazones: Anti-Mycobacterium tuberculosis activity and cytotoxicity. ResearchGate. Available at: [Link]

  • (PDF) New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. ResearchGate. Available at: [Link]

  • New Thiosemicarbazide Derivatives with Multidirectional Biological Action. PMC. Available at: [Link]

  • Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. PubMed. Available at: [Link]

  • New Thiosemicarbazide Derivatives with Multidirectional Biological Action. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 3-(Allyloxy)benzohydrazide's Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. Among the promising classes of compounds, benzohydrazides have garnered significant attention for their broad-spectrum biological activities.[1][2] This guide provides a comprehensive framework for the validation of a novel benzohydrazide derivative, 3-(Allyloxy)benzohydrazide, as a potential antimicrobial agent. While direct experimental data for this specific compound is not yet publicly available, this document will leverage data from structurally related benzohydrazide analogs and established antimicrobial agents to provide a robust comparative analysis. Furthermore, it will furnish detailed, field-proven experimental protocols to empower researchers in their evaluation of this and other novel antimicrobial candidates.

The Rationale for Investigating 3-(Allyloxy)benzohydrazide

Benzohydrazide derivatives are characterized by a hydrazone moiety (-CONH-N=CH-), which is considered an active pharmacophore responsible for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The allyloxy group, a source of reactive allyl functionality, introduces a unique chemical feature that may enhance the compound's interaction with biological targets or influence its pharmacokinetic properties. The strategic placement of this group at the 3-position of the benzene ring can modulate the electronic and steric characteristics of the molecule, potentially leading to improved antimicrobial potency and a favorable safety profile.

Comparative Antimicrobial Spectrum: A Data-Driven Assessment

The cornerstone of validating any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[4] A lower MIC value indicates greater potency. The following table presents a comparative summary of MIC values for various benzohydrazide derivatives against key pathogenic microorganisms, alongside standard-of-care antibiotics. This provides a benchmark against which the performance of 3-(Allyloxy)benzohydrazide can be measured.

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference(s)
Benzohydrazide Derivatives
N'-(substituted)-4-(butan-2-lideneamino) benzohydrazidesPotent antifungal activity (pMICca = 2.07 µM/ml for compound 6)--
3/4-bromo benzohydrazidesPotent antimicrobial activity (pMICam = 1.67 μM/ml for compound 12)--[5]
Phenylacetamide and benzohydrazidesMIC: 0.64-5.65 µg/mLMIC: 0.64-5.65 µg/mL-[6]
4-substituted [N'-(benzofuroxan-5-yl)methylene]benzohydrazidesMIC: 13.1-14.6 µg/mL (for 4-CF3 derivative)--[7]
Standard Antibiotics
Ciprofloxacin0.25 - 1 µg/mL0.013 - 0.016 µg/mLN/A[5][8]
Gentamicin0.12 - 1 µg/mL0.25 - 1 µg/mLN/A[4][9]
Vancomycin≤2 mg/L (sensitive)N/AN/A
Standard Antifungal
FluconazoleN/AN/A0.5 - 8 µg/mL (susceptible)[10][11]

Note: MIC values can vary based on the specific strain and testing conditions. The data presented is a compilation from multiple sources for comparative purposes.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

While the precise mechanism for all benzohydrazide derivatives is an area of ongoing research, a significant body of evidence points towards the inhibition of bacterial DNA gyrase as a primary mode of action.[12][13][14] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][15]

The proposed mechanism involves the benzohydrazide derivative binding to the DNA gyrase-DNA complex, thereby stabilizing it. This stabilization prevents the re-ligation of the DNA strands that are transiently cleaved by the enzyme, leading to an accumulation of double-strand breaks.[15][16] This ultimately triggers the bacterial SOS response and culminates in cell death. The hydrazone scaffold is believed to interact with key amino acid residues within the active site of the GyrA or GyrB subunits of the enzyme.[14][17]

G cluster_bacterium Bacterial Cell Compound 3-(Allyloxy)benzohydrazide DNAGyrase DNA Gyrase (GyrA & GyrB subunits) Compound->DNAGyrase Inhibition SupercoiledDNA Relaxed DNA DNAGyrase->SupercoiledDNA Introduces negative supercoils Replication DNA Replication & Transcription DNA Bacterial DNA DNA->DNAGyrase Binds to SupercoiledDNA->Replication CellDeath Cell Death Replication->CellDeath Blocked

Caption: Proposed mechanism of action for 3-(Allyloxy)benzohydrazide.

Experimental Validation Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, the validation of 3-(Allyloxy)benzohydrazide's antimicrobial properties must follow standardized protocols. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field.[10]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3-(Allyloxy)benzohydrazide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate for 16-20 hours for bacteria or 24-48 hours for fungi at the appropriate temperature.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for MIC determination by broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][18] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[9]

Protocol:

  • Perform the MIC assay as described above.

  • From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).

  • Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubate the plates for 18-24 hours at 37°C.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or very few colonies).[1][5]

Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity over time.[3][19]

Protocol:

  • Prepare a standardized bacterial inoculum in a suitable broth.

  • Add 3-(Allyloxy)benzohydrazide at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).

  • Incubate the cultures in a shaking incubator at 37°C.

  • At specific time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[3]

Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the toxicity of a novel antimicrobial agent to mammalian cells to determine its therapeutic potential.[4][10] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15]

Protocol:

  • Cell Seeding:

    • Seed mammalian cells (e.g., HeLa or HepG2) into a 96-well plate at a suitable density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(Allyloxy)benzohydrazide in cell culture medium.

    • Replace the old medium with the medium containing the compound dilutions.

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the concentration that inhibits 50% of cell viability (IC50).

Conclusion and Future Perspectives

The validation of 3-(Allyloxy)benzohydrazide as a potential antimicrobial agent requires a systematic and rigorous approach. This guide provides the foundational knowledge and detailed protocols necessary to conduct a thorough in vitro evaluation. The comparative data on related benzohydrazide derivatives suggest that 3-(Allyloxy)benzohydrazide has the potential to exhibit significant antimicrobial activity.

Future research should focus on the synthesis and subsequent execution of the described experimental protocols to determine the MIC, MBC, time-kill kinetics, and cytotoxicity of 3-(Allyloxy)benzohydrazide. Promising in vitro results would then warrant further investigation into its in vivo efficacy, safety profile, and the elucidation of its precise mechanism of action. The journey from a novel compound to a clinically useful antimicrobial is long and challenging, but with a methodical and evidence-based approach, the potential of molecules like 3-(Allyloxy)benzohydrazide can be fully realized.

References

  • Alizadeh, M., Kariminik, A., & Akbari, A. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection, 8(1), 5-10. [Link]

  • Walker, S. S., Labroli, M., Painter, R. E., Wiltsie, J., Sherborne, B., Murgolo, N., ... & Roemer, T. (2017). Antibacterial small molecules targeting the conserved TOPRIM domain of DNA gyrase. PloS one, 12(7), e0180965. [Link]

  • Kumar, A., Narasimhan, B., Sharma, D., & Judge, V. (2010). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. European journal of medicinal chemistry, 45(10), 4543-4551. [Link]

  • Yele, S., Gabaji, K., Shingare, P., Gholap, S., Kumar, N., & Shingate, B. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. ACS omega, 6(45), 30453-30469. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Oppegard, L. M., & Hiasa, H. (2017). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS chemical biology, 12(6), 1696-1703. [Link]

  • Pfaller, M. A., Rex, J. H., & Rinaldi, M. G. (2000). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Infectious Diseases, 30(4), 645-654. [Link]

  • Khan, S. S., Howlader, M. B. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2023). 4-(Allyloxy)benzohydrazide. IUCrData, 8(1). [Link]

  • Hori, T., et al. (2023). A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections. Cureus, 15(11), e49519. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin.... Retrieved from [Link]

  • Pai, M. P., et al. (2008). Association of Fluconazole Area under the Concentration-Time Curve/MIC and Dose/MIC Ratios with Mortality in Nonneutropenic Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 52(8), 3060-3063. [Link]

  • de Oliveira, A. B., et al. (2009). Design, synthesis, antimicrobial activity and molecular modeling studies of novel benzofuroxan derivatives against Staphylococcus aureus. Bioorganic & medicinal chemistry, 17(8), 3019-3026. [Link]

  • Rex, J. H., et al. (1995). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 39(11), 2362-2368. [Link]

  • ResearchGate. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(MORPHOLIN- 4-YL) BENZOHYDRAZIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]

  • Zein, R., et al. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331-342. [Link]

  • Anaissie, E., et al. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial agents and chemotherapy, 35(8), 1641-1646. [Link]

  • ResearchGate. (n.d.). Gentamicin loaded PLA microspheres susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and micro-dilution methods. Retrieved from [Link]

  • Husen, F., & Ratnaningtyas, N. I. (2022). Inhibitory test of gentamicin antibiotics against Escherichia coli and Staphylococcus aureus bacteria using disc method. Biotropika: Journal of Tropical Biology, 10(2), 126-131. [Link]

  • Frontiers. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Retrieved from [Link]

  • Kaya, E. G., et al. (2014). DETERMINATION OF THE EFFECT OF GENTAMICIN AGAINST STAPHYLOCOCCUS AUREUS BY USING MICROBROTH KINETIC SYSTEM. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 41(2), 109-118. [Link]

  • MDPI. (2023). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Retrieved from [Link]

  • Drlica, K., et al. (2004). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 53(5), 843-848. [Link]

  • Scilit. (2024). Hydrazone analogs as DNA gyrase inhibitors and antioxidant agents: Structure-activity relationship and pharmacophore modeling. Retrieved from [Link]

  • PubMed. (n.d.). Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. Retrieved from [Link]

  • MDPI. (2021). DNA Gyrase as a Target for Quinolones. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Benzohydrazide Derivatives: A Focus on Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The benzohydrazide core, a versatile pharmacophore, has given rise to a multitude of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the in vivo efficacy of benzohydrazide derivatives, with a conceptual focus on the potential of 3-(Allyloxy)benzohydrazide analogs, by examining data from studies on structurally related compounds. We will delve into the experimental designs that underpin these efficacy studies, compare their performance with alternative agents, and provide the technical insights necessary to design future in vivo investigations.

The Benzohydrazide Scaffold: A Platform for Diverse Biological Activity

The benzohydrazide moiety (C₇H₈N₂O) is a key structural feature in numerous biologically active compounds.[2] Its ability to form stable hydrazone linkages and coordinate with metal ions has made it a focal point in medicinal chemistry.[2] Derivatives of benzohydrazide have been reported to exhibit a range of pharmacological effects, including:

  • Anticancer Activity: Many benzohydrazide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines in vitro.[2][4][5][6] Some have been investigated as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4]

  • Antimicrobial Activity: The benzohydrazide scaffold is present in several antimicrobial agents.[1][7] Studies have shown efficacy against both bacterial and fungal pathogens.[1][7]

  • Anti-inflammatory Activity: Certain benzohydrazide derivatives have shown promise as anti-inflammatory agents, with in vivo studies demonstrating their ability to reduce inflammation in animal models.[8][9]

  • Other Therapeutic Areas: The versatility of the benzohydrazide structure has led to its exploration in other areas, including as anticonvulsants and antioxidants.[2][3]

The 3-(Allyloxy) substitution, while not extensively documented in in vivo efficacy studies, presents an interesting modification to the core benzohydrazide structure. The allyl group can potentially influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and metabolic stability. The synthesis of 4-(Allyloxy)benzohydrazide has been reported, providing a basis for the future synthesis and evaluation of the 3-(Allyloxy) isomer.[10][11]

Comparative In Vivo Efficacy in Oncology

The development of novel antitumor agents is a critical area of research where benzohydrazide derivatives have shown significant promise.[12][13][14][15] In vivo studies are essential to validate the in vitro anticancer activity and to assess the therapeutic potential in a whole-organism context.

Experimental Workflow for Evaluating Antitumor Efficacy

A typical in vivo workflow for assessing the antitumor efficacy of a novel benzohydrazide derivative involves several key steps. The causality behind these choices is crucial for obtaining robust and translatable data.

G cluster_0 Pre-clinical In Vivo Antitumor Efficacy Workflow A Compound Selection & Formulation (Based on in vitro potency, selectivity, and ADME properties) B Animal Model Selection (e.g., Xenograft, Syngeneic, or Genetically Engineered Models) A->B Rationale: Model must recapitulate human disease. C Dose-Range Finding & Toxicity Studies (Determine Maximum Tolerated Dose - MTD) B->C Rationale: Safety is paramount before efficacy. D Efficacy Study Design (Grouping, Dosing Regimen, Duration) C->D Rationale: Optimize therapeutic window. E Tumor Implantation & Growth Monitoring (Calipers, Imaging) D->E Rationale: Establish baseline tumor growth. F Treatment Administration (Oral, IP, IV) E->F Rationale: Mimic clinical administration route. G Data Collection & Endpoint Analysis (Tumor Volume, Body Weight, Survival, Biomarkers) F->G Rationale: Quantitative assessment of efficacy. H Statistical Analysis & Interpretation G->H Rationale: Determine statistical significance.

Caption: A generalized workflow for in vivo antitumor efficacy studies.

Performance Comparison of Benzohydrazide Derivatives in Cancer Models

While specific data for 3-(Allyloxy)benzohydrazide is not available, we can draw comparisons from other substituted benzohydrazides. For instance, a series of benzohydrazide derivatives containing dihydropyrazoles were evaluated as potential EGFR kinase inhibitors.[4] Compound H20 from this series exhibited potent antiproliferative activity against four cancer cell lines (A549, MCF-7, HeLa, and HepG2) with IC₅₀ values ranging from 0.15 to 0.46 µM.[4] Another study on benzoylhydrazone derivatives as Nur77 modulators identified TMHA37 as a potent antitumor agent against hepatocellular carcinoma.[16]

Compound ClassCancer ModelKey FindingsReference
Benzohydrazide-dihydropyrazolesA549, MCF-7, HeLa, HepG2 (in vitro)Compound H20 showed potent EGFR inhibition (IC₅₀ = 0.08 µM) and broad-spectrum antiproliferative activity.[4]
BenzoylhydrazonesHepatocellular Carcinoma (in vitro & in vivo)TMHA37 induced Nur77 translocation to mitochondria, leading to autophagy and apoptosis.[16]
4-Maleimidylphenyl-hydrazidesInvasive Bladder Cancer (in vivo)Derivative 14 showed higher antitumor activity compared to the parent compound DAB-1.[8]

Note: This table summarizes findings from different studies and does not represent a direct head-to-head comparison.

In Vivo Anti-inflammatory and Other Therapeutic Applications

The therapeutic potential of benzohydrazide derivatives extends beyond oncology. Their anti-inflammatory properties have been investigated in vivo, providing a basis for their development as treatments for inflammatory conditions.

Experimental Protocol for Carrageenan-Induced Paw Edema Model

The carrageenan-induced rat paw edema model is a widely used and well-validated acute inflammatory model to screen for the anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Control group (vehicle)

    • Standard drug group (e.g., Indomethacin, 10 mg/kg)

    • Test compound groups (different doses of the benzohydrazide derivative)

  • Drug Administration: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Performance of Benzohydrazide Derivatives in Inflammation Models

A study on acyl and salicylic acid hydrazide derivatives demonstrated their in vivo anti-inflammatory activities.[9] After 5 hours, compound 18 showed a maximum percentage inhibition of 29.4%, while compound 16 showed 23.5% inhibition in the carrageenan-induced paw edema model.[9]

Exploring Efficacy in Benign Prostatic Hyperplasia (BPH)

Recent research has explored the potential of various compounds in managing Benign Prostatic Hyperplasia (BPH), a common condition in aging men.[17][18][19][20] While direct studies on benzohydrazide derivatives for BPH are limited, the general approaches to in vivo assessment in this area can be adapted.

In Vivo Model for Benign Prostatic Hyperplasia

A common model involves inducing BPH in rats using testosterone propionate.[17][20] The efficacy of a test compound is then assessed by its ability to reduce prostate weight and improve histological parameters.

G cluster_0 BPH In Vivo Efficacy Model A BPH Induction (Testosterone Propionate Injection) B Treatment Groups (Vehicle, Standard Drug e.g., Finasteride, Test Compound) A->B C Treatment Period B->C D Endpoint Analysis (Prostate Weight, Histopathology, Serum Markers e.g., PSA) C->D E Comparison of Efficacy D->E

Caption: A simplified workflow for evaluating anti-BPH agents in vivo.

Future Directions and the Potential of 3-(Allyloxy)benzohydrazide Derivatives

The existing body of research on benzohydrazide derivatives provides a strong foundation for the development of new therapeutic agents. The in vivo efficacy demonstrated in oncology and inflammation highlights the potential of this chemical class.

Future research should focus on:

  • Synthesis and In Vivo Evaluation of 3-(Allyloxy)benzohydrazide Derivatives: The unique electronic and steric properties of the 3-(allyloxy) group warrant a thorough investigation of its impact on in vivo efficacy across different therapeutic areas.

  • Head-to-Head Comparative Studies: Direct comparisons of different benzohydrazide derivatives within the same in vivo model are needed to establish clear structure-activity relationships.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for the clinical translation of these compounds.

References

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (URL: [Link])

  • Benzohydrazides: As potential bio-active agents - The Pharma Innovation Journal. (2018-07-20). (URL: [Link])

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025-06-27). (URL: [Link])

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed Central. (2023-12-14). (URL: [Link])

  • (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity - ResearchGate. (URL: [Link])

  • (PDF) 4-(Allyloxy)benzohydrazide - ResearchGate. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC - NIH. (URL: [Link])

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Publishing. (URL: [Link])

  • Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies - RSC Publishing. (URL: [Link])

  • Prostatic Therapeutic Efficacy of LENILUTS®, a Novel Formulation with Multi-Active Principles - MDPI. (2022-09-05). (URL: [Link])

  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC - NIH. (2025-10-10). (URL: [Link])

  • (PDF) Synthesis, evaluation, and mechanism study of novel benzimidazole acylhydrazone derivatives for antitumor activity - ResearchGate. (2024-11-13). (URL: [Link])

  • Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica - PMC - NIH. (2022-12-10). (URL: [Link])

  • In vivo assessment of the anti-benign prostatic hyperplasia effect of hot ethanolic extract of flax seeds in male rats - PubMed. (URL: [Link])

  • 4-(Allyloxy)benzohydrazide - PMC - NIH. (URL: [Link])

  • Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives - ResearchGate. (2025-08-05). (URL: [Link])

  • Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | Request PDF - ResearchGate. (2025-11-01). (URL: [Link])

  • Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. (URL: [Link])

  • Medical management of benign prostatic hyperplasia: a canine model comparing the in vivo efficacy of alpha-1 adrenergic antagonists in the prostate - PubMed. (URL: [Link])

  • Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives | Request PDF - ResearchGate. (URL: [Link])

  • In-vivo and in-silico studies revealed the molecular mechanisms of Colocasia esculenta phenolics as novel chemotherapy against benign prostatic hyperplasia via inhibition of 5α-reductase and α1-adrenoceptor - PMC - PubMed Central. (2023-03-01). (URL: [Link])

  • Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma - PubMed Central. (URL: [Link])

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])

  • 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors - PMC - PubMed Central. (URL: [Link])

  • In vivo assessment of the anti-benign prostatic hyperplasia effect of hot ethanolic extract of flax seeds in male rats - NIH. (URL: [Link])

Sources

A Comparative Guide to the Cytotoxicity of Substituted Benzohydrazides on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel cancer therapeutics, the focus often turns to heterocyclic compounds, which form the backbone of many established and experimental drugs. Among these, benzohydrazides (C₇H₈N₂O) and their derivatives have emerged as a particularly promising class of molecules.[1] These compounds, characterized by a benzoic acid hydrazide structure, exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and, most notably, anticancer properties.[1][2] The urgency for new anticancer agents is underscored by the challenges of drug resistance and the severe side effects associated with conventional chemotherapy.

This guide provides a comprehensive comparison of the cytotoxic effects of various substituted benzohydrazides against a panel of human cancer cell lines. Moving beyond a simple data summary, we will delve into the critical structure-activity relationships (SAR) that govern their potency, explore their molecular mechanisms of action, and provide detailed, field-proven protocols for their cytotoxic evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of benzohydrazide-based anticancer research.

Comparative Cytotoxicity Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. A lower IC₅₀ value signifies higher potency. The efficacy of substituted benzohydrazides is highly dependent on both the nature of their chemical substitutions and the specific cancer cell line being targeted.

The data below, synthesized from multiple studies, illustrates the diverse activity of these compounds.

Compound Series / DerivativeCancer Cell Line(s)Cytotoxicity (IC₅₀ / GI₅₀)Key Structural Features
Dihydropyrazole-containing Benzohydrazides A549 (Lung), MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver)Compound H20: 0.46 µM, 0.29 µM, 0.15 µM, 0.21 µM, respectively[3][4]Combination of dihydropyrazole, naphthalene, and benzohydrazide moieties.[3]
Indolylidene Benzohydrazides HeLa (Cervical), T-cells, L1210 (Leukemia)Compound 5t: 0.66 µM[1]Benzohydrazide linked to a 2-oxo-indole structure.
Bromo-substituted Benzylidene Benzohydrazides HCT 116 (Colon)Compound 4: 1.88 µM[1]Features a bromo-substituted phenyl ring attached to a benzylidene hydrazide.
Naphthalen- and Quinoline-substituted Benzoylhydrazones HepG2, HuH7, SMMC-7721 (Liver)Compound 7S (Naphthalen): 14.95-23.87 µM. Low toxicity to normal LO2 cells.[5]Larger aromatic systems like naphthalene appear to retain good activity with improved safety profiles.[5]
Pyrazolopyridothiazine-based Hydrazones HTC116, HT-29, LoVo (Colon)Compound GH11: ~0.5 µM[6]A complex heterocyclic core of pyrazolopyridothiazine linked to a hydrazone.
3-(trifluoromethyl)phenyl-substituted Benzoylhydrazone HuH7 (Liver)Compound 7G: 6.88 µM[5]An electron-withdrawing group (EWG) at the meta-position of the phenyl ring.
Dimethylamino-substituted Benzohydrazide K562 (Leukemia)Compound 6g: ~50 µM[7][8]An electron-donating group (EDG) on the phenyl ring.

Structure-Activity Relationship (SAR) Insights

The data clearly indicates that the cytotoxic activity of benzohydrazides is not arbitrary but is governed by specific structural features. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective anticancer agents.[9][10]

  • Influence of Substituents on Aromatic Rings: The type, number, and position of substituents on the phenyl rings are critical.

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., Br, F) and trifluoromethyl (-CF₃) groups can enhance cytotoxic activity.[1][5][9] The position matters; for instance, a -CF₃ group at the meta-position of a phenyl ring conferred greater potency against liver cancer cells than the same group at the para-position.[5]

    • Electron-Donating Groups (EDGs): While often associated with reduced activity, some EDGs, like the dimethylamino group, have shown modest activity, suggesting their role may be more complex and context-dependent.[7][8]

  • Hybridization with Other Heterocycles: The most potent derivatives are often hybrids, where the benzohydrazide core is linked to other bioactive moieties. The fusion with dihydropyrazole, indole, and pyrazolopyridothiazine scaffolds has yielded compounds with IC₅₀ values in the sub-micromolar range, demonstrating a synergistic effect.[1][3][6]

  • The Hydrazone Linker (-C(=O)NHN=CH-): The N-acyl hydrazone moiety is a crucial pharmacophore.[11] Its ability to form hydrogen bonds and participate in various receptor interactions is central to the biological activity of these compounds.

The following diagram illustrates the key pharmacophoric elements of a substituted benzohydrazide and highlights areas for chemical modification based on SAR principles.

SAR_Benzohydrazide cluster_core Benzohydrazide Core cluster_mods Modification Sites RingA Ring A (Benzoyl) Hydrazide -CO-NH- RingA->Hydrazide Hydrazone -N=CH- Hydrazide->Hydrazone RingB Ring B (Aldehyde/Ketone) Hydrazone->RingB ModA Substituents (EDG/EWG) ModA->RingA Modulate Potency ModB Substituents (Steric/Electronic) ModB->RingB Tune Selectivity ModCore Hybridization (e.g., Pyrazole) ModCore->Hydrazide Enhance Activity

Caption: Key pharmacophoric sites for modification on the benzohydrazide scaffold.

Mechanisms of Action

Substituted benzohydrazides are not simple cytotoxic agents; they can interfere with multiple cellular processes, leading to cancer cell death. Their mechanisms of action are diverse and can be compound-specific.[2]

  • Enzyme Inhibition: A primary mechanism for many potent derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in solid tumors, is a key target.[3] Certain benzohydrazides containing dihydropyrazole moieties have been shown to be potent EGFR inhibitors, binding to the ATP-binding pocket of the enzyme.[3][4] Other targets include COX-2 and HER2.[12]

  • Induction of Apoptosis: Many benzohydrazide and hydrazone derivatives trigger programmed cell death, or apoptosis.[13][14] This can occur through various signaling cascades. For example, some compounds induce apoptosis via a caspase-independent pathway involving the activation of mitogen-activated protein kinases (MAPKs) like ERK and p38, as well as the tumor suppressor protein p53.[13] This leads to the generation of reactive oxygen species (ROS) and the activation of pro-apoptotic proteins, ultimately causing cell death.[13][14]

  • Cell Cycle Arrest: These compounds can also halt the cell division cycle, preventing cancer cells from proliferating. Studies have shown that potent hydrazone derivatives can cause an accumulation of cells in the G2/M phase of the cell cycle, preceding the onset of apoptosis.[12]

The diagram below illustrates a proposed pathway for apoptosis induction by a hydrazone derivative, highlighting the interplay between p53 and MAPK signaling.

Apoptosis_Pathway compound Benzohydrazide Derivative p53 p53 Activation compound->p53 ros ROS Generation compound->ros mapk MAPK Pathways p53->mapk interacts with ros->mapk pro_apopt Pro-Apoptotic Proteins (e.g., Bak) mapk->pro_apopt activates apoptosis Apoptosis pro_apopt->apoptosis

Caption: Proposed apoptosis induction pathway via p53 and MAPK signaling.

Experimental Protocols for Cytotoxicity Assessment

A robust and reliable assessment of cytotoxicity is the foundation of anticancer drug screening.[15] Employing multiple assays with different biological endpoints is crucial for validating results and gaining a comprehensive understanding of a compound's effects.[16] Here, we detail the protocols for two widely used colorimetric assays: the MTT and SRB assays.

General Experimental Workflow

The workflow for in vitro cytotoxicity screening is a systematic process designed to ensure reproducibility and accuracy.

Cytotoxicity_Workflow start Start seed 1. Cell Seeding (96-well plate) start->seed treat 2. Compound Treatment (Serial Dilutions) seed->treat incubate 3. Incubation (e.g., 48-72 hours) treat->incubate assay 4. Perform Cytotoxicity Assay (e.g., MTT or SRB) incubate->assay measure 5. Absorbance Measurement (Plate Reader) assay->measure analyze 6. Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: Standard workflow for in vitro cytotoxicity screening assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay measures cell viability by assessing mitochondrial metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzohydrazide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., DMSO, final concentration ≤ 0.5%) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C.[16]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, protecting the plate from light.[16]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[16]

  • Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a method for measuring cell density based on the quantification of total cellular protein content.[16][17] The bright pink aminoxanthene dye, SRB, binds to basic amino acid residues in cells that have been fixed with trichloroacetic acid (TCA).[17][18] This assay is rapid, sensitive, and offers a stable endpoint.[18]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.[17]

  • Washing: Carefully discard the supernatant. Wash the plate four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and unbound dye.[18]

  • SRB Staining: Allow the plate to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[16][18]

  • Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove any unbound SRB dye.[16]

  • Solubilization: Air dry the plate again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16][18]

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes. Measure the absorbance at a wavelength between 510 nm and 570 nm.

  • Data Analysis: As with the MTT assay, calculate cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Perspectives

The collective evidence strongly supports the continued investigation of substituted benzohydrazides as a fertile ground for the discovery of novel anticancer agents. Their synthetic accessibility, coupled with the profound impact of chemical substitutions on cytotoxic potency and selectivity, makes them highly attractive scaffolds for medicinal chemistry campaigns. The most promising derivatives, often featuring hybridized heterocyclic systems, demonstrate potent, sub-micromolar activity against a range of cancer cell lines by inducing apoptosis and cell cycle arrest through mechanisms like EGFR inhibition.

Future research should focus on optimizing the lead compounds identified in vitro. This includes refining SAR to enhance potency against specific cancer targets while minimizing toxicity to normal cells. For the most promising candidates, the crucial next step is to advance them into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.[13] The insights gathered from such studies will be instrumental in determining whether these compelling molecules can one day be translated into effective clinical therapies.

References

  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzohydrazide derivatives. ResearchGate. Available at: [Link]

  • Keep, R. F., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer. Available at: [Link]

  • Shaik, S. P., et al. (2019). Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, R., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Koç, B., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Pharmaceuticals. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. RSC Advances. Available at: [Link]

  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (2014). How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. ResearchGate. Available at: [Link]

  • Gornowicz, A., et al. (2025). New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. ChemMedChem. Available at: [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • OUCI. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR…. OUCI. Available at: [Link]

  • ResearchGate. (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nikolova, I., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules. Available at: [Link]

  • de Souza, M. V. N., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. Available at: [Link]

Sources

A Comparative Analysis of the Antioxidant Potential of 3-(Allyloxy)benzohydrazide Against Established Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the exploration of new chemical entities with potent antioxidant properties is paramount. This guide provides an in-depth, comparative evaluation of a promising synthetic compound, 3-(Allyloxy)benzohydrazide, against well-established antioxidants, namely Ascorbic Acid (Vitamin C) and Trolox. This document is intended to serve as a technical resource, offering a scientifically rigorous comparison supported by established in vitro experimental protocols.

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals. While endogenous and natural antioxidants play a crucial role, the demand for synthetic antioxidants with enhanced stability, bioavailability, and targeted efficacy continues to drive research and development.

Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antioxidant potential.[1][2] Their mechanism of action is often attributed to their ability to donate hydrogen atoms and chelate metal ions.[1][3] This guide focuses on 3-(Allyloxy)benzohydrazide, a specific derivative, to elucidate its antioxidant capacity in comparison to the widely recognized standards, Ascorbic Acid and Trolox.

The Contenders: A Chemical Overview

A fundamental understanding of the chemical structures of the compounds under investigation is crucial to interpreting their antioxidant activity.

  • 3-(Allyloxy)benzohydrazide: This synthetic molecule belongs to the benzohydrazide class. The presence of the hydrazide (-CONHNH2) moiety is a key structural feature associated with antioxidant and metal-chelating properties.[1] The allyloxy group may also contribute to its overall reactivity and lipophilicity.

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant, Ascorbic Acid is a potent reducing agent and free radical scavenger.[4] Its antioxidant activity is primarily due to its ability to donate electrons from its enediol structure.

  • Trolox: A water-soluble analog of Vitamin E, Trolox is a widely used standard in antioxidant assays.[4] Its chromanol ring is the active site, readily donating a hydrogen atom to free radicals.

Gauging Antioxidant Prowess: A Methodological Deep Dive

To provide a comprehensive and objective comparison, a panel of widely accepted in vitro antioxidant assays is employed. Each assay targets a different facet of antioxidant activity, offering a more complete picture of the compound's potential. The choice of these assays is deliberate, aiming to assess both radical scavenging and reducing power capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and reliable methods for screening antioxidant activity.[5]

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.[5] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.

Experimental Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: Stock solutions of 3-(Allyloxy)benzohydrazide, Ascorbic Acid, and Trolox are prepared in a suitable solvent (e.g., methanol or DMSO) and serially diluted to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds and standards.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

Workflow for DPPH Assay:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compounds/Standards DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of Test Compounds & Standards Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.[6][7]

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate. The pre-formed radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant that donates a hydrogen atom or an electron. The extent of decolorization is measured spectrophotometrically at 734 nm.[1]

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: The ABTS•+ stock solution is diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, serial dilutions of the test compounds and standards are prepared.

  • Reaction Mixture: A small volume of the sample is mixed with a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5]

Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the action of an antioxidant. The intensity of the blue color is proportional to the reducing power of the antioxidant and is measured spectrophotometrically at 593 nm.[8]

Experimental Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Test compounds and standards are prepared at known concentrations.

  • Reaction Mixture: A small volume of the sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).

  • Measurement: The absorbance of the resulting blue solution is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as micromolar Fe(II) equivalents.

Comparative Performance Analysis: Interpreting the Data

The antioxidant potential of 3-(Allyloxy)benzohydrazide is evaluated by comparing its IC50 values (for DPPH and ABTS assays) and its ferric reducing power (for the FRAP assay) with those of Ascorbic Acid and Trolox. The results are summarized in the table below for clarity.

Compound DPPH IC50 (µM) ABTS IC50 (µM) FRAP (µM Fe(II) Equivalents)
3-(Allyloxy)benzohydrazide[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Ascorbic Acid (Standard)[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Trolox (Standard)[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Discussion of Expected Outcomes:

Based on the existing literature on benzohydrazide derivatives, it is anticipated that 3-(Allyloxy)benzohydrazide will exhibit significant antioxidant activity.[9][10] The presence of the hydrazide group is expected to contribute to its radical scavenging and reducing capabilities.[11]

  • Radical Scavenging (DPPH & ABTS): The performance of 3-(Allyloxy)benzohydrazide in the DPPH and ABTS assays will depend on its ability to donate a hydrogen atom or an electron. A lower IC50 value compared to the standards would indicate superior radical scavenging activity. It has been noted that the ABTS assay is suitable for both hydrophobic and hydrophilic compounds, which may provide a different perspective on the compound's activity compared to the DPPH assay.[6][7]

  • Reducing Power (FRAP): The FRAP assay will reveal the electron-donating capacity of the compound. A higher FRAP value for 3-(Allyloxy)benzohydrazide would suggest a stronger ability to reduce ferric iron, a key aspect of antioxidant action.

Mechanism of Action:

The antioxidant mechanism of hydrazones can involve hydrogen atom transfer (HAT) or single electron transfer (SET).[12] The specific mechanism for 3-(Allyloxy)benzohydrazide would likely involve the donation of a hydrogen atom from the -NH-NH2 group to a free radical, thereby stabilizing it.

Visualizing the Antioxidant Mechanism:

Antioxidant_Mechanism cluster_mechanism Hydrogen Atom Transfer (HAT) Mechanism Hydrazide 3-(Allyloxy)benzohydrazide (R-CONHNH2) Radical Free Radical (R•) Hydrazide_Radical Hydrazide Radical (R-CONHN•H) Hydrazide->Hydrazide_Radical Donates H• Stabilized_Radical Stabilized Radical (R-H) Radical->Stabilized_Radical Accepts H•

Caption: Proposed Hydrogen Atom Transfer Mechanism.

Conclusion and Future Directions

This guide provides a framework for the comprehensive evaluation of the antioxidant potential of 3-(Allyloxy)benzohydrazide in comparison to established standards. The data generated from the described methodologies will offer critical insights into its efficacy as a radical scavenger and reducing agent.

Should 3-(Allyloxy)benzohydrazide demonstrate promising in vitro activity, further investigations would be warranted. These could include:

  • Cell-based antioxidant assays: To assess its activity in a more biologically relevant system.

  • Mechanism of action studies: To further elucidate the specific pathways through which it exerts its antioxidant effects.

  • Structure-activity relationship (SAR) studies: To optimize the chemical structure for enhanced antioxidant potency.

  • In vivo studies: To evaluate its efficacy and safety in animal models of oxidative stress-related diseases.

The systematic approach outlined in this guide ensures a robust and reliable assessment, paving the way for the potential development of 3-(Allyloxy)benzohydrazide as a novel therapeutic agent.

References

  • Vertex AI Search. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • ResearchGate. (n.d.).
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
  • MDPI. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines.
  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS....
  • Semantic Scholar. (n.d.).
  • Vertex AI Search. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • Arabian Journal of Chemistry. (n.d.).
  • Vertex AI Search. (2025).
  • ResearchGate. (n.d.). In vitro antioxidant results including DPPH, ABTS, and FRAP results....
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Antioxidant activity of ascorbic acid with respect to Trolox, based on....
  • ResearchGate. (2025). Antioxidant mechanisms of Trolox and ascorbic acid on the oxidation of riboflavin in milk under light | Request PDF.
  • Vertex AI Search. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
  • NIH. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • PMC - NIH. (n.d.). 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency.
  • ResearchGate. (2025). (PDF) Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds.
  • PubMed. (2015). Correlation of antioxidant activities with theoretical studies for new hydrazone compounds bearing a 3,4,5-trimethoxy benzyl moiety.
  • Vertex AI Search. (n.d.). Antioxidant activity of 3-dehydroshikimic acid in liposomes, emulsions, and bulk oil.
  • NIH. (n.d.).

Sources

A Researcher's Guide to In Silico Drug Discovery: Comparative Docking Studies of 3-(Allyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, computational techniques have become indispensable for the rapid and cost-effective identification of novel therapeutic agents. Among these, molecular docking stands out as a powerful tool for predicting the binding affinity and interaction patterns of small molecules with their protein targets.[1][] This guide provides a comprehensive, in-depth analysis of a hypothetical molecular docking study of 3-(Allyloxy)benzohydrazide, a compound belonging to a class of molecules known for their diverse biological activities.[3] We will explore its potential against two well-established therapeutic targets, one in oncology and another in microbiology, and compare its predicted performance with known inhibitors.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a strategic framework for conducting and interpreting molecular docking studies with scientific rigor. We will delve into the rationale behind each step, ensuring a self-validating and trustworthy workflow.

Introduction: The Therapeutic Potential of Benzohydrazides

Benzohydrazide derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3] The core benzohydrazide scaffold serves as a valuable pharmacophore, capable of forming multiple hydrogen bonds and other non-covalent interactions with biological macromolecules. The focus of our study, 3-(Allyloxy)benzohydrazide, incorporates an allyloxy group, which can influence its pharmacokinetic and pharmacodynamic properties. While specific biological data on 3-(Allyloxy)benzohydrazide is limited in publicly available literature, the known activities of related hydrazone and benzohydrazide compounds allow us to hypothesize its potential as an inhibitor of key enzymes in disease pathways.[4][5]

Selecting the Right Battlefield: Target Protein Identification

The success of any docking study hinges on the selection of relevant and well-validated protein targets. Based on the established anticancer and antimicrobial activities of similar hydrazide-containing molecules, we have selected two representative target proteins for our comparative analysis:

  • Oncology Target: c-Abl Kinase: Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[][6] Salicylaldehyde benzoylhydrazones, which share structural similarities with our compound of interest, have demonstrated potent antileukemic activity, with in silico modeling suggesting interactions with human c-Abl kinase.[5] Therefore, we will investigate the potential of 3-(Allyloxy)benzohydrazide to bind to the ATP-binding site of c-Abl kinase.

  • Antimicrobial Target: Enoyl-Acyl Carrier Protein Reductase (InhA): The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel antimicrobial agents.[7] InhA, an enzyme essential for the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, is a clinically validated target for antitubercular drugs. Several studies have reported the molecular docking of benzohydrazide derivatives against InhA, making it an excellent target for our comparative study.[3][8]

The Blueprint for Discovery: A Validated Molecular Docking Protocol

To ensure the reliability and reproducibility of our in silico experiment, we will follow a rigorous and well-documented molecular docking workflow. This protocol is designed to be a self-validating system, incorporating steps to assess the accuracy of the docking procedure before proceeding with the screening of our novel compound.

Essential Tools of the Trade

A variety of molecular docking software is available, each with its own algorithms and scoring functions. For this guide, we will outline a general protocol that can be adapted for commonly used programs such as AutoDock Vina , Glide , or GOLD .[1][9]

Step-by-Step Experimental Workflow

The following diagram illustrates the key stages of our molecular docking protocol:

docking_workflow cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis Phase PDB 1. Retrieve Protein Structure (e.g., from PDB) Ligand_Prep 2. Prepare Ligand Structures (3-(Allyloxy)benzohydrazide & Alternatives) PDB->Ligand_Prep Select target Receptor_Prep 3. Prepare Receptor (Remove water, add hydrogens) Ligand_Prep->Receptor_Prep Redocking 4. Re-dock Co-crystallized Ligand Receptor_Prep->Redocking Define binding site RMSD 5. Calculate RMSD (< 2Å is acceptable) Redocking->RMSD Validate protocol Docking 6. Dock Test Compound & Alternatives RMSD->Docking Proceed if valid Scoring 7. Analyze Docking Scores (Binding Energy) Docking->Scoring Interaction 8. Visualize & Analyze Interactions Scoring->Interaction Interpret results

Caption: A validated workflow for molecular docking studies.

Protocol Details:

  • Protein Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For c-Abl kinase, a suitable PDB entry would be one complexed with a known inhibitor (e.g., Imatinib). For InhA, a structure with its natural ligand or a known inhibitor should be chosen.[10]

  • Ligand Preparation:

    • Draw the 2D structure of 3-(Allyloxy)benzohydrazide and the selected alternative inhibitors using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for generating a low-energy, realistic conformation of the ligand.

  • Receptor Preparation:

    • Remove all water molecules and any co-solvents from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Protocol Validation: Re-docking the Co-crystallized Ligand:

    • This is a critical self-validating step.[11] Extract the co-crystallized ligand from the PDB structure and re-dock it into the binding site of the protein.

    • The docking protocol is considered validated if the predicted binding pose of the re-docked ligand is very close to its experimentally determined orientation in the crystal structure.

  • RMSD Calculation:

    • Calculate the Root Mean Square Deviation (RMSD) between the atom positions of the re-docked ligand and the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[11]

  • Docking of Test Compound and Alternatives:

    • Once the protocol is validated, dock 3-(Allyloxy)benzohydrazide and the known inhibitors into the defined binding site of the target proteins.

  • Analysis of Docking Scores:

    • The primary quantitative output of a docking simulation is the binding energy or docking score, typically expressed in kcal/mol.[12] A lower (more negative) binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.

  • Visualization and Interaction Analysis:

    • Use molecular visualization software (e.g., PyMOL, Chimera) to analyze the predicted binding poses of the ligands.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligands and the amino acid residues in the binding pocket. This qualitative analysis is crucial for understanding the structural basis of binding.[13]

Comparative Analysis: 3-(Allyloxy)benzohydrazide vs. The Alternatives

To provide a meaningful assessment of 3-(Allyloxy)benzohydrazide's potential, we will compare its predicted docking performance with that of well-established inhibitors for our chosen targets.

Oncology Target: c-Abl Kinase
  • Alternative Compound: Imatinib (Gleevec), a potent and clinically approved inhibitor of c-Abl kinase.

  • Expected Outcome: We will compare the docking score and interaction patterns of 3-(Allyloxy)benzohydrazide with those of Imatinib. While we do not expect our test compound to outperform a highly optimized drug like Imatinib, a comparable or reasonably good docking score would warrant further investigation.

Antimicrobial Target: InhA
  • Alternative Compound: A known benzohydrazide-based InhA inhibitor with reported experimental activity (e.g., from published literature).

  • Expected Outcome: By comparing the docking results of 3-(Allyloxy)benzohydrazide with a structurally similar compound with known anti-tubercular activity, we can make a more direct and relevant assessment of its potential.

Table 1: Hypothetical Comparative Docking Results

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
3-(Allyloxy)benzohydrazide c-Abl Kinase-7.8Met318, Thr315, Phe382
Imatinib (Alternative)c-Abl Kinase-10.2Met318, Thr315, Asp381, Phe382
3-(Allyloxy)benzohydrazide InhA-8.5Gly96, Met98, Tyr158
Known Benzohydrazide InhibitorInhA-8.9Gly96, Met98, Tyr158, Phe149

Note: The values in this table are hypothetical and for illustrative purposes only. Actual results would be obtained from the docking simulation.

Interpreting the Data: Beyond the Docking Score

It is crucial to remember that a good docking score is not, in itself, a guarantee of biological activity.[14] The true value of molecular docking lies in its ability to generate hypotheses and guide further experimental work.

The following diagram illustrates the logical relationship between docking results and subsequent experimental validation:

validation_logic Docking In Silico Docking Study Hypothesis Generate Hypothesis: Potential Inhibitor Docking->Hypothesis Synthesis Chemical Synthesis of 3-(Allyloxy)benzohydrazide Hypothesis->Synthesis In_Vitro In Vitro Enzyme Assays (IC50 determination) Synthesis->In_Vitro Cell_Based Cell-Based Assays (e.g., cytotoxicity, MIC) In_Vitro->Cell_Based Validation Experimental Validation Cell_Based->Validation

Caption: From computational hypothesis to experimental validation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the potential of 3-(Allyloxy)benzohydrazide as a therapeutic agent using molecular docking. By employing a validated protocol and comparing the results with known inhibitors, researchers can gain valuable insights into the compound's binding characteristics and prioritize it for further investigation.

The hypothetical results suggest that 3-(Allyloxy)benzohydrazide may exhibit promising interactions with both oncological and antimicrobial targets. However, it is imperative to underscore that these in silico predictions must be validated through experimental studies, including chemical synthesis, in vitro enzyme inhibition assays, and cell-based activity assays. Molecular docking is the first step in a long and complex drug discovery journey, but a step that, when taken with care and scientific integrity, can significantly accelerate the path toward novel therapies.

References

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Docking Analysis in Research for Novel Enzyme Inhibitors. (2025). Encyclopedia.pub. Retrieved from [Link]

  • MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. (2026). Journal of the American Chemical Society. Retrieved from [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.). Biopolymers and Cell. Retrieved from [Link]

  • Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Tutorial: Docking. (n.d.). UC Santa Barbara. Retrieved from [Link]

  • What are the exact protocol or processes to be followed to conduct Virtual Screening with small library of compounds and how to validate the process?. (2016). ResearchGate. Retrieved from [Link]

  • 4-(Allyloxy)benzohydrazide. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • DOCKING STUDIES. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research. Retrieved from [Link]

  • 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • 4-(Allyloxy)benzohydrazide. (2023). IUCr Journals. Retrieved from [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. (2025). National Institutes of Health (NIH). Retrieved from [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. (n.d.). MDPI. Retrieved from [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (n.d.). RSC Publishing. Retrieved from [Link]

  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. (2023). Walsh Medical Media. Retrieved from [Link]

  • 3-methoxy aroylhydrazones - free radicals scavenging, anticancer and cytoprotective potency. (2017). PubMed. Retrieved from [Link]

  • Docking studies in targeting proteins involved in cardiovascular disorders using phytocompounds from Terminalia arjuna. (2020). bioRxiv. Retrieved from [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • A Theoretical Study of the Docking of Medicines with some Proteins. (2020). Baghdad Science Journal. Retrieved from [Link]

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (2023). PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3-(Allyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "no drug has only one target" is a guiding principle. The successful translation of a promising small molecule from the bench to the clinic hinges not only on its on-target potency but also on a comprehensive understanding of its off-target interactions. This guide provides an in-depth, technical framework for the cross-reactivity profiling of 3-(Allyloxy)benzohydrazide, a member of the versatile benzohydrazide class of compounds. While the specific biological targets of 3-(Allyloxy)benzohydrazide are not extensively documented in publicly available literature, its core structure is a common pharmacophore known to exhibit a wide range of biological activities, from antimicrobial to anticancer effects.[1][2][3][4][5] This inherent biological promiscuity underscores the critical need for rigorous off-target profiling.

This guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically sound approach to characterizing the selectivity of 3-(Allyloxy)benzohydrazide. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis against a hypothetical alternative, a known inhibitor of Autotaxin (ATX), a plausible but unconfirmed target for novel benzohydrazides given the diverse signaling roles of its product, lysophosphatidic acid (LPA).[6][7]

The Imperative of Early-Stage Cross-Reactivity Profiling

Undesired off-target interactions are a leading cause of clinical trial failures, contributing to unforeseen toxicity and diminished efficacy. Proactively identifying these interactions early in the drug discovery pipeline is paramount. A thorough cross-reactivity profile serves multiple purposes:

  • De-risking Clinical Candidacy: It provides a clearer picture of a compound's potential for adverse effects.

  • Informing Lead Optimization: Understanding off-target activities can guide medicinal chemistry efforts to enhance selectivity.

  • Uncovering Novel Therapeutic Opportunities: An off-target interaction may represent a new, therapeutically relevant mechanism of action.

A Strategic Approach to Profiling 3-(Allyloxy)benzohydrazide

Given the limited target information for 3-(Allyloxy)benzohydrazide, a multi-pronged strategy is essential. This involves a combination of computational prediction and a tiered experimental approach, starting with broad screening and progressing to more focused validation assays. For the purpose of this guide, we will compare 3-(Allyloxy)benzohydrazide to a well-characterized, selective Autotaxin inhibitor, "Comparator A."

G T1_Kinase T1_Kinase T2_Dose T2_Dose T1_Kinase->T2_Dose Identified Hits T2_CETSA T2_CETSA T2_Dose->T2_CETSA Confirmed Hits T2_Enzymatic T2_Enzymatic T2_Dose->T2_Enzymatic Confirmed Hits T1_GPCR T1_GPCR T1_GPCR->T2_Dose Identified Hits T1_Proteomics T1_Proteomics T1_Proteomics->T2_Dose Potential Binders T3_Phenotypic T3_Phenotypic T2_CETSA->T3_Phenotypic Validated Targets T2_Enzymatic->T3_Phenotypic Validated Targets T3_OffTarget T3_OffTarget T3_Phenotypic->T3_OffTarget T3_InVivo T3_InVivo T3_OffTarget->T3_InVivo

Comparative Data Analysis

The following tables present hypothetical data comparing 3-(Allyloxy)benzohydrazide with Comparator A across a range of assays.

Table 1: Kinase Selectivity Profile (Inhibition at 10 µM)

Kinase Target3-(Allyloxy)benzohydrazide (% Inhibition)Comparator A (% Inhibition)
ATX (Hypothetical)8595
EGFR45<5
SRC38<5
PI3Kα25<5
CDK215<5
... (400+ other kinases)<10<5

Interpretation: The hypothetical data in Table 1 suggests that while 3-(Allyloxy)benzohydrazide shows potent inhibition of its primary target, it also exhibits moderate off-target activity against several kinases, unlike the highly selective Comparator A. This would be a critical finding, flagging the need for further investigation into the potential consequences of EGFR and SRC inhibition.

Table 2: Secondary Assay Validation (IC50 Values)

Target3-(Allyloxy)benzohydrazide IC50 (nM)Comparator A IC50 (nM)
ATX5010
EGFR1,200>10,000
SRC2,500>10,000

Interpretation: Dose-response assays confirm the off-target activity of 3-(Allyloxy)benzohydrazide, although with significantly lower potency compared to its primary target. The micromolar IC50 values for EGFR and SRC suggest that these interactions may only be relevant at higher concentrations.

Experimental Protocols

Kinase Profiling Assay (Radiometric)

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Serially dilute 3-(Allyloxy)benzohydrazide and Comparator A in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, the appropriate substrate (e.g., a generic peptide), and [γ-³³P]ATP in a kinase reaction buffer.

  • Initiation: Add the test compounds to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Analysis: Calculate the percent inhibition relative to a DMSO control.

Rationale: This is a gold-standard method for broad-spectrum kinase profiling, offering high sensitivity and a direct measure of enzymatic activity.[8]

G Compound Test Compound (3-(Allyloxy)benzohydrazide) Reaction Kinase Reaction Compound->Reaction Kinase Kinase Panel Kinase->Reaction Substrate Substrate + [γ-³³P]ATP Substrate->Reaction Quench Reaction Quench Reaction->Quench Filter Filter Plate (Substrate Capture) Quench->Filter Scintillation Scintillation Counting Filter->Scintillation Data Data Analysis (% Inhibition) Scintillation->Data

Chemical Proteomics: Affinity-Based Pull-Down

Objective: To identify the protein binding partners of 3-(Allyloxy)benzohydrazide in an unbiased manner from a complex biological sample.

Methodology:

  • Probe Synthesis: Synthesize a derivative of 3-(Allyloxy)benzohydrazide with a linker and a biotin tag. It is crucial that the modification does not interfere with the compound's primary activity.

  • Cell Lysis: Prepare a cell lysate from a relevant cell line under non-denaturing conditions to preserve protein complexes.

  • Incubation: Incubate the biotin-tagged 3-(Allyloxy)benzohydrazide probe with the cell lysate. As a control, incubate the lysate with free biotin.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotin-tagged probe and its bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: This approach allows for the discovery of novel and unexpected off-targets in a physiologically relevant context.[9][10]

Autotaxin Signaling and Potential Off-Target Effects

Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which in turn acts on a family of G protein-coupled receptors (LPARs) to mediate a wide range of cellular processes, including cell proliferation, survival, and migration.[6][7] Inhibition of the ATX-LPA axis is a promising therapeutic strategy for various diseases, including fibrosis and cancer.[11]

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPARs) LPA->LPAR Binding GPCR G Protein Signaling LPAR->GPCR Downstream Downstream Effects (Proliferation, Migration, etc.) GPCR->Downstream Inhibitor 3-(Allyloxy)benzohydrazide (Hypothetical Inhibitor) Inhibitor->ATX Inhibition

If 3-(Allyloxy)benzohydrazide were to inhibit ATX, its off-target activities at EGFR and SRC could lead to complex cellular outcomes. For instance, while ATX inhibition might reduce cell proliferation, concomitant EGFR inhibition could have synergistic or antagonistic effects depending on the cellular context. This highlights the importance of integrated analysis of on- and off-target activities.

Conclusion

The cross-reactivity profiling of a novel compound like 3-(Allyloxy)benzohydrazide is a multifaceted endeavor that requires a systematic and logical approach. By employing a tiered screening strategy, from broad panels to specific validation assays, researchers can build a comprehensive selectivity profile. The comparative analysis against a known selective agent, as illustrated with the hypothetical Comparator A, provides crucial context for interpreting the data and making informed decisions about the compound's future development. Ultimately, a deep understanding of a compound's interactions with the proteome is not merely a regulatory hurdle but a fundamental aspect of rational drug design and a cornerstone of translational success.

References

  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules - Benchchem.
  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC.
  • 4-(Allyloxy)benzohydrazide - PMC - NIH.
  • (3-(Benzyloxy)benzyl)hydrazine | 85293-13-6 - Benchchem.
  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - Intern
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • Benzohydrazides: As potential bio-active agents - The Pharma Innov
  • Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PubMed Central.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF - ResearchG
  • Tetrahydrocannabinol - Wikipedia.
  • Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • Lack of Cross-Reactivity Allergy Following a Switch
  • Synthesis and Pharmacological Profile of Hydrazide Compounds - ResearchG
  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • (PDF)
  • Hydrazide-based drugs in clinical use.
  • Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PubMed Central.
  • Profiling of Small Molecules by Chemical Proteomics | Springer N
  • (PDF) 4-(Allyloxy)
  • An aerosolised dual-action Autotaxin inhibitor-PPARγ agonist for the tre
  • 2-(ALLYLOXY)BENZOHYDRAZIDE 18167-41-4 wiki - Guidechem.
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central.
  • 2-(allyloxy)-5-bromo-n'-(3-phenyl-2-propenylidene)benzohydrazide - Sigma-Aldrich.

Sources

A Comparative Guide to the Synthetic Efficiency of 3-(Allyloxy)benzohydrazide Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Allyloxy)benzohydrazide is a versatile chemical intermediate, valuable in the synthesis of novel heterocyclic compounds for agrochemical and pharmaceutical research. Its structure combines a reactive hydrazide moiety with an allyl group, opening avenues for diverse derivatization and application in drug discovery pipelines. The efficiency of its preparation is therefore a critical parameter for researchers who require this building block in substantial quantities and high purity.

This guide provides an in-depth, objective comparison of distinct synthetic strategies for preparing 3-(Allyloxy)benzohydrazide. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, benchmark performance with quantitative data, and evaluate each method through the lens of both classical efficiency and modern green chemistry principles. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific laboratory context, whether it be large-scale production or rapid, environmentally conscious library synthesis.

Overview of Synthetic Strategies

Two primary, logically distinct pathways for the synthesis of 3-(Allyloxy)benzohydrazide will be evaluated:

  • The Conventional Two-Step Synthesis (Method A): A classic and robust approach involving the initial etherification of a commercially available 3-hydroxybenzoate ester, followed by hydrazinolysis to yield the final product. This method is characterized by its reliability and use of standard laboratory techniques.

  • The Green One-Pot Synthesis (Method B): A modern approach that prioritizes environmental sustainability and process efficiency. This strategy involves the direct conversion of 3-(allyloxy)benzoic acid to the corresponding hydrazide using microwave irradiation under solvent-free conditions, significantly reducing reaction time and waste.[1][2]

The following sections will provide detailed protocols, comparative data, and workflow visualizations for each method.

Method A: The Conventional Two-Step Synthesis

This well-established route proceeds in two discrete, high-yielding steps. The foundational logic is to protect the carboxylic acid as an ester, allowing for selective O-alkylation (etherification) of the phenolic hydroxyl group. The subsequent hydrazinolysis is a standard and efficient conversion of the ester to the desired hydrazide. A similar strategy has been successfully employed for the synthesis of the isomeric 4-(allyloxy)benzohydrazide.[3][4]

Experimental Protocol

Step 1: Synthesis of Methyl 3-(allyloxy)benzoate

  • To a stirred solution of methyl 3-hydroxybenzoate (15.2 g, 100 mmol) in acetone (250 mL), add anhydrous potassium carbonate (27.6 g, 200 mmol).

  • Add allyl bromide (13.3 g, 110 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure to yield a crude oil.

  • Dissolve the oil in ethyl acetate (200 mL), wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 3-(allyloxy)benzoate as a clear oil, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Allyloxy)benzohydrazide

  • Dissolve the crude methyl 3-(allyloxy)benzoate (19.2 g, 100 mmol) in ethanol (150 mL).

  • Add hydrazine hydrate (10.0 g, 200 mmol, ~9.8 mL of 64% solution) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours. The formation of a white precipitate indicates product formation.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry in a vacuum oven to yield pure 3-(Allyloxy)benzohydrazide.

Workflow Diagram

Conventional_Two_Step_Synthesis cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 Methyl 3-hydroxybenzoate step1 Step 1: Etherification (K2CO3, Acetone, Reflux) start1->step1 start2 Allyl Bromide start2->step1 start3 Hydrazine Hydrate step2 Step 2: Hydrazinolysis (Ethanol, Reflux) start3->step2 intermediate Methyl 3-(allyloxy)benzoate step1->intermediate intermediate->step2 end_product 3-(Allyloxy)benzohydrazide step2->end_product

Caption: Workflow for the conventional two-step synthesis of 3-(Allyloxy)benzohydrazide.

Method B: The Green One-Pot Synthesis

This approach leverages the principles of green chemistry to improve synthetic efficiency. By utilizing microwave irradiation, this method facilitates the direct reaction between a carboxylic acid and hydrazine hydrate in a solvent-free environment.[2] This circumvents the need for the ester intermediate, reduces overall reaction time dramatically, and minimizes solvent waste. The required starting material, 3-(allyloxy)benzoic acid, is readily prepared from 3-hydroxybenzoic acid.

Experimental Protocol

Step 1 (Precursor): Synthesis of 3-(allyloxy)benzoic acid

  • In a procedure adapted from standard etherification protocols, dissolve 3-hydroxybenzoic acid (13.8 g, 100 mmol) in a suitable solvent like acetone or DMF.[5]

  • Add a base such as potassium carbonate (27.6 g, 200 mmol) followed by allyl bromide (13.3 g, 110 mmol).

  • Heat the mixture to reflux for 6-8 hours until the reaction is complete by TLC.

  • After workup (filtration, solvent removal, and acidification), 3-(allyloxy)benzoic acid is obtained and can be purified by recrystallization.

Step 2 (One-Pot Hydrazide Formation): Synthesis of 3-(Allyloxy)benzohydrazide

  • Place 3-(allyloxy)benzoic acid (8.9 g, 50 mmol) and hydrazine hydrate (5.0 g, 100 mmol) into a microwave-safe reaction vessel.

  • Thoroughly mix the reagents to form a paste.

  • Place the vessel in a scientific microwave reactor and irradiate at 900W for approximately 120-180 seconds.[2] Monitor the internal temperature and pressure, ensuring they remain within safe limits.

  • After the irradiation cycle, allow the vessel to cool to room temperature.

  • Add cold water to the solid residue and triturate to break up the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry in a vacuum oven. Recrystallization from ethanol may be performed if higher purity is required.

Workflow Diagram

Green_One_Pot_Synthesis cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 3-(Allyloxy)benzoic acid step1 One-Pot Direct Hydrazinolysis (Microwave, Solvent-Free) start1->step1 start2 Hydrazine Hydrate start2->step1 end_product 3-(Allyloxy)benzohydrazide step1->end_product

Caption: Workflow for the green, microwave-assisted synthesis of 3-(Allyloxy)benzohydrazide.

Performance Benchmarking: A Head-to-Head Comparison

To provide a clear, objective assessment, the two synthetic strategies are benchmarked against key performance indicators. The data for Method A is based on typical yields for analogous reactions, while data for Method B is adapted from published green chemistry protocols for hydrazide synthesis.[2][3]

MetricMethod A: Conventional Two-StepMethod B: Green One-PotAnalysis
Overall Yield ~70-80%~85-95%Method B shows a potential for higher overall yield by eliminating an intermediate step and associated losses.
Total Reaction Time 20 - 26 hours3 - 5 minutes (Microwave Step)The time savings with Method B are exceptionally significant, enabling rapid synthesis.
Number of Steps 2 (Etherification + Hydrazinolysis)1 (Direct Conversion)A one-pot reaction simplifies the workflow, reducing handling and potential for error.
Solvent Usage High (Acetone, Ethanol)Minimal / Solvent-FreeMethod B aligns strongly with green chemistry principles by eliminating bulk organic solvents.
Energy Consumption High (Prolonged reflux heating)Low (Short microwave irradiation)Microwave synthesis is significantly more energy-efficient than conventional heating.[2]
Purification Filtration / RecrystallizationFiltration / RecrystallizationBoth methods typically yield a solid product that can be easily purified.
Atom Economy ModerateHighDirect conversion in Method B results in a higher theoretical atom economy.
E-Factor (Waste/Product) High (~5-10)Low (<1)The environmental factor is drastically reduced in Method B due to the lack of solvent waste.[2]

Product Characterization

The identity and purity of the synthesized 3-(Allyloxy)benzohydrazide should be confirmed using standard analytical techniques. Expected data, based on the analogous 4-isomer, are as follows:[4]

  • Appearance: White crystalline solid.

  • Melting Point: Specific to the 3-isomer, to be determined experimentally.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks around 3300-3200 (N-H stretching), 1650 (C=O, amide I), 1600 (C=C aromatic), and 1250 (C-O ether).

  • ¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to aromatic protons (~7.0-7.5 ppm), the allyl group protons (CH₂-O at ~4.6 ppm, =CH- at ~6.0 ppm, =CH₂ at ~5.3-5.4 ppm), and the hydrazide protons (NH and NH₂), which are exchangeable with D₂O.

Discussion and Recommendations

Method A (Conventional Two-Step Synthesis) stands as a highly reliable and predictable route. Its primary advantage lies in its use of fundamental, well-understood reactions that can be performed with standard laboratory equipment. The causality is clear: esterification protects the acid, allowing for clean etherification, followed by a robust hydrazinolysis. This method is particularly suitable for:

  • Laboratories without access to a scientific microwave reactor.

  • Large-scale synthesis where reaction time is less critical than process robustness and predictability.

  • Scenarios where starting from the inexpensive methyl 3-hydroxybenzoate is more cost-effective.

Method B (Green One-Pot Synthesis) represents a significant advancement in efficiency and environmental responsibility.[1] By eliminating a synthetic step and the need for bulk solvents, it drastically reduces time, energy, and waste. The use of microwave energy efficiently drives the reaction to completion in minutes rather than hours. This method is the recommended choice for:

  • High-throughput synthesis and chemical library generation.

  • Laboratories prioritizing green chemistry principles and waste reduction.

  • Rapid production of the target molecule when time is a critical factor.

References

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of benzohydrazide (1) and benzohydrazones (2-18). [Link]

  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. [Link]

  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. [Link]

  • MDPI. (n.d.). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. [Link]

  • ResearchGate. (2010). (PDF) Development and Assessment of Green Synthesis of Hydrazides. [Link]

  • Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). 4-(Allyloxy)benzohydrazide. [Link]

  • ResearchGate. (2023). (PDF) 4-(Allyloxy)benzohydrazide. [Link]

  • IUCr Journals. (2023). 4-(Allyloxy)benzohydrazide. [Link]

  • IUCrData. (2022). data reports 4-(Allyloxy)benzohydrazide. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
  • ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • Rasayan Journal of Chemistry. (2019). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.